Product packaging for Maltopentaose(Cat. No.:CAS No. 34620-76-3)

Maltopentaose

カタログ番号: B1675942
CAS番号: 34620-76-3
分子量: 828.7 g/mol
InChIキー: FJCUPROCOFFUSR-GMMZZHHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Maltopentaose is a this compound pentasaccharide in which the glucose residue at the reducing end is in the aldehydo open-chain form.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal has been reported in Drosophila melanogaster with data available.
RN given refers to (alpha(D)-isomer);  RN for cpd without isomeric designation not avail 10/91

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B1675942 Maltopentaose CAS No. 34620-76-3

特性

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCUPROCOFFUSR-GMMZZHHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317800
Record name Maltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34620-76-3
Record name Maltopentaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34620-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltopentaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Maltopentaose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maltopentaose is a malto-oligosaccharide, a carbohydrate composed of five D-glucose units linked in a linear fashion.[1][2] As the shortest oligosaccharide to be classified as a maltodextrin, it serves as a valuable tool in carbohydrate research and diagnostics.[3][4] Also known by the synonym Amylopentaose, this compound is typically derived from the enzymatic hydrolysis of starch.[3] Its defined structure makes it an ideal substrate for studying the activity and inhibition of carbohydrate-processing enzymes, such as α-amylase, and for investigating the glycation and phosphorylation of proteins.[1][2][4] This guide provides a detailed overview of the chemical structure of this compound, supported by quantitative data and established experimental protocols for its structural elucidation.

Chemical Structure

This compound is a homooligosaccharide consisting of five α-D-glucopyranose residues. These glucose units are sequentially linked by α-1,4-glycosidic bonds.[1][5][6] The structure can be systematically named as O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[2][5] The glucose unit at one end of the molecule, known as the reducing end, possesses a free anomeric carbon. This allows it to exist in equilibrium between the cyclic (α- and β-pyranose) forms and an open-chain aldehydic form.[4][7][8] The other end of the chain is termed the non-reducing end. The overall structure is a linear chain, with the stereochemistry of the glycosidic linkages dictating its three-dimensional conformation.

Data Presentation

The physicochemical properties of this compound are summarized in the table below, providing key quantitative data for researchers.

PropertyValueReference(s)
Molecular Formula C₃₀H₅₂O₂₆[2][3][4][5][8][9][10][11]
Molecular Weight 828.72 g/mol [2][3][4][8][10][11][12]
Appearance White crystalline powder[7][8][9][12]
Glycosidic Linkage α-1,4[1][2][5][6]
Specific Rotation +182.0° to +184.0° (c=3, H₂O)[12]
Solubility H₂O: 50 mg/mL (clear, colorless); Soluble in DMSO and DMF[4][5][8][9]
Purity (typical) ≥90% to >95%[3][5][12]

Experimental Protocols

The structural elucidation of this compound relies on a combination of chemical and analytical techniques. The following are detailed methodologies for key experiments.

Glycosidic Linkage Analysis by GC-MS

This is a classic method to determine the linkage positions between monosaccharide residues. The procedure involves permethylation, hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that are identifiable by Gas Chromatography-Mass Spectrometry (GC-MS).[8][13]

Methodology:

  • Permethylation:

    • Dissolve 1-5 mg of dried this compound in 200 µL of anhydrous dimethyl sulfoxide (DMSO).

    • Add 50 µL of a slurry of sodium hydroxide in DMSO.

    • Add 30 µL of methyl iodide and agitate the mixture for 10 minutes at room temperature.

    • Quench the reaction by the dropwise addition of 1 mL of water.

    • Extract the permethylated product with 1 mL of dichloromethane. Wash the organic layer three times with 1 mL of water and then evaporate to dryness under a stream of nitrogen.

  • Hydrolysis:

    • Hydrolyze the permethylated sample by adding 500 µL of 2 M trifluoroacetic acid (TFA).

    • Heat at 121°C for 2 hours in a sealed tube.

    • Remove the TFA by evaporation under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide.

    • Add 500 µL of 10 mg/mL sodium borodeuteride (NaBD₄) in 1 M ammonium hydroxide.

    • Incubate at room temperature for 1 hour.

    • Destroy excess NaBD₄ by adding 100 µL of glacial acetic acid.

    • Evaporate to dryness. Resuspend in 500 µL of methanol and evaporate to dryness; repeat this step three times to remove borates.

  • Acetylation:

    • Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried sample.

    • Incubate at 100°C for 10 minutes.

    • Evaporate the reagents under nitrogen.

    • Partition the resulting PMAAs between 500 µL of water and 500 µL of dichloromethane.

    • Collect the lower (dichloromethane) phase and evaporate to dryness.

  • GC-MS Analysis:

    • Reconstitute the sample in a suitable solvent (e.g., acetone).

    • Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., SP-2330).

    • The resulting mass spectra of the separated PMAAs will show fragmentation patterns indicative of the original linkage positions. For an α-1,4 linked glucose chain like this compound, the primary product will be 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete primary structure of oligosaccharides, including anomeric configuration (α or β) and linkage sites.[14]

Methodology:

  • Sample Preparation:

    • Lyophilize the this compound sample to remove any residual water.

    • Dissolve approximately 1-5 mg of the sample in 500 µL of deuterium oxide (D₂O, 99.96%).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the anomeric protons, which typically resonate in a distinct region (δ 4.4–6.0 ppm).[7] The coupling constant (³J(H1,H2)) of the anomeric proton signal can distinguish between α (typically ~3-4 Hz) and β (typically ~7-8 Hz) configurations.

    • Acquire a suite of two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each glucose residue, allowing for the assignment of all protons in a spin system starting from the anomeric proton.

      • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a single glucose residue, which is useful for resolving overlapping signals.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage, as a correlation will be observed between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons on adjacent residues (e.g., between H-1 of one residue and H-4 of the next), confirming the glycosidic linkage and providing conformational information.

  • Data Analysis:

    • Integrate and analyze the spectra to assign all proton and carbon chemical shifts, determine coupling constants, and identify inter-residue correlations to confirm the α-1,4 linkages and the sequence of the five glucose units.

Enzymatic Hydrolysis by α-Amylase

This protocol is used to confirm the susceptibility of this compound to α-amylase and to analyze the resulting products.

Methodology:

  • Reagent Preparation:

    • Substrate Solution: Prepare a 1.0% (w/v) solution of this compound in a 20 mM sodium phosphate buffer containing 6.7 mM NaCl, adjusted to pH 6.9.

    • Enzyme Solution: Prepare a solution of α-amylase (e.g., from porcine pancreas) in the same buffer to a concentration of approximately 1 unit/mL.

    • Stopping/Color Reagent (DNS Method): Prepare a 3,5-dinitrosalicylic acid (DNS) reagent to measure the reducing sugars produced.

  • Enzymatic Reaction:

    • Pipette 0.5 mL of the this compound substrate solution into a test tube and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the pre-warmed α-amylase solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction at each time point by adding 1.0 mL of the DNS reagent. A blank should be prepared by adding the DNS reagent before the enzyme solution.

  • Product Detection:

    • Boil the stopped reaction tubes for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature and add 9 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Quantify the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose or glucose.

  • Product Analysis (Optional):

    • The specific hydrolysis products (e.g., maltose, maltotriose) can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Thin-Layer Chromatography (TLC).[15]

Oligosaccharide Profiling by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the separation and quantification of underivatized carbohydrates.[4]

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in high-purity water to a final concentration in the range of 10-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic System:

    • HPLC System: A system capable of delivering accurate quaternary gradients at high pH.

    • Column: A high-pH anion-exchange column, such as a Dionex CarboPac PA200 (3 x 250 mm), is suitable for oligosaccharide separations.[1][4]

    • Detector: A pulsed amperometric detector with a gold working electrode.

  • Chromatographic Conditions:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)

    • Flow Rate: 0.5 mL/min

    • Gradient: A typical gradient for separating malto-oligosaccharides would involve starting at a low concentration of Eluent B and increasing the concentration linearly to elute oligosaccharides based on their size (degree of polymerization). For example, a linear gradient from 0% to 50% Eluent B over 30 minutes.

    • Detection: Pulsed amperometry using a standard carbohydrate waveform.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time to that of a known standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Mandatory Visualization

Linear structure of this compound showing five glucose units linked by α-1,4-glycosidic bonds.

References

An In-depth Technical Guide to Maltopentaose: Chemical Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose is a maltooligosaccharide, specifically a linear chain of five glucose units linked by α-1,4 glycosidic bonds.[1] As the shortest oligosaccharide classified as a maltodextrin, it serves as a valuable tool in various scientific disciplines, including biochemistry, microbiology, and food science.[2] Its defined structure and biological activity make it a key substrate in enzymatic assays, a standard for chromatographic analysis, and a subject of interest in metabolic studies. This technical guide provides a comprehensive overview of the chemical formula and properties of this compound, detailed experimental protocols for its analysis, and insights into its biological roles.

Chemical and Physical Properties

This compound is a white, crystalline powder.[2] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₃₀H₅₂O₂₆[2]
Molecular Weight 828.72 g/mol [2]
Synonyms Amylopentaose[2]
Appearance White crystalline powder[2]
Structure Linear oligosaccharide of five α-1,4 linked D-glucose units[1]
Table 2: Physicochemical Properties of this compound
PropertyValueConditionsReference(s)
Melting Point >168 °C (decomposes)-[2]
Specific Rotation [α]D +182.0° to +184.0°c=3, H₂O-
Solubility in Water 50 g/L--
Solubility in DMSO Slightly soluble-[2]
Solubility in Methanol Slightly soluble-[2]
Solubility in Ethanol Insoluble/Slightly soluble-[2]

Experimental Protocols

Enzymatic Production of this compound from Starch

This compound can be produced by the controlled enzymatic hydrolysis of starch. This protocol outlines a general procedure using a this compound-forming amylase.

Objective: To produce this compound by the enzymatic hydrolysis of a starch solution.

Materials:

  • Soluble starch

  • This compound-forming α-amylase (e.g., from Bacillus megaterium or Saccharophagus degradans)[3]

  • Sodium phosphate buffer (pH 7.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Heating and stirring plate

  • Incubator or water bath

  • pH meter

  • Boiling water bath

Procedure:

  • Starch Solution Preparation: Prepare a 1-5% (w/v) aqueous solution of soluble starch in sodium phosphate buffer. Heat the solution with constant stirring to gelatinize the starch, typically by bringing it to a boil and then cooling to the optimal temperature for the enzyme.[4]

  • Enzyme Addition: Cool the starch solution to the optimal temperature for the this compound-forming amylase (refer to the enzyme's specification sheet, typically around 40-60°C). Adjust the pH to the enzyme's optimum (e.g., pH 7.0).[3]

  • Hydrolysis: Add the this compound-forming amylase to the starch solution. The enzyme concentration should be optimized for the desired reaction time and yield. Incubate the mixture with gentle agitation for a predetermined time (e.g., 1-24 hours).[3]

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation, for example, by placing the reaction vessel in a boiling water bath for 10-15 minutes. This denatures the enzyme and prevents further hydrolysis.

  • Purification (Optional): The resulting mixture will contain this compound along with other maltooligosaccharides. Further purification can be achieved using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

Enzymatic_Production_Workflow Workflow for Enzymatic Production of this compound Starch Starch Slurry Gelatinization Gelatinization (Heating) Starch->Gelatinization Hydrolysis Enzymatic Hydrolysis (this compound-forming amylase) Gelatinization->Hydrolysis Inactivation Enzyme Inactivation (Boiling) Hydrolysis->Inactivation Purification Purification (e.g., Chromatography) Inactivation->Purification This compound This compound Product Purification->this compound

Caption: Workflow for the enzymatic production of this compound from starch.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the separation and quantification of this compound from a mixture of maltooligosaccharides using HPLC with an Evaporative Light Scattering Detector (ELSD).

Objective: To analyze the purity and concentration of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Amine-based column (e.g., Asahipak NH2P-50 4E)[5]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a mixture of acetonitrile and water to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Mobile Phase Preparation: Prepare the mobile phase, typically a gradient of acetonitrile and water. For example, a common mobile phase is a mixture of acetonitrile and water in a ratio of 70:30 (v/v).[5]

  • Chromatographic Conditions:

    • Column: Asahipak NH2P-50 4E (or equivalent amine-based column)[5]

    • Mobile Phase: Acetonitrile/Water (e.g., 70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 10-20 µL

    • Detector: ELSD (Nebulizer temperature: e.g., 40°C; Evaporator temperature: e.g., 70°C; Gas flow: e.g., 1.5 L/min)

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by comparing the peak area with a calibration curve generated from the standards.

HPLC_Analysis_Workflow Workflow for HPLC Analysis of this compound Sample Sample Preparation (Dissolve & Filter) HPLC HPLC System Sample->HPLC Column Amine-based Column HPLC->Column Mobile Phase Detector ELSD Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for the HPLC analysis of this compound.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring a ¹H NMR spectrum of this compound for structural verification.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterium oxide (D₂O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of D₂O directly in an NMR tube. Ensure the sample is fully dissolved. For quantitative NMR, an internal standard can be added.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve good resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The anomeric protons of the glucose units will typically appear in the region of δ 4.5-5.5 ppm.

  • Data Processing and Analysis: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the α-1,4 linkages and the overall structure of this compound. Comparison with published spectra can aid in the assignment of signals.

Biological Significance and Applications

This compound plays a significant role as a substrate in various biological systems and has found numerous applications in research and industry.

  • Microbial Metabolism: In Escherichia coli, this compound is transported into the cell and serves as a carbon and energy source.[1] It is metabolized by a series of enzymes within the maltose/maltodextrin system.

  • Enzyme Substrate: this compound is a key substrate for α-amylases. It is widely used in assays to determine amylase activity and to screen for amylase inhibitors, which are of interest in the context of managing diabetes and obesity.

  • Food Industry: As a maltooligosaccharide, it can be used as a food additive to improve texture, provide mild sweetness, and act as a prebiotic, promoting the growth of beneficial gut bacteria.

  • Research Tool: In biochemical research, this compound is used to study protein-carbohydrate interactions, such as the glycation and phosphorylation of proteins like α-lactalbumin.

This compound Metabolism in Escherichia coli

The metabolic pathway of this compound in E. coli is a well-characterized system involving several key enzymes.

Ecoli_Metabolism This compound Metabolism in E. coli Maltopentaose_ext This compound (extracellular) Transport ABC Transporter (MalEFGK₂) Maltopentaose_ext->Transport Maltopentaose_int This compound (intracellular) Transport->Maltopentaose_int Amylomaltase Amylomaltase (MalQ) Maltopentaose_int->Amylomaltase Maltodextrin_Phosphorylase Maltodextrin Phosphorylase (MalP) Maltopentaose_int->Maltodextrin_Phosphorylase Glucose Glucose Amylomaltase->Glucose Maltodextrins Shorter Maltodextrins Amylomaltase->Maltodextrins Glucose1P Glucose-1-Phosphate Maltodextrin_Phosphorylase->Glucose1P Maltodextrin_Phosphorylase->Maltodextrins Glycolysis Glycolysis Glucose->Glycolysis Glucose1P->Glycolysis

References

A Technical Guide to the Biological Significance of Maltopentaose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose, a linear maltooligosaccharide composed of five α-1,4 linked D-glucose units, plays a multifaceted role in biological systems. It is a key intermediate in starch metabolism, a specific substrate for various enzymes, and an emerging molecule of interest in biotechnology and pharmacology. In microorganisms, it serves as a crucial carbon and energy source, transported and metabolized by specialized enzymatic pathways. For gut microbiota, it functions as a prebiotic, selectively promoting the growth of beneficial bacteria. In the realm of diagnostics and research, this compound is the preferred substrate for assaying α-amylase activity. Its biocompatibility and biodegradability also position it as a potential candidate for drug delivery applications. This technical guide provides a comprehensive overview of the biological roles of this compound, detailing its metabolic pathways, transport mechanisms, and applications, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties and Structure

This compound (G5) is an oligosaccharide with the chemical formula C₃₀H₅₂O₂₆ and a molecular weight of 828.72 g/mol [1][2]. It is the shortest oligosaccharide to be classified as a maltodextrin[3][4]. Its structure consists of five D-glucose molecules connected by α-1,4-glycosidic bonds[3].

PropertyValueReferences
Molecular Formula C₃₀H₅₂O₂₆[1][5]
Molecular Weight 828.72 g/mol [1][2][5]
CAS Number 34620-76-3[2][3][6]
Appearance White Powder[6]
Water Solubility 50 g/L[4]
Synonyms Amylopentaose[4][5][6]

Role in Microbial Metabolism and Transport

This compound is a significant carbohydrate source for many microorganisms, including bacteria and archaea. Its uptake and catabolism are mediated by highly specific transport and enzymatic systems.

Transport: The E. coli Maltose/Maltodextrin ABC Transporter

In Gram-negative bacteria like Escherichia coli, this compound is transported across the inner membrane by a high-affinity ATP-binding cassette (ABC) transport system, the MalEFGK₂ complex[7][8].

  • MalE (Maltose-Binding Protein): A periplasmic protein that binds maltose and linear maltodextrins (up to maltoheptaose) with high affinity and delivers them to the membrane-bound transporter[7][8].

  • MalF and MalG: Integral membrane proteins that form the translocation channel[7][9].

  • MalK: The ATP-binding and hydrolyzing subunit that powers the transport process[8].

The transport is highly selective; while MalE can bind various sugars, only linear maltooligosaccharides with two to seven α-1,4 linked glucose units are efficiently transported[8].

Catabolism in Bacteria and Archaea

Once inside the cell, this compound is catabolized by a series of enzymes to yield glucose and glucose-1-phosphate, which then enter glycolysis.

  • Escherichia coli : The metabolism of maltodextrins is primarily handled by three enzymes:

    • Maltodextrin Phosphorylase (MalP): This enzyme phosphorolytically cleaves the non-reducing terminal glucosyl residue from this compound and longer maltodextrins, producing glucose-1-phosphate[7][10].

    • Amylomaltase (MalQ): A 4-α-glucanotransferase that can disproportionate one maltodextrin molecule into a mixture of shorter and longer chains, plus glucose[10].

    • Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins larger than maltose[7][10].

  • Enterococcus faecalis : This bacterium utilizes a maltodextrin phosphorylase and a maltogenic α-1,4-glucosidase for the catabolism of longer maltooligosaccharides like this compound[11].

  • Thermococcus litoralis : In this hyperthermophilic archaeon, maltose metabolism involves a 4-α-glucanotransferase that converts maltose into glucose and a series of maltodextrins. Maltodextrins with a chain length of four or more, including this compound, are then acted upon by maltodextrin phosphorylase (MalP) to produce glucose-1-phosphate[12].

  • Oral Bacteria : Strains such as Streptococcus sanguis, Streptococcus mutans, and Actinomyces viscosus are capable of degrading this compound, contributing to the acidogenic potential of starch products in the oral cavity[13].

Maltodextrin_Metabolism_Ecoli cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltopentaose_out This compound MalE MalE (Binding Protein) Maltopentaose_out->MalE Binds MalFGK2 MalFGK₂ Transporter MalE->MalFGK2 Delivers Maltopentaose_in This compound MalFGK2->Maltopentaose_in Transports (ATP-dependent) MalP MalP (Maltodextrin Phosphorylase) Maltopentaose_in->MalP MalQ MalQ (Amylomaltase) Maltopentaose_in->MalQ MalZ MalZ (Maltodextrin Glucosidase) Maltopentaose_in->MalZ G1P Glucose-1-P MalP->G1P Glucose Glucose MalQ->Glucose MalZ->Glucose Glycolysis Glycolysis G1P->Glycolysis Glucose->Glycolysis

Maltodextrin transport and metabolism in E. coli.

Prebiotic Role in Gut Microbiota

This compound, often as a component of malto-oligosaccharide (MOS) mixtures, exhibits significant prebiotic properties. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit[14].

Studies have demonstrated that MOS mixtures containing this compound (e.g., 11.76% of the total mixture) can significantly increase the proliferation of beneficial gut bacteria, such as Bifidobacterium breve[14][15][16]. The fermentation of these oligosaccharides by human fecal microbiota leads to the production of total short-chain fatty acids (SCFAs), which are crucial for maintaining gut health. Furthermore, the addition of 2% MOS has been shown to increase the species diversity and richness of the intestinal microbiota, reduce pathogenic bacteria, and increase commensal microorganisms like the Bifidobacterium genus[14][16].

Study ParameterFindingReferences
Organism Bifidobacterium breve[14][15]
Substrate 1% Malto-oligosaccharide mix (containing 11.76% this compound)[14][15][16]
Effect Significant increase in proliferation[14][15]
Fermentation By human fecal microorganisms[14][16]
Outcome Increased SCFA production, increased microbial diversity, growth of beneficial bacteria[14][16]

Applications in Research, Diagnostics, and Drug Development

This compound's defined structure and susceptibility to specific enzymes make it a valuable tool for researchers and clinicians.

Substrate for α-Amylase Assays

This compound is a preferred substrate for the kinetic determination of α-amylase (EC 3.2.1.1) activity in serum and urine, a key diagnostic marker for pancreatic disorders[17][18][19]. Its hydrolysis by α-amylase yields smaller oligosaccharides (maltotriose and maltose), which can be measured in a coupled enzyme assay[20]. A study established a Michaelis constant (Km) of 0.48 mmol/L for α-amylase with this compound, indicating a high affinity that allows for sensitive and reliable assays[17]. At a concentration of 1 mM, this compound has also been shown to induce the synthesis of α-amylase in Bacillus stearothermophilus[4][21].

Amylase_Assay_Workflow This compound This compound (Substrate) Products Maltotriose + Maltose This compound->Products  α-Amylase alpha_Amylase α-Amylase (Sample) Glucose Glucose Products->Glucose  α-Glucosidase alpha_Glucosidase α-Glucosidase (Coupling Enzyme) NADPH NADPH Hexokinase Hexokinase/G6PDH (Indicator Enzymes) NADP NADP⁺ NADP->NADPH  Hexokinase/G6PDH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer Rate ∝ [α-Amylase]

Logical workflow of a coupled enzyme assay for α-amylase activity.
Potential in Drug Development

The inherent properties of this compound make it an attractive molecule for pharmaceutical applications.

  • Drug Delivery: this compound exhibits good biocompatibility and biodegradability, which are essential characteristics for a drug carrier[3]. Polysaccharide-based systems are known to be effective for creating matrices that allow for the controlled release of embedded drugs[22].

  • Bioactive Derivatives: Chemical modification of maltooligosaccharides has yielded compounds with therapeutic potential. For instance, sulfated alkylmaltooligosaccharides, with this compound as a structural component, have demonstrated anti-HIV activity[2].

Biological Role in Plants

While the signaling roles of monosaccharides (glucose) and certain disaccharides (sucrose, trehalose-6-phosphate) are well-established in plants, the specific signaling function of this compound is less clear[23][24][25]. Maltodextrins, including this compound, are intermediates in the breakdown of starch within the chloroplast at night. This process is critical for providing a sustained supply of carbon and energy to the plant when photosynthesis is inactive. The crystal structure of rice branching enzyme I (BEI) has been resolved in a complex with this compound, indicating its role as a substrate or intermediate in starch synthesis and modification[26]. However, a direct role as a primary signaling molecule that regulates gene expression or major developmental transitions has not yet been defined and remains an area for future research.

Appendix: Experimental Protocols

Protocol: Determination of α-Amylase Activity using this compound

This protocol is based on the NADP-coupled continuous method[17].

A. Reagents:

  • Substrate Buffer (pH 6.9):

    • This compound (15 mmol/L)

    • HEPES buffer (50 mmol/L)

    • Sodium chloride (50 mmol/L)

    • Calcium chloride (5 mmol/L)

    • Sodium azide (0.05%)

  • Coupling Enzyme Reagent:

    • α-Glucosidase (≥ 2500 U/L)

    • Hexokinase (≥ 2000 U/L)

    • Glucose-6-phosphate dehydrogenase (G6PDH) (≥ 3000 U/L)

    • ATP (2.1 mmol/L)

    • NADP⁺ (1.2 mmol/L)

    • Magnesium chloride (2.5 mmol/L)

    • HEPES buffer (50 mmol/L, pH 6.9)

B. Procedure:

  • Pre-warm the substrate buffer and coupling enzyme reagent to 37°C.

  • In a cuvette, mix 1.0 mL of the substrate buffer with 0.1 mL of the coupling enzyme reagent.

  • Add 20 µL of the serum or urine sample to the cuvette.

  • Immediately place the cuvette in a spectrophotometer set to 340 nm and maintained at 37°C.

  • After a lag phase of approximately 5-6 minutes, record the change in absorbance per minute (ΔA/min).

  • The α-amylase activity is proportional to the rate of NADPH formation, measured as the increase in absorbance at 340 nm.

Protocol: In Vitro Prebiotic Activity Assessment

This protocol describes the fermentation of this compound-containing substrates by human fecal microbiota[14][16].

A. Materials:

  • Basal Medium: A suitable anaerobic culture medium (e.g., modified PYF medium) with the test carbohydrate (e.g., 1-2% MOS) as the sole carbon source.

  • Fecal Slurry: Fresh fecal samples collected from healthy donors, homogenized, and diluted (e.g., 1:10 w/v) in an anaerobic phosphate buffer.

  • Anaerobic Chamber: For all manipulations.

B. Procedure:

  • Dispense the basal medium into fermentation vessels inside an anaerobic chamber.

  • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

  • Incubate the cultures at 37°C under anaerobic conditions.

  • Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

  • Analyze the samples for:

    • SCFA Production: Use gas chromatography (GC) to quantify acetate, propionate, and butyrate concentrations.

    • Microbial Population Changes: Extract DNA and perform 16S rRNA gene sequencing to analyze changes in the microbial community structure and diversity.

    • pH Changes: Monitor the pH of the culture medium.

Prebiotic_Assay_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_results Results Interpretation Fecal_Sample 1. Collect Fresh Fecal Sample Homogenize 2. Homogenize & Dilute (Anaerobic Buffer) Fecal_Sample->Homogenize Inoculate 4. Inoculate Medium with Fecal Slurry Homogenize->Inoculate Basal_Medium 3. Prepare Basal Medium + Test Substrate (MOS) Basal_Medium->Inoculate Incubate 5. Incubate Anaerobically (37°C) Inoculate->Incubate Sample 6. Collect Samples (0, 12, 24, 48h) Incubate->Sample GC 7a. SCFA Analysis (Gas Chromatography) Sample->GC Sequencing 7b. 16S rRNA Sequencing (Microbiota Composition) Sample->Sequencing pH 7c. pH Measurement Sample->pH Results 8. Evaluate Prebiotic Effect: ↑SCFA, ↑Beneficial Bacteria GC->Results Sequencing->Results pH->Results

References

Maltopentaose: A Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose is a linear maltooligosaccharide composed of five α-D-glucose units linked by α-1,4 glycosidic bonds. As a product of starch hydrolysis, it is found in various natural and processed sources. This technical guide provides an in-depth overview of the natural occurrence and discovery of this compound, detailing the analytical methods for its quantification, protocols for its isolation and enzymatic synthesis, and an exploration of its role in metabolic and signaling pathways.

Natural Sources and Quantitative Data

This compound is naturally present in a variety of fermented foods and beverages as a result of starch degradation by microbial amylases. Its concentration can vary significantly depending on the raw materials, microbial strains, and fermentation conditions.

Fermented Beverages

Beer is a notable source of this compound, where its concentration contributes to the final body and flavor profile of the beverage. The analysis of various commercial beers using High-Performance Liquid Chromatography (HPLC) has revealed a range of this compound concentrations.

BeverageThis compound Concentration (mg/L)Analytical Method
Commercial Beer Samples (Range)15 - 40HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[1][2]
Sugar-Free BeerVirtually UndetectableHPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[3]
Low-Malt BeerSimilar to standard lagerHPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[3]
Alcohol-Free BeerHigher concentration of monosaccharides, lower oligosaccharidesHPLC with Evaporative Light Scattering Detection (HPLC-ELSD)[3]
Other Natural Sources

While comprehensive quantitative data for this compound in other natural sources like honey and fruit juices is limited, these products are known to contain a mixture of sugars, including various oligosaccharides. The primary sugars in most fruit juices are fructose, glucose, and sucrose.[4][5] Honey also primarily consists of fructose and glucose, with minor amounts of other sugars.[6] The presence and concentration of this compound in these sources would depend on specific enzymatic activities during their production and storage.

Discovery and Isolation

The discovery of this compound is intrinsically linked to the study of starch biochemistry and the enzymatic activities of amylases. A significant milestone in its specific identification and production was the discovery of this compound-forming amylase.

Discovery of this compound-Forming Amylase

A key discovery was the identification of a specific amylase from the bacterium Pseudomonas sp. KO-8940 that produces this compound as its primary product from starch hydrolysis.[7][8][9] This enzyme was found to be encoded by a gene with an open reading frame of 1,842 base pairs, corresponding to a protein of 614 amino acids.[7][8][9] The discovery of this highly specific enzyme paved the way for the targeted production and detailed study of this compound.

Experimental Protocol: Isolation of this compound from a Maltooligosaccharide Mixture

The following protocol is a general method for the separation of maltooligosaccharides, which can be optimized for the purification of this compound. This method utilizes preparative High-Performance Liquid Chromatography (HPLC).

Objective: To isolate high-purity this compound from a mixed solution of maltooligosaccharides.

Materials:

  • Maltooligosaccharide mixture (from enzymatic hydrolysis of starch)

  • Nonionic polymeric sorbent column (e.g., SP207)[10]

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Preparative HPLC system with a Refractive Index (RI) detector

Procedure:

  • Column Preparation:

    • Pack the nonionic polymeric sorbent into a preparative HPLC column.

    • Wash the column extensively with deionized water to remove any impurities.

  • Sample Preparation:

    • Dissolve the maltooligosaccharide mixture in the initial mobile phase (e.g., deionized water with a low percentage of IPA).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved on the RI detector.

    • Inject the prepared sample onto the column.

    • Elute the maltooligosaccharides using a gradient of increasing isopropyl alcohol concentration in deionized water. The retention time of maltooligosaccharides on this type of column is generally in the order of glucose < maltose < maltotriose < maltotetraose < this compound.[10]

    • Monitor the elution profile using the RI detector.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak. The purity of the collected fractions can be initially assessed by the symmetry of the peak.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions.

    • Remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.

Enzymatic Synthesis of this compound

The targeted synthesis of this compound is most efficiently achieved using specific this compound-forming amylases.

Experimental Protocol: Enzymatic Production of this compound

Objective: To produce this compound from starch using a this compound-forming amylase.

Materials:

  • Soluble starch

  • This compound-forming amylase (e.g., from Pseudomonas sp. KO-8940)

  • Buffer solution (e.g., phosphate buffer, pH adjusted to the optimal pH of the enzyme)

  • Hydrochloric acid (HCl) for reaction termination

  • HPLC system for product analysis

Procedure:

  • Starch Solution Preparation:

    • Prepare a solution of soluble starch in the appropriate buffer (e.g., 1% w/v).

    • Heat the solution to gelatinize the starch, then cool to the optimal temperature for the enzyme.

  • Enzymatic Reaction:

    • Add the this compound-forming amylase to the starch solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring and Termination:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Terminate the enzymatic reaction in the aliquots by adding a small volume of HCl to lower the pH or by heat inactivation.

    • Analyze the composition of the hydrolysate at each time point using HPLC to monitor the production of this compound and the disappearance of starch and other maltooligosaccharides.

  • Product Purification:

    • Once the optimal yield of this compound is achieved, terminate the entire reaction.

    • Purify the this compound from the reaction mixture using the preparative HPLC protocol described in section 2.2.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound Degradation

This compound, as a maltooligosaccharide, is a substrate for various α-glucosidases and other amylolytic enzymes produced by microorganisms, particularly those in the gut microbiota. The general pathway for its degradation involves sequential hydrolysis into smaller oligosaccharides and ultimately glucose.

While a specific, detailed metabolic pathway exclusively for this compound is not extensively documented, it is understood to be degraded by oral and gut bacteria capable of metabolizing starch and related oligosaccharides.[11] For instance, bacteria such as Streptococcus sanguis and Actinomyces viscosus have been shown to degrade maltoheptaose, a larger maltooligosaccharide.[11] A putative pathway for maltose degradation in bacteria involves transport into the cell via a permease, followed by hydrolysis by an α-glucosidase to yield glucose, or phosphorolysis by a maltose phosphorylase to yield glucose and glucose-1-phosphate.[12] It is plausible that this compound degradation follows a similar initial transport and subsequent stepwise enzymatic cleavage.

Maltopentaose_Degradation This compound This compound Permease Permease This compound->Permease Uptake Maltotetraose Maltotetraose alpha_Glucosidase alpha_Glucosidase Maltotetraose->alpha_Glucosidase Maltotriose Maltotriose Maltotriose->alpha_Glucosidase Maltose Maltose Maltose->alpha_Glucosidase Glucose Glucose Maltopentaose_in Maltopentaose_in Permease->Maltopentaose_in Intracellular alpha_Glucosidase->Maltotetraose alpha_Glucosidase->Maltotriose alpha_Glucosidase->Maltose alpha_Glucosidase->Glucose Maltopentaose_in->alpha_Glucosidase

Figure 1: Putative bacterial degradation pathway of this compound.
Role in Signaling Pathways

Oligosaccharides are increasingly recognized for their roles as signaling molecules in various biological processes, particularly in modulating immune responses. While specific studies on this compound are limited, the broader class of oligosaccharides has been shown to trigger signaling cascades in both plant and animal cells.

In plants, oligosaccharide fragments derived from fungal cell walls can act as microbe-associated molecular patterns (MAMPs), which are recognized by pattern recognition receptors (PRRs) on the plant cell surface.[13] This recognition can initiate a signaling cascade involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS), leading to the activation of plant defense responses.[13][14][15]

In the context of animal and human health, certain milk oligosaccharides have been shown to directly interact with immune cells, influencing cell cycle and exerting immunomodulatory effects. These oligosaccharides can modulate signaling pathways such as the NF-κB pathway. Given that this compound can be present in the gut as a result of starch digestion, it is plausible that it could interact with gut-associated lymphoid tissue (GALT) and influence immune cell signaling, although this remains an area for further investigation.

Oligosaccharide_Signaling cluster_cell Immune Cell PRR Pattern Recognition Receptor MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade NFkB_Pathway NF-kB Pathway PRR->NFkB_Pathway Immune_Response Immune Response MAPK_Cascade->Immune_Response NFkB_Pathway->Immune_Response Oligosaccharide Oligosaccharide (e.g., this compound) Oligosaccharide->PRR Binding

References

Solubility of Maltopentaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Maltopentaose, a maltooligosaccharide composed of five α-1,4 linked glucose units, is a compound of significant interest in various scientific fields, including biochemistry, food science, and pharmaceutical development. Its utility as a substrate for amylases, a component in drug delivery systems, and a model compound for glycation studies necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. Generally, as a polar molecule rich in hydroxyl groups, it exhibits high solubility in polar solvents, particularly water, and limited solubility in non-polar organic solvents. The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventSolubilityTemperatureReference
Water50 g/L (50 mg/mL)Not Specified[2]
Dimethylformamide (DMF)20 mg/mLNot Specified[1][4]
Dimethyl sulfoxide (DMSO)20 mg/mLNot Specified[1][4]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mLNot Specified[1][4]
Aqueous Ethanol SolutionsSolubility decreases with increasing ethanol concentration and increases with temperature.Varies[5][6][7] (Data for Maltose Monohydrate)

Experimental Protocols for Solubility Determination

The determination of oligosaccharide solubility is a fundamental experimental procedure. The following protocol outlines a general and robust method for accurately measuring the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC with Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), or a UV-Vis spectrophotometer for use with the phenol-sulfuric acid method).[10][11][12]

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount of this compound should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the minimum equilibration time.

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The filter should also be at the experimental temperature.

  • Quantification of Dissolved this compound:

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

      • HPLC-ELSD/RID: This is a common and accurate method for quantifying non-chromophoric compounds like oligosaccharides.

      • Phenol-Sulfuric Acid Method: A colorimetric method that can be used to determine the total carbohydrate concentration.[10] A calibration curve using standard solutions of this compound must be prepared.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_quant Quantification cluster_calc Calculation A Add excess this compound to a known volume of solvent B Place in temperature- controlled environment A->B C Agitate until equilibrium is reached B->C D Withdraw supernatant C->D E Filter to remove undissolved solids D->E F Dilute filtered solution E->F G Analyze concentration (e.g., HPLC, Phenol-Sulfuric Acid) F->G H Calculate original concentration accounting for dilution G->H I Express solubility (g/L or mg/mL) H->I

Caption: Workflow for determining this compound solubility.

References

Maltopentaose as a Maltooligosaccharide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Maltopentaose, a linear maltooligosaccharide composed of five α-1,4-linked D-glucose units, serves as a critical substrate in various biological and biotechnological applications. For researchers, scientists, and drug development professionals, understanding its specific interactions with cellular machinery, such as ATP-binding cassette (ABC) transporters, is paramount. This guide provides an in-depth analysis of this compound, focusing on its biochemical properties, its role in modulating signaling pathways, and detailed experimental protocols for its study. Quantitative data are presented to facilitate comparative analysis, and key molecular processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a well-defined maltooligosaccharide that plays a significant role in carbohydrate metabolism and transport, particularly in prokaryotic systems. Its defined structure makes it an excellent tool for studying protein-carbohydrate interactions and enzymatic activity.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and physical attributes, which are summarized in the table below. It is the shortest oligosaccharide to be classified as a maltodextrin and is typically derived from starch by hydrolysis[1].

PropertyValueReference
Molecular Formula C₃₀H₅₂O₂₆[1]
Molecular Weight 828.72 g/mol [1]
Structure Five D-glucose units linked by α-1,4 glycosidic bonds.[1]
Appearance White powder/crystalline solid-
Solubility Soluble in water, slightly soluble in DMSO and methanol.-
Purity Commercially available with ≥90% purity.-
Classification as a Maltooligosaccharide

Maltooligosaccharides are oligomers of D-glucose linked by α-1,4 glycosidic bonds. This compound, with its five glucose units, is a key member of this family and is often used in research to understand the transport and metabolism of larger carbohydrates.

Biochemical Interactions and Mechanism of Action

This compound is a key substrate for the maltose/maltodextrin transport system in many bacteria, most notably Escherichia coli. This system is a canonical example of an ABC transporter and serves as a model for understanding nutrient uptake.

The MalFGK₂ ABC Transporter System

The transport of this compound across the bacterial inner membrane is mediated by the MalFGK₂ ABC transporter. This multi-protein complex utilizes the energy of ATP hydrolysis to move maltooligosaccharides from the periplasm into the cytoplasm. The key components are:

  • MalE (Maltose-Binding Protein): A periplasmic protein that binds this compound with high affinity and delivers it to the transmembrane components of the transporter.

  • MalF and MalG: Integral membrane proteins that form the translocation channel through which this compound passes.

  • MalK: A peripheral membrane protein that forms a homodimer on the cytoplasmic side of the membrane. MalK contains the ATP-binding cassettes and is responsible for hydrolyzing ATP to power transport.

The transport cycle is a highly regulated process involving significant conformational changes in each component, triggered by substrate binding and ATP hydrolysis.

Signaling Pathway of this compound Transport

The import of this compound is a multi-step process that can be described as a signaling pathway, where the binding of the substrate initiates a cascade of conformational changes leading to its translocation.

  • Binding to MalE: this compound in the periplasm is captured by the maltose-binding protein, MalE. This binding event induces a conformational change in MalE, closing the two lobes of the protein around the oligosaccharide.

  • Interaction with MalFG: The MalE-maltopentaose complex then docks with the periplasmic face of the MalFG transmembrane complex.

  • Signal Transduction to MalK: This docking event transmits a signal through MalF and MalG to the cytoplasmic MalK subunits.

  • ATP Hydrolysis: The signal stimulates the ATPase activity of MalK. The binding and subsequent hydrolysis of ATP at the MalK dimer interface drive a series of conformational changes in MalF and MalG.

  • Translocation: These conformational changes are thought to open the transmembrane channel to the periplasm, allowing the release of this compound from MalE into the channel, and subsequently opening the channel to the cytoplasm to release the substrate.

  • Resetting the Transporter: The release of ADP and inorganic phosphate from MalK resets the transporter to its initial conformation, ready for another cycle.

Maltopentaose_Transport_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound MalE_open MalE (Open) This compound->MalE_open 1. Binding MalE_closed MalE-Maltopentaose (Closed) MalE_open->MalE_closed Conformational Change MalFG_resting MalFG (Resting) MalE_closed->MalFG_resting 2. Docking MalK_ADP MalK₂-(ADP)₂ MalFG_resting->MalK_ADP 3. Signal to MalK Maltopentaose_cyto This compound MalFG_resting->Maltopentaose_cyto MalK_ATP MalK₂-(ATP)₂ MalK_ADP->MalK_ATP 4. ATP Binding MalK_ATP->MalFG_resting Conformational Change ADP_Pi 2 ADP + 2 Pi MalK_ATP->ADP_Pi Hydrolysis ATP 2 ATP ATP->MalK_ADP ADP_Pi->MalK_ADP 6. Reset

This compound transport via the MalFGK₂ ABC system.

Quantitative Data Summary

Quantitative analysis of the interactions within the maltose transport system is crucial for building accurate models of nutrient uptake. While extensive data exists for maltose, specific data for this compound is less common. The following tables summarize available quantitative data.

Binding Affinity of this compound to Substrate-Binding Proteins

The binding affinity of maltooligosaccharides to the periplasmic binding protein is a key determinant of transport efficiency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.

LigandSubstrate-Binding ProteinOrganismDissociation Constant (Kd)Method
This compound MusE1345Gardnerella swidsinskii1.147 x 10⁻⁴ M (114.7 µM)Isothermal Titration Calorimetry
This compound MusE1346Gardnerella swidsinskii4.407 x 10⁻³ M (4407 µM)Isothermal Titration Calorimetry
MaltotrioseMalEEscherichia coli0.4 µMFluorescence Quenching
MaltoseMalEEscherichia coli2.0 µMFluorescence Quenching
ATPase Activity of the MalFGK₂ Transporter

The rate of ATP hydrolysis by MalK is modulated by the presence of MalE and the substrate. While specific rates for this compound are not available, the data for maltose provides a baseline for the activity of the transporter.

ConditionATPase Activity (nmol/min/mg)Fold Stimulation
Basal (MalFGK₂ only)~101x
+ MalE (unliganded)~40~4x
+ MalE + Maltose~400~40x

Data derived from studies of the E. coli MalFGK₂ transporter reconstituted in nanodiscs.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the interaction of this compound with transport proteins. These protocols are based on established methods and can be adapted for specific experimental questions.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the binding affinity of this compound for a purified maltose-binding protein (e.g., MalE or a homolog).

Materials:

  • Purified maltose-binding protein (MBP), dialyzed extensively against the ITC buffer.

  • This compound solution, prepared in the final dialysis buffer.

  • ITC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The buffer must be identical for the protein and the ligand to avoid heats of dilution.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the MBP in ITC buffer. The exact concentration will depend on the expected Kd.

    • Prepare a 200-500 µM solution of this compound in the same ITC buffer. The ligand concentration should be 10-20 times that of the protein concentration.

    • Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the MBP solution.

    • Fill the injection syringe with the this compound solution.

  • Titration:

    • Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip and to allow for equilibration. This data point is typically discarded during analysis.

    • Perform a series of 20-30 injections of 1-2 µL of the this compound solution into the sample cell, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow A 1. Sample Preparation - Purify & Dialyze Protein - Prepare Ligand in Buffer - Degas Solutions B 2. Instrument Setup - Set Temperature - Load Protein into Cell - Load Ligand into Syringe A->B C 3. Titration Experiment - Perform sequential injections - Record heat changes B->C D 4. Data Integration - Integrate peak areas - Normalize for concentration C->D E 5. Data Fitting - Plot heat vs. molar ratio - Fit to binding model D->E F 6. Results - Determine Kd, n, ΔH, ΔS E->F

Workflow for Isothermal Titration Calorimetry.
Protocol: Reconstituted Liposome Transport Assay

This assay measures the uptake of a substrate, such as radiolabeled this compound, into artificial lipid vesicles (proteoliposomes) containing the reconstituted transporter protein.

Objective: To measure the transport of this compound by the MalFGK₂ complex.

Materials:

  • Purified MalFGK₂ transporter complex.

  • E. coli polar lipids or a defined lipid mixture (e.g., POPE/POPG).

  • Radiolabeled this compound (e.g., [¹⁴C]-maltopentaose).

  • Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).

  • Bio-Beads for detergent removal.

  • Internal Buffer: e.g., 50 mM HEPES-KOH, 200 mM KCl, 2 mM MgSO₄, pH 7.5.

  • External Buffer: e.g., 50 mM HEPES-KOH, 200 mM NaCl, 2 mM MgSO₄, pH 7.5.

  • ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).

  • Rapid filtration apparatus and filters (e.g., 0.22 µm nitrocellulose).

Methodology:

  • Preparation of Proteoliposomes:

    • Solubilize lipids in the internal buffer containing detergent to form micelles.

    • Add the purified MalFGK₂ protein to the lipid-detergent mixture at a desired protein-to-lipid ratio (e.g., 1:500 w/w).

    • Incubate for 30 minutes at 4°C to allow the protein to incorporate into the micelles.

    • Remove the detergent by adding Bio-Beads and incubating for several hours at 4°C. This will lead to the spontaneous formation of proteoliposomes.

    • Harvest the proteoliposomes by ultracentrifugation.

  • Loading of ATP:

    • Resuspend the proteoliposomes in internal buffer.

    • Load ATP and the ATP-regenerating system into the proteoliposomes by several cycles of freeze-thawing (e.g., freezing in liquid nitrogen and thawing at room temperature).

    • Extrude the proteoliposomes through a polycarbonate filter (e.g., 400 nm) to create unilamellar vesicles of a defined size.

  • Transport Assay:

    • Equilibrate the proteoliposomes at the desired temperature (e.g., 37°C).

    • Initiate the transport reaction by adding a known concentration of radiolabeled this compound to the external buffer.

    • At specific time points, take aliquots of the reaction mixture and quench the reaction by rapid filtration through a nitrocellulose filter.

    • Wash the filter immediately with ice-cold external buffer to remove non-transported substrate.

  • Quantification:

    • Measure the radioactivity retained on the filter using liquid scintillation counting.

    • Calculate the rate of this compound uptake over time.

Applications in Research and Drug Development

This compound and the MalFGK₂ system have several applications in basic and applied research:

  • Model System for ABC Transporters: The well-characterized nature of the maltose transport system makes it an ideal model for studying the general mechanisms of ABC transporters, which are implicated in numerous human diseases, including cystic fibrosis and multidrug resistance in cancer.

  • High-Throughput Screening: The transport assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors or modulators of ABC transporters.

  • Structural Biology: this compound can be used to stabilize specific conformational states of the MalE and the MalFGK₂ complex for structural studies by X-ray crystallography or cryo-electron microscopy.

  • Drug Delivery: The specificity of the MalE-maltopentaose interaction could potentially be exploited for targeted drug delivery systems.

Conclusion

This compound is a valuable tool for researchers studying carbohydrate transport and metabolism. Its specific interaction with the MalFGK₂ ABC transporter provides a powerful system for dissecting the molecular mechanisms of active transport. The quantitative data and detailed protocols provided in this guide offer a foundation for designing and executing rigorous experiments to further elucidate the role of maltooligosaccharides in biological systems and to explore their potential in therapeutic development.

References

A Technical Guide to the History and Methodologies of Maltopentaose Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the history and technical protocols surrounding key biomolecules is paramount. Maltopentaose, a maltooligosaccharide with a degree of polymerization of five, has garnered significant interest due to its applications in enzymology, as a potential therapeutic agent, and in the food industry. This in-depth guide provides a comprehensive overview of the history of this compound research, detailed experimental protocols, and a summary of its key applications.

A Brief History of this compound Research

Research into maltooligosaccharides (MOS), including this compound, gained significant momentum in the latter half of the 20th century. Japan emerged as a leader in the field of oligosaccharide research for food applications, with foundational work beginning around 1970-1975.[1] The primary focus of early research was on the enzymatic production of these molecules from starch and their subsequent characterization.

The development of specific enzymes, known as maltooligosaccharide-forming amylases, was a pivotal moment in the history of MOS research.[1] These enzymes allowed for the targeted production of oligosaccharides of specific lengths, moving beyond the simple hydrolysis of starch into a mixture of saccharides. The ability to produce relatively pure this compound opened the door for its use in more specialized applications, most notably as a substrate for the determination of α-amylase activity in clinical diagnostics. A 1983 study detailed a NADP-coupled continuous method for α-amylase determination using this compound, highlighting its utility in creating reliable and reproducible enzyme assays.[2]

Further research delved into the chemical modification of this compound to create derivatives with novel properties. The synthesis of chromogenic and fluorogenic derivatives of maltooligosaccharides was first described in 1978, paving the way for highly sensitive enzyme assays.[1] In the late 1980s and 1990s, a new avenue of research emerged with the discovery that sulfated polysaccharides possess anti-HIV activity.[3] This led to investigations into sulfated maltooligosaccharides, with studies showing that those derived from this compound, maltohexaose, and maltoheptaose exhibited higher anti-HIV activity compared to those from shorter chains like maltotetraose.[1]

The continuous refinement of production and purification techniques, particularly the use of chromatography, has been central to advancing this compound research, enabling the preparation of high-purity material for a wide range of scientific investigations.[4]

Production and Purification of this compound

The production of this compound is primarily achieved through the enzymatic hydrolysis of starch. The choice of enzyme and reaction conditions is critical to maximizing the yield and purity of the desired oligosaccharide.

Enzymatic Production

This compound is predominantly produced using this compound-forming amylases (G5-amylases), which specifically cleave starch to yield this compound as the main product. Other α-amylases can also be used, but the reaction must be carefully controlled to stop it when the concentration of this compound is at its highest.[1]

Table 1: Key Enzymes in this compound Production

Enzyme TypeSource Organism (Example)Key Characteristics
This compound-forming amylase (G5-amylase)Pseudomonas sp. KO-8940High specificity for this compound production.
α-AmylaseBacillus megaterium, Saccharophagus degradansProduces a mixture of maltooligosaccharides; reaction requires careful monitoring and termination.
Maltogenic AmylaseBacillus lehensis G1Can produce maltooligosaccharides, with product profile dependent on reaction conditions.

A study on a this compound-forming amylase from Saccharophagus degradans (SdMFA) revealed that a non-catalytic starch-binding domain (SBD) plays a crucial role in product specificity. Removal of this SBD resulted in a 3.5-fold lower production of this compound, highlighting the importance of enzyme engineering in optimizing production.[5]

  • Substrate Preparation: Prepare a 5% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). Gelatinize the starch by heating the solution at 100°C for 30 minutes with constant stirring. Cool the solution to the optimal reaction temperature for the chosen enzyme (e.g., 40-60°C).

  • Enzymatic Reaction: Add the this compound-forming amylase to the starch solution at a predetermined concentration (e.g., 10 units per gram of starch). Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified period (e.g., 12-24 hours).

  • Reaction Termination: Stop the enzymatic reaction by heating the mixture to 100°C for 15 minutes to denature the enzyme.

  • Initial Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing a mixture of maltooligosaccharides, is then collected for further purification.

Purification

Chromatography is the most effective method for obtaining high-purity this compound from the crude enzymatic reaction mixture.

  • Column Preparation: A column packed with a nonionic polymeric sorbent (e.g., SP207) is equilibrated with the starting mobile phase (e.g., a low concentration of isopropyl alcohol in water).

  • Sample Loading: The supernatant from the enzymatic reaction is concentrated and loaded onto the equilibrated column.

  • Elution: The maltooligosaccharides are separated by applying a gradient of increasing isopropyl alcohol concentration. The retention times of the maltooligosaccharides on such a column are typically in the order of glucose < maltose < maltotriose < maltotetraose < this compound.[4]

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Analysis of Fractions: Each fraction is analyzed for its carbohydrate composition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or pulsed amperometric detector (PAD).

  • Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is removed by rotary evaporation or lyophilization to obtain the purified product.

Analytical Methods for this compound

Accurate and reliable analytical methods are essential for monitoring the production and purification of this compound, as well as for its quantification in various applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of maltooligosaccharides.

  • System: An HPLC system equipped with a carbohydrate analysis column (e.g., an amino-propyl bonded silica column or a ligand-exchange column) and a refractive index (RI) detector or a pulsed amperometric detector (PAD).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used as the mobile phase for amino-propyl columns, with the exact ratio depending on the specific column and desired separation. For ligand-exchange columns, deionized water is often used.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

  • Analysis: A small volume of the prepared sample (e.g., 10-20 µL) is injected into the HPLC system. The retention time of the peak corresponding to this compound is compared to that of a pure standard for identification. The peak area is used for quantification by comparison to a standard curve.

Key Applications of this compound

This compound and its derivatives have found applications in several areas of research and development.

Substrate for α-Amylase Assays

This compound is a well-defined substrate for the measurement of α-amylase activity, which is important in clinical diagnostics for conditions such as pancreatitis.

Table 2: Kinetic Parameters of α-Amylase with this compound as Substrate

EnzymeSubstrateKm
α-AmylaseThis compound0.48 mmol/l[2][6]

This protocol is based on a NADP-coupled continuous method.[2]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing all necessary components for the coupled enzyme reaction (e.g., HEPES buffer, pH 7.1, with magnesium chloride, sodium chloride, α-glucosidase, and NADP+).

    • Substrate Solution: Prepare a stock solution of this compound in the assay buffer.

    • Enzyme Sample: Prepare dilutions of the α-amylase sample to be tested.

  • Assay Procedure:

    • Pipette the assay buffer into a cuvette and pre-incubate to the desired temperature (e.g., 37°C).

    • Add the this compound substrate solution and mix.

    • Initiate the reaction by adding the α-amylase sample.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculation of Activity: The rate of change in absorbance is used to calculate the α-amylase activity, typically expressed in units per liter (U/L).

Anti-HIV Activity of Sulfated Derivatives

Sulfated maltooligosaccharides, including those derived from this compound, have been shown to inhibit HIV replication.[1] The proposed mechanism of action involves the sulfated oligosaccharide binding to the V3 loop of the viral envelope glycoprotein gp120, thereby preventing the virus from attaching to the host cell.[3]

Table 3: Anti-HIV Activity of Sulfated Oligosaccharides (Illustrative Data for Related Compounds)

CompoundTargetEC50
Sulfated Chitooligosaccharide (SCOS) III (MW 3-5 kDa)HIV-1 induced syncytia formation2.19 µg/ml[7][8]
Sulfated Chitooligosaccharide (SCOS) III (MW 3-5 kDa)HIV-1 lytic effect1.43 µg/ml[7][8]
Sulfated Chitooligosaccharide (SCOS) III (MW 3-5 kDa)HIV-1 p24 antigen production (RF strain)4.33 µg/ml[7][8]
Sulfated Chitooligosaccharide (SCOS) III (MW 3-5 kDa)HIV-1 p24 antigen production (Ba-L strain)7.76 µg/ml[7][8]

Note: EC50 values for sulfated this compound are not specifically detailed in the provided search results, but the data for sulfated chitooligosaccharides illustrate the potential potency of this class of compounds.

Visualizing Workflows and Pathways

General Workflow for this compound Production and Purification

G Starch Starch Slurry Gelatinization Gelatinization (Heating) Starch->Gelatinization EnzymaticHydrolysis Enzymatic Hydrolysis (this compound-forming Amylase) Gelatinization->EnzymaticHydrolysis Termination Reaction Termination (Heating) EnzymaticHydrolysis->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Crude this compound Mixture (Supernatant) Centrifugation->Supernatant Chromatography Column Chromatography Supernatant->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis HPLC Analysis Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Identify Pure Fractions FinalProduct High-Purity this compound Pooling->FinalProduct

Caption: Workflow for the production and purification of this compound.

Enzymatic Hydrolysis of Starch to this compound

G Starch Starch (Amylose/Amylopectin) This compound This compound (G5) Starch->this compound Primary Product OtherOligos Other Maltooligosaccharides (G1, G2, G3, G4, G6, etc.) Starch->OtherOligos Byproducts Enzyme This compound-forming Amylase Enzyme->this compound Enzyme->OtherOligos

Caption: Enzymatic conversion of starch to this compound.

Principle of the Coupled α-Amylase Assay

G This compound This compound MaltoseGlucose Maltose + Maltotriose This compound->MaltoseGlucose Hydrolysis Amylase α-Amylase (Sample) Amylase->MaltoseGlucose Glucose Glucose MaltoseGlucose->Glucose Hydrolysis Glucosidase α-Glucosidase (Excess) Glucosidase->Glucose NADPH NADPH Glucose->NADPH HK Hexokinase / G6PDH (Coupling Enzymes) HK->NADPH NADP NADP+ NADP->NADPH Absorbance Increase in Absorbance at 340 nm NADPH->Absorbance

Caption: Coupled enzyme assay for α-amylase activity using this compound.

Conclusion

The study of this compound has evolved from its initial discovery as a component of starch hydrolysates to a molecule with specific and valuable applications in diagnostics and potentially in therapeutics. The development of specialized enzymes and purification techniques has been instrumental in this progression. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with or interested in the field of maltooligosaccharides. Future research may focus on further optimizing production through enzyme engineering, exploring new therapeutic applications of this compound derivatives, and developing novel analytical methods for its detection and quantification.

References

Maltopentaose and its Crucial Role in Starch Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose, a linear oligosaccharide composed of five α-1,4-linked glucose units, serves as a key intermediate in the enzymatic breakdown of starch. Its unique properties and specific interactions with various metabolic enzymes make it a molecule of significant interest in the fields of biochemistry, microbiology, and pharmacology. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical characteristics, its central role in starch metabolism, and the enzymes responsible for its synthesis and degradation. Furthermore, this guide presents detailed experimental protocols for the analysis of this compound and related enzymatic activities, along with a summary of key kinetic data. Signaling pathways involved in the transport and metabolic regulation of this compound in microorganisms are also elucidated through detailed diagrams. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their endeavors to understand and manipulate starch metabolic pathways.

Introduction to this compound

This compound is a maltooligosaccharide that plays a significant role in various biological and industrial processes. As a well-defined substrate, it is invaluable for kinetic studies of amylolytic enzymes, offering greater precision than heterogeneous substrates like starch.[1] Its potential as a prebiotic, promoting the growth of beneficial gut bacteria, has also garnered considerable attention.[2]

Chemical and Physical Properties

This compound is a white, water-soluble powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₅₂O₂₆--INVALID-LINK--
Molar Mass 828.72 g/mol --INVALID-LINK--
CAS Number 34620-76-3--INVALID-LINK--
Appearance White powder--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

The Role of this compound in Starch Metabolism

Starch, a major energy storage polysaccharide in plants, is composed of amylose and amylopectin. Its breakdown is a critical metabolic process in many organisms. This compound is a key product of the initial enzymatic hydrolysis of starch by α-amylases. These enzymes randomly cleave the α-1,4-glycosidic bonds within the starch polymer, releasing a mixture of maltooligosaccharides of varying lengths, including this compound.

The production of specific maltooligosaccharides like this compound can be enhanced by using specialized maltooligosaccharide-forming amylases (MFAs). Some of these enzymes exhibit a high specificity for producing this compound. The presence of a starch-binding domain (SBD) in these enzymes can significantly influence their product specificity.

Once produced, this compound can be further metabolized. In microorganisms like Escherichia coli, it is transported into the cell via specific transport systems. Inside the cell, it can be acted upon by various enzymes, including amylomaltase and maltodextrin phosphorylase, which break it down into smaller sugars that can then enter central metabolic pathways like glycolysis.

Enzymes Involved in this compound Metabolism

The metabolism of this compound is orchestrated by a variety of enzymes, primarily belonging to the glycoside hydrolase families.

Production of this compound
  • α-Amylases (EC 3.2.1.1): These endo-acting enzymes are the primary producers of this compound from starch. They hydrolyze internal α-1,4-glycosidic linkages, yielding a mixture of maltooligosaccharides.

  • This compound-forming Amylases: These are a specific class of α-amylases that exhibit a high selectivity for the production of this compound from starch.

Degradation of this compound
  • Glucoamylase (EC 3.2.1.3): This exo-acting enzyme hydrolyzes α-1,4- and α-1,6-glycosidic bonds from the non-reducing end of oligosaccharides, releasing glucose. This compound is a substrate for glucoamylase.

  • Amylomaltase (EC 2.4.1.25): This enzyme, also known as 4-α-glucanotransferase or D-enzyme, catalyzes the transfer of a segment of a 1,4-α-D-glucan to a new 4-position on an acceptor, which can be glucose or another 1,4-α-D-glucan. It can disproportionate this compound into other maltooligosaccharides.

  • Maltodextrin Phosphorylase (EC 2.4.1.1): This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of maltodextrins, producing glucose-1-phosphate.

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for enzymes involved in this compound metabolism. The use of this compound as a defined substrate allows for more precise determination of these parameters compared to using starch.[1]

Table 1: Kinetic Parameters of α-Amylases with this compound as Substrate

Enzyme SourceK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference
Human Pancreatic α-Amylase0.48Not ReportedNot Reported[3]
Bacillus megaterium RAS1030.878 (for starch)81.30 (for starch)Not Reported[4]
Bacillus koreensis HL12Not Reported133.41 (for amylose)122.30 (for amylose)[5]

Table 2: Kinetic Parameters of Glucoamylases

Enzyme SourceSubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference
Aspergillus niger HPD-2Starch6.6666.5 (mM/min)Not Reported[6]
Schwanniomyces occidentalisThis compound1.1 ± 0.1Not Reported1700 ± 100[7]

Note: Direct comparative data for Vmax and kcat with this compound is limited in the readily available literature. Many studies report these values using starch as the substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolizing enzymes.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from a mixture of maltooligosaccharides.

Principle: HPLC with a suitable column and detector can effectively separate oligosaccharides based on their size and structure. Pulsed Amperometric Detection (PAD) is a highly sensitive method for detecting underivatized carbohydrates.

Methodology:

  • Sample Preparation:

    • Dilute the sample containing maltooligosaccharides in ultrapure water to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a pulsed amperometric detector with a gold electrode.

    • Column: A high-performance anion-exchange column, such as a CarboPac™ PA100 (4 x 250 mm) with a CarboPac™ PA100 guard column (4 x 50 mm).

    • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)

    • Mobile Phase B: 100 mM NaOH, 1 M Sodium Acetate (NaOAc)

    • Gradient Elution:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 40% B

      • 25-30 min: Linear gradient to 100% B

      • 30-35 min: 100% B

      • 35-40 min: Return to 100% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • PAD Settings:

      • E1: +0.05 V (300 ms)

      • E2: +0.75 V (120 ms)

      • E3: -0.15 V (180 ms)

  • Standard Curve:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject each standard and record the peak area.

    • Construct a standard curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

α-Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

Objective: To determine the activity of α-amylase by measuring the amount of reducing sugars released from a substrate.

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution at high temperatures to produce 3-amino-5-nitrosalicylic acid, which has a reddish-brown color and can be quantified spectrophotometrically at 540 nm.

Methodology:

  • Reagent Preparation:

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve completely. Bring the final volume to 100 mL with distilled water.

    • Substrate Solution: Prepare a 1% (w/v) solution of soluble starch or a specific concentration of this compound in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl).

    • Enzyme Solution: Prepare a dilution of the α-amylase enzyme in the same buffer. The dilution should be such that the final absorbance reading falls within the linear range of the standard curve.

    • Maltose Standard Solutions: Prepare a series of maltose solutions of known concentrations (e.g., 0 to 10 µmol/mL) to generate a standard curve.

  • Enzyme Reaction:

    • Pre-incubate 0.5 mL of the substrate solution at the desired reaction temperature (e.g., 37 °C) for 5 minutes.

    • Add 0.5 mL of the enzyme solution to the substrate and incubate for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding 1.0 mL of the DNS reagent.

  • Color Development and Measurement:

    • Place the reaction tubes in a boiling water bath for 10 minutes.

    • Cool the tubes to room temperature and add 8.5 mL of distilled water.

    • Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).

  • Standard Curve:

    • To 1.0 mL of each maltose standard solution, add 1.0 mL of DNS reagent.

    • Follow the same color development and measurement procedure as for the enzyme reaction.

    • Plot the absorbance at 540 nm against the concentration of maltose to generate a standard curve.

  • Calculation of Enzyme Activity:

    • Determine the amount of reducing sugar (in µmoles of maltose equivalents) produced in the enzyme reaction from the standard curve.

    • One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmole of reducing sugar per minute under the specified conditions.

    • Calculate the enzyme activity using the following formula: Activity (U/mL) = (µmoles of maltose released) / (incubation time in min × volume of enzyme in mL)

In Vitro Fermentation of this compound by Human Fecal Microbiota

Objective: To assess the prebiotic potential of this compound by monitoring its fermentation by human gut microbiota.[2][8][9][10]

Principle: The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs) and changes in the microbial community composition. These changes can be monitored over time to evaluate the prebiotic effect.

Methodology:

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium:

    • Prepare a basal fermentation medium containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl) to maintain anaerobic conditions.

    • Sterilize the medium by autoclaving.

  • In Vitro Fermentation Setup:

    • In an anaerobic chamber, dispense the basal medium into sterile fermentation vessels (e.g., serum bottles).

    • Add the substrate to be tested (e.g., this compound at a final concentration of 1% w/v). A control with no added carbohydrate should also be included.

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

    • Seal the vessels and incubate at 37 °C with gentle shaking.

  • Sampling and Analysis:

    • Collect samples from the fermentation vessels at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • pH Measurement: Measure the pH of the fermentation broth.

    • SCFA Analysis:

      • Centrifuge the samples to remove bacterial cells.

      • Filter the supernatant and analyze the concentration of SCFAs (acetate, propionate, butyrate) using gas chromatography (GC) or HPLC.

    • Carbohydrate Utilization: Analyze the concentration of remaining this compound using HPLC (as described in Protocol 5.1).

    • Microbial Community Analysis:

      • Extract bacterial DNA from the fermentation samples.

      • Perform 16S rRNA gene sequencing to analyze the changes in the composition of the gut microbiota.

Signaling Pathways and Metabolic Networks

The transport and metabolism of this compound are tightly regulated in microorganisms, often involving dedicated signaling pathways that sense the availability of the substrate and modulate gene expression accordingly.

Maltodextrin Transport and Metabolism in E. coli

In Escherichia coli, the uptake and metabolism of maltodextrins, including this compound, are governed by the mal regulon.[11][12][13][14][15] This system involves a periplasmic binding protein (MalE), a membrane-bound ABC transporter (MalF, MalG, and MalK), and several cytoplasmic enzymes. The expression of the mal genes is positively regulated by the MalT protein, which is activated by maltotriose.

Maltodextrin_Metabolism_Ecoli cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltopentaose_out This compound LamB LamB Porin Maltopentaose_out->LamB Diffusion MalE MalE (Binding Protein) LamB->MalE Binding ABC_Transporter MalF/MalG/MalK (ABC Transporter) MalE->ABC_Transporter Delivery Maltopentaose_in This compound ABC_Transporter->Maltopentaose_in ATP-dependent Transport MalQ MalQ (Amylomaltase) Maltopentaose_in->MalQ Disproportionation MalP MalP (Maltodextrin Phosphorylase) Maltopentaose_in->MalP Phosphorolysis MalZ MalZ (Maltodextrin glucosidase) Maltopentaose_in->MalZ Hydrolysis Maltotriose Maltotriose MalQ->Maltotriose Glucose Glucose MalQ->Glucose G1P Glucose-1-Phosphate MalP->G1P MalZ->Glucose MalT MalT (Activator) Maltotriose->MalT Activation Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis mal_genes mal Gene Expression MalT->mal_genes Induction

Maltodextrin transport and metabolism in E. coli.
Maltose-inducible Gene Expression in Bacillus subtilis

In Bacillus subtilis, the expression of genes involved in maltose and maltooligosaccharide utilization is regulated by the MalR repressor protein.[16][17] In the absence of an inducer, MalR binds to operator sequences in the promoters of the mal operons, preventing transcription. The binding of an inducer, such as maltose or maltotriose, to MalR causes a conformational change that leads to its dissociation from the DNA, allowing for gene expression.

Gene_Regulation_Bsubtilis cluster_regulation Gene Regulation Inducer Maltose / Maltotriose (Inducer) MalR_active MalR Repressor (Active) Inducer->MalR_active Binding MalR_inactive MalR Repressor (Inactive) MalR_active->MalR_inactive Conformational Change mal_promoter mal Promoter/Operator MalR_active->mal_promoter Binding (Repression) MalR_inactive->mal_promoter Dissociation Transcription Transcription mal_promoter->Transcription No_Transcription No Transcription mal_promoter->No_Transcription mal_genes mal Genes (e.g., amylase) Protein Amylase & other metabolic proteins mal_genes->Protein Transcription->mal_genes

Maltose-inducible gene expression in B. subtilis.

Conclusion

This compound is a fundamentally important molecule in the intricate network of starch metabolism. Its well-defined structure makes it an ideal tool for elucidating the mechanisms of amylolytic enzymes, while its role as a prebiotic opens avenues for applications in functional foods and therapeutics. This technical guide has provided a comprehensive overview of this compound, from its basic properties to its involvement in complex metabolic and regulatory pathways. The detailed experimental protocols and compiled kinetic data offer a practical resource for researchers in the field. A deeper understanding of this compound and its metabolic context will undoubtedly continue to drive innovation in biotechnology, food science, and medicine.

References

Enzymatic Synthesis of Maltopentaose from Starch: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of maltopentaose from starch. This compound, a maltooligosaccharide composed of five α-1,4-linked glucose units, is of significant interest in the pharmaceutical and food industries for its potential prebiotic properties and applications in drug delivery systems. This document details the core methodologies, key enzymatic players, and quantitative data to facilitate research and development in this area.

Introduction to this compound Synthesis

The enzymatic conversion of starch into specific maltooligosaccharides like this compound offers a highly selective and efficient alternative to chemical hydrolysis methods. This bioprocess relies on the specific action of various amylolytic enzymes that can be tailored to maximize the yield of the desired oligosaccharide. The overall process involves the gelatinization of starch, followed by enzymatic hydrolysis and subsequent purification of the target product, this compound.

Key Enzymes in this compound Production

The selection of appropriate enzymes is critical for achieving a high yield and purity of this compound. The primary enzymes employed in this process fall into two main categories: α-amylases with a propensity for producing this compound and specialized this compound-forming amylases.

  • α-Amylases (EC 3.2.1.1): These endo-acting enzymes hydrolyze internal α-1,4-glycosidic bonds in starch, producing a mixture of oligosaccharides of varying lengths. While not exclusively producing this compound, certain α-amylases, under specific reaction conditions, can yield this compound as a major product. For instance, the commercially available α-amylase Termamyl® has been shown to produce this compound, although the selectivity is moderate.[1][2]

  • This compound-Forming Amylases (G5-Amylases): These are a specific class of maltooligosaccharide-forming amylases (MFAses) that predominantly produce this compound from starch.[2] These enzymes exhibit high product specificity, making them ideal candidates for industrial-scale production. Examples include enzymes from microbial sources such as Bacillus megaterium and the marine bacterium Saccharophagus degradans.[3][4]

  • Debranching Enzymes (e.g., Pullulanase, EC 3.2.1.41): Starch is composed of both linear (amylose) and branched (amylopectin) glucan chains. Debranching enzymes, such as pullulanase, specifically hydrolyze the α-1,6-glycosidic linkages at the branch points of amylopectin.[2] The addition of a debranching enzyme in conjunction with an α-amylase or G5-amylase can increase the overall yield of maltooligosaccharides by making more of the starch molecule accessible to the primary hydrolyzing enzyme.[1][5]

Quantitative Data on this compound Synthesis

The efficiency of enzymatic this compound synthesis is evaluated based on several key parameters, including product yield, specificity, and the overall conversion rate of the starch substrate. The following tables summarize quantitative data from various studies.

Enzyme SourceEnzyme TypeSubstrateTemperature (°C)pHThis compound Yield (%)Product Specificity (%)Reference
Saccharophagus degradans 2-40TThis compound-forming amylase (SdG5A)Corn Starch4--79[3]
Saccharophagus degradans 2-40TThis compound-forming amylase (SdG5A)Corn Starch25-~60-[3]
Bacillus megaterium VUMB109This compound-forming amylaseCorn Starch90--~40[3]
Fused B. megaterium and S. degradans MFAFused this compound-forming amylaseStarch--47.41-[4]
Commercial α-amylase (Termamyl®)α-AmylaseStarch---40[1][2]

Table 1: Summary of this compound Yield and Specificity from Various Enzymatic Syntheses.

EnzymeOptimal Temperature (°C)Optimal pHKey CharacteristicsReference
SdG5A (Saccharophagus degradans)456.5 - 7.0Cold-adapted and salt-tolerant.[3]
Bst-MFA (Bacillus stearothermophilus)--Produces predominantly this compound and maltohexaose.[4]
BmMFA (Bacillus megaterium)--Substantial thermostability.[4]

Table 2: Optimal Reaction Conditions for Selected this compound-Producing Enzymes.

Experimental Protocols

This section provides a generalized experimental protocol for the enzymatic synthesis of this compound from starch, followed by a more detailed procedure for product analysis.

General Protocol for Enzymatic Synthesis of this compound

1. Substrate Preparation (Starch Gelatinization):

  • Prepare a starch suspension (e.g., 2-10% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
  • Heat the suspension to a temperature above the gelatinization temperature of the specific starch (typically 60-80°C) with constant stirring to form a viscous gel.
  • Cool the gelatinized starch solution to the optimal reaction temperature for the chosen enzyme.

2. Enzymatic Hydrolysis:

  • Add the this compound-forming amylase (e.g., SdG5A) to the gelatinized starch solution. The enzyme concentration should be optimized for the specific enzyme and desired reaction time (e.g., 2.0 U/g of dry starch).[3]
  • If using a debranching enzyme, it can be added simultaneously with the primary amylase or in a sequential step.
  • Incubate the reaction mixture at the optimal temperature and pH for the enzyme(s) for a predetermined duration (e.g., 24-36 hours).[3] The reaction progress can be monitored by periodically analyzing aliquots of the reaction mixture.

3. Reaction Termination:

  • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10-15 minutes) or by adjusting the pH to a value that inactivates the enzyme.

4. Product Purification:

  • Remove insoluble material by centrifugation or filtration.
  • The resulting supernatant contains a mixture of maltooligosaccharides. Isolate the this compound using techniques such as:
  • Adsorption Chromatography: Activated carbon has been used to enrich this compound from the reaction mixture, achieving a purity of up to 70%.[1][2]
  • Size-Exclusion Chromatography: This technique separates molecules based on their size, allowing for the separation of this compound from other oligosaccharides.

Analytical Protocol for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a common method for the quantification of this compound and other maltooligosaccharides.

  • Instrumentation: HPLC system equipped with an RI detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-42A).

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Sample Preparation: Dilute the reaction samples with deionized water and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of known concentrations of glucose, maltose, maltotriose, maltotetraose, this compound, and higher maltooligosaccharides to generate a calibration curve for each component.

Visualization of Pathways and Workflows

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway Starch Starch (Amylose & Amylopectin) Amylopectin Amylopectin Starch->Amylopectin contains Amylose Linear Amylose Chains Starch->Amylose contains Amylopectin->Amylose Debranching (Pullulanase) This compound This compound (G5) Amylose->this compound Hydrolysis (G5-Amylase/ α-Amylase) Other_MOS Other Maltooligosaccharides (G1-G4, G6+) Amylose->Other_MOS Hydrolysis (α-Amylase)

Caption: Enzymatic conversion of starch to this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Purification & Analysis Starch_Suspension 1. Starch Suspension in Buffer Gelatinization 2. Gelatinization (Heating) Starch_Suspension->Gelatinization Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (Amylase +/- Pullulanase) Gelatinization->Enzymatic_Hydrolysis Incubation 4. Incubation (Controlled Temp & pH) Enzymatic_Hydrolysis->Incubation Termination 5. Reaction Termination (Heating/pH change) Incubation->Termination Centrifugation 6. Centrifugation/ Filtration Termination->Centrifugation Purification 7. Purification (e.g., Chromatography) Centrifugation->Purification Analysis 8. Product Analysis (HPLC-RI) Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

Conclusion

The enzymatic synthesis of this compound from starch is a promising technology with significant potential for various industrial applications. By carefully selecting the appropriate enzymes, such as highly specific this compound-forming amylases, and optimizing reaction conditions, it is possible to achieve high yields of this valuable oligosaccharide. Further research into novel enzymes with enhanced stability and specificity, as well as the development of more efficient purification strategies, will continue to advance this field. This guide provides a foundational understanding and practical framework for researchers and professionals engaged in the development and application of this compound.

References

Methodological & Application

Maltopentaose as a Substrate for α-Amylase: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maltopentaose offers a defined and reliable substrate for the accurate determination of α-amylase activity and the screening of potential inhibitors. As a maltooligosaccharide of five glucose units, it provides significant advantages over traditional starch-based methods for kinetic studies and high-throughput screening.

This compound serves as a crucial tool in various research and development areas, including the study of carbohydrate metabolism, the diagnosis of pancreatic and salivary gland disorders, and the discovery of novel therapeutics for conditions such as diabetes and obesity. Its well-defined chemical structure allows for more precise and reproducible kinetic measurements compared to the heterogeneous nature of starch.

Principle of the Assay

The quantification of α-amylase activity using this compound is typically achieved through a coupled enzymatic assay. In this system, α-amylase hydrolyzes this compound into smaller oligosaccharides. These products are then acted upon by α-glucosidase, which liberates glucose. The resulting glucose is subsequently measured in a reaction catalyzed by glucose oxidase or hexokinase. The rate of the final product formation is directly proportional to the α-amylase activity in the sample.

dot

Assay_Principle This compound This compound Fragments Maltose/ Maltotriose This compound->Fragments Hydrolysis Alpha_Amylase α-Amylase Alpha_Amylase->Fragments Glucose Glucose Fragments->Glucose Hydrolysis Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Glucose Detection_System Quantifiable Signal (e.g., Colorimetric, Fluorometric) Glucose->Detection_System Oxidation/ Phosphorylation

Caption: Coupled enzymatic assay for α-amylase using this compound.

Quantitative Data

The use of this compound as a substrate allows for the determination of key enzymatic kinetic parameters.

ParameterValueEnzyme SourceNotes
Michaelis-Menten Constant (Km) 0.48 mmol/L[1]Human Pancreatic α-AmylaseIndicates the substrate concentration at which the reaction rate is half of Vmax.
Maximum Velocity (Vmax) Not explicitly reported with this compound-Vmax is dependent on enzyme concentration and specific assay conditions.

Experimental Protocols

I. Determination of α-Amylase Activity using a Coupled Enzyme Assay

This protocol describes a continuous kinetic assay for determining α-amylase activity in a sample.

Materials:

  • This compound

  • α-Amylase (e.g., from human pancreas or saliva)

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • Glucose Oxidase (e.g., from Aspergillus niger)

  • Peroxidase (e.g., from horseradish)

  • Chromogenic substrate (e.g., 4-Aminoantipyrine (4-AAP) and N,N-Dimethylaniline)

  • Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 50 mM NaCl and 1 mM CaCl₂

  • Microplate reader capable of measuring absorbance at 555 nm

  • 96-well microplates

Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in the assay buffer.

  • Coupled Enzyme Mix: In the assay buffer, prepare a solution containing:

    • α-Glucosidase: >10 kU/L[2]

    • Glucose Oxidase: >15 kU/L[2]

    • Peroxidase: 2 kU/L

    • 4-AAP: 1 mM

    • N,N-Dimethylaniline: 2 mM

  • α-Amylase Sample: Dilute the α-amylase sample to the desired concentration in the assay buffer.

Assay Procedure:

  • To each well of a 96-well microplate, add:

    • 150 µL of the Coupled Enzyme Mix

    • 20 µL of the α-Amylase Sample

  • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 30 µL of the this compound Stock Solution to each well.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 555 nm every minute for 15-20 minutes at 37°C.

  • The rate of change in absorbance (ΔA/min) is proportional to the α-amylase activity.

dot

Protocol_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - this compound Solution - Coupled Enzyme Mix - α-Amylase Sample Add_Reagents Add Coupled Enzyme Mix and α-Amylase Sample to Microplate Prep_Reagents->Add_Reagents Incubate Incubate at 37°C for 5 min Add_Reagents->Incubate Start_Reaction Add this compound Solution Incubate->Start_Reaction Measure Measure Absorbance at 555 nm (Kinetic Read) Start_Reaction->Measure Calculate_Rate Calculate Rate of Absorbance Change (ΔA/min) Measure->Calculate_Rate Determine_Activity Determine α-Amylase Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the determination of α-amylase activity.

II. Screening for α-Amylase Inhibitors

This protocol provides a framework for screening potential inhibitors of α-amylase using the this compound-based assay.

Materials:

  • All materials from the activity assay protocol.

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (e.g., Acarbose).

Assay Procedure:

  • To each well of a 96-well microplate, add:

    • 150 µL of the Coupled Enzyme Mix

    • 10 µL of the test compound solution (or solvent for control wells)

    • 10 µL of the α-Amylase Sample

  • Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the potential inhibitor.

  • Initiate the reaction by adding 30 µL of the this compound Stock Solution to each well.

  • Immediately measure the kinetic increase in absorbance at 555 nm as described in the activity assay.

  • Calculate the percentage of inhibition for each test compound relative to the control (solvent-only) wells.

Inhibitor Data (for comparison, though not all with this compound):

InhibitorIC50Enzyme SourceSubstrate Used
Acarbose7.1 µMNot specifiedNot specified
Quercetin0.17 mMPancreatic α-amylaseNot specified

dot

Inhibitor_Screening_Workflow cluster_setup Setup cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Analysis Add_Components Add Coupled Enzyme Mix, Test Compound, and α-Amylase Preincubate Incubate at 37°C for 10-15 min Add_Components->Preincubate Start_Reaction Add this compound Solution Preincubate->Start_Reaction Measure_Kinetics Measure Absorbance Kinetics Start_Reaction->Measure_Kinetics Calculate_Inhibition Calculate % Inhibition Measure_Kinetics->Calculate_Inhibition

Caption: Workflow for α-amylase inhibitor screening.

Conclusion

The use of this compound as a substrate for α-amylase provides a robust and reproducible method for enzyme characterization and inhibitor screening. Its defined chemical nature overcomes the limitations associated with starch, enabling more precise kinetic analysis. The protocols outlined above provide a foundation for researchers to implement this valuable tool in their studies of α-amylase function and modulation.

References

Maltopentaose in Microbial Culture and Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose, a maltooligosaccharide composed of five α-1,4 linked glucose units, is emerging as a significant carbon source in microbial culture and fermentation. Its unique properties as a complex carbohydrate offer distinct advantages over simpler sugars like glucose, including the potential for sustained microbial growth, altered metabolic outputs, and specific induction of gene expression. These characteristics make this compound a valuable tool for optimizing the production of a wide range of microbial products, from biofuels and organic acids to antibiotics and recombinant proteins. This document provides detailed application notes and protocols for the utilization of this compound in various microbial systems, supported by quantitative data and pathway visualizations.

Application Notes

Modulating Metabolic Output in Probiotic Fermentation

This compound serves as a preferred carbon source for many probiotic bacteria, particularly species of Bifidobacterium and Lactobacillus. Its slower degradation compared to glucose can lead to a more sustained release of energy and a shift in the production of key metabolites such as short-chain fatty acids (SCFAs).

  • Application: Enhancing the production of butyrate and other SCFAs in Bifidobacterium cultures for applications in gut health and therapeutics.

  • Mechanism: The specialized metabolic pathways in bifidobacteria for oligosaccharide utilization can lead to different ratios of acetate, propionate, and butyrate compared to glucose fermentation.

Enhancing Recombinant Protein Expression

In expression systems like Pichia pastoris, the choice of carbon source is critical for both biomass generation and protein production. While glycerol and methanol are commonly used, this compound can be explored as an alternative or supplementary carbon source during the growth phase to potentially increase cell density and viability before induction.

  • Application: Improving the yield of a recombinant therapeutic protein by optimizing the growth phase with this compound.

  • Hypothesis: A more complex carbohydrate like this compound may lead to a healthier and more robust cell population, better prepared for the metabolic burden of protein expression upon induction.

A Tool for Studying Carbohydrate Metabolism and Signaling

The transport and metabolism of maltooligosaccharides are tightly regulated processes in many bacteria. This compound can be used as a specific inducer to study these pathways, providing insights into microbial physiology and identifying potential targets for metabolic engineering.

  • Application: Investigating the maltooligosaccharide transport and utilization pathways in industrial microorganisms like Corynebacterium glutamicum and Bacillus subtilis.

  • Methodology: Comparative transcriptomics and proteomics of cells grown on this compound versus glucose can reveal the genes and proteins specifically involved in complex carbohydrate metabolism.

Substrate for Antibiotic Production

The production of secondary metabolites, including many antibiotics, is often influenced by the primary carbon source. In Streptomyces species, the rate of carbohydrate assimilation can impact the onset and yield of antibiotic synthesis.

  • Application: Optimizing the production of streptomycin by Streptomyces griseus by using this compound to control the growth rate and timing of secondary metabolite production.[1][2]

  • Rationale: A slower-to-metabolize carbon source may prevent rapid acidification of the medium and allow for a more extended production phase.

Quantitative Data Presentation

The following tables summarize the comparative effects of this compound and other carbon sources on various microbial processes.

Table 1: Comparative Growth Kinetics of Bifidobacterium longum on Different Carbon Sources

Carbon SourceMaximum Specific Growth Rate (μmax, h⁻¹)Substrate Consumption Rate (mmol/gDCW/h)Final Cell Density (OD₆₀₀)Reference
Glucose0.46HighLower[3]
Lactose0.40LowerHigher[3]
This compoundData not availableData not availableData not available

Table 2: Lactic Acid Production by Lactobacillus casei from Different Sugars

Carbon SourceInitial Sugar Conc. (g/L)Lactic Acid Yield (g/g)Volumetric Productivity (g/L/h)Reference
Glucose20>0.80~0.38 (with xylose)
Sucrose80-1200.95up to 3.74
This compoundData not availableData not availableData not available

Note: Lactobacillus casei is known to ferment a variety of sugars, with a preference typically for glucose and fructose, followed by sucrose and lactose.[8] While specific data for this compound is limited, its fermentation would proceed following hydrolysis into glucose units.

Table 3: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fecal Fermentation

SubstrateTotal SCFA (mmol/g)Acetate (%)Propionate (%)Butyrate (%)Reference
GlucoseHighHighLowModerate[9]
Fructooligosaccharides (FOS)HighModerateModerateHigh[10]
This compoundData not availableData not availableData not available

Note: The fermentation of complex carbohydrates like this compound by the gut microbiota is expected to produce a profile of SCFAs. The exact ratios will depend on the composition of the microbial community.

Experimental Protocols

Protocol 1: Culturing Bifidobacterium longum with this compound as the Primary Carbon Source

Objective: To assess the growth and metabolite production of Bifidobacterium longum using this compound.

Materials:

  • Bifidobacterium longum strain (e.g., ATCC 15707)

  • Modified MRS (de Man, Rogosa and Sharpe) medium:

    • Proteose peptone No. 3: 10 g/L

    • Beef extract: 10 g/L

    • Yeast extract: 5 g/L

    • Dipotassium phosphate (K₂HPO₄): 2 g/L

    • Ammonium citrate: 2 g/L

    • Sodium acetate: 5 g/L

    • Magnesium sulfate (MgSO₄·7H₂O): 0.1 g/L

    • Manganese sulfate (MnSO₄·H₂O): 0.05 g/L

    • L-cysteine hydrochloride: 0.5 g/L

    • Tween 80: 1 mL/L

  • This compound solution (20% w/v, filter-sterilized)

  • Glucose solution (20% w/v, filter-sterilized) for control

  • Anaerobic chamber or jars with gas packs

  • Spectrophotometer

  • HPLC system for metabolite analysis

Procedure:

  • Prepare the Basal Medium: Prepare the modified MRS medium without a carbon source and autoclave.

  • Inoculum Preparation: In an anaerobic chamber, inoculate B. longum into a tube containing modified MRS medium supplemented with 1% (w/v) glucose. Incubate at 37°C for 18-24 hours.

  • Experimental Setup:

    • Dispense the sterile basal MRS medium into anaerobic culture tubes or a fermenter.

    • Aseptically add the filter-sterilized this compound solution to a final concentration of 1% (w/v).

    • For the control group, add the filter-sterilized glucose solution to a final concentration of 1% (w/v).

  • Inoculation: Inoculate the experimental and control media with 2% (v/v) of the actively growing inoculum.

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Monitoring Growth: At regular intervals (e.g., every 2-4 hours), take samples aseptically to measure the optical density at 600 nm (OD₆₀₀).

  • Metabolite Analysis: At the end of the fermentation (e.g., 24 or 48 hours), centrifuge the cultures to pellet the cells. Filter the supernatant and analyze for residual sugars and the production of lactic acid and SCFAs using HPLC.

Protocol 2: Analysis of Fermentation Products by HPLC

Objective: To quantify residual sugars and major metabolic end-products from fermentation broth.

Materials:

  • HPLC system with a Refractive Index (RI) detector and a UV detector (for organic acids)

  • Bio-Rad Aminex HPX-87H column (or equivalent)

  • 0.005 M Sulfuric acid (H₂SO₄) as the mobile phase

  • Syringe filters (0.22 µm)

  • Standards for this compound, glucose, lactic acid, acetic acid, propionic acid, and butyric acid.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 60°C.

    • Set the mobile phase flow rate to 0.6 mL/min.

    • Inject the prepared sample into the HPLC system.

    • Detect sugars using the RI detector and organic acids using the UV detector at 210 nm.

  • Quantification:

    • Prepare standard curves for each analyte of interest.

    • Calculate the concentration of each compound in the samples by comparing the peak areas to the standard curves.

Signaling Pathways and Workflows

Maltooligosaccharide Metabolism in Escherichia coli

The metabolism of this compound in E. coli is part of the well-characterized maltodextrin utilization pathway. It involves transport across the cell envelope and subsequent enzymatic degradation.

maltooligosaccharide_metabolism Maltopentaose_ext This compound (extracellular) LamB LamB (Porin) Maltopentaose_ext->LamB Outer Membrane Maltopentaose_peri This compound (periplasm) MalE MalE (Binding Protein) Maltopentaose_peri->MalE Binding Maltopentaose_cyto This compound (cytoplasm) MalP MalP (Maltodextrin Phosphorylase) Maltopentaose_cyto->MalP MalQ MalQ (Amylomaltase) Maltopentaose_cyto->MalQ MalZ MalZ (Maltodextrin Glucosidase) Maltopentaose_cyto->MalZ LamB->Maltopentaose_peri MalFGK2 MalFGK2 (ABC Transporter) MalE->MalFGK2 MalFGK2->Maltopentaose_cyto Inner Membrane (ATP-dependent) G1P Glucose-1-Phosphate MalP->G1P Glucose Glucose MalQ->Glucose MalZ->Glucose Glycolysis Glycolysis G1P->Glycolysis Glucose->Glycolysis

Caption: this compound metabolism pathway in E. coli.

Hypothetical Signaling Pathway for Maltooligosaccharide Utilization in Bifidobacterium

Bifidobacteria possess specialized systems for the uptake and metabolism of various oligosaccharides. This diagram illustrates a hypothetical signaling and metabolic pathway for maltooligosaccharides based on genomic and physiological data.[11][12][13]

bifido_malto_pathway Maltooligosaccharide_ext Maltooligosaccharide (extracellular) SBP Substrate-Binding Protein (SBP) Maltooligosaccharide_ext->SBP Binding Amylopullulanase Amylopullulanase (extracellular, optional) Maltooligosaccharide_ext->Amylopullulanase Initial breakdown (some strains) ABC_transporter ABC Transporter SBP->ABC_transporter Maltooligosaccharide_intra Maltooligosaccharide (intracellular) ABC_transporter->Maltooligosaccharide_intra Transport Intra_hydrolase Intracellular Hydrolases Maltooligosaccharide_intra->Intra_hydrolase Hydrolysis LacI_regulator LacI-family Transcriptional Regulator Maltooligosaccharide_intra->LacI_regulator Induction Amylopullulanase->Maltooligosaccharide_ext Monosaccharides Monosaccharides (Glucose) Intra_hydrolase->Monosaccharides Bifid_Shunt Bifid Shunt Monosaccharides->Bifid_Shunt SCFAs SCFAs (Acetate, Lactate) Bifid_Shunt->SCFAs LacI_regulator->ABC_transporter Upregulation LacI_regulator->Intra_hydrolase Upregulation

Caption: Hypothetical maltooligosaccharide utilization in Bifidobacterium.

Experimental Workflow: Comparative Fermentation Analysis

This workflow outlines the steps for comparing the effects of this compound and glucose on microbial fermentation.

fermentation_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Media_Prep Prepare Basal Medium Inoculum_Prep Prepare Inoculum Culture Media_Prep->Inoculum_Prep Setup_this compound Set up Fermentation with this compound Media_Prep->Setup_this compound Setup_Glucose Set up Fermentation with Glucose (Control) Media_Prep->Setup_Glucose Inoculation Inoculate Cultures Inoculum_Prep->Inoculation Setup_this compound->Inoculation Setup_Glucose->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_Measurement Measure Optical Density (OD₆₀₀) Sampling->OD_Measurement Metabolite_Analysis Analyze Metabolites (HPLC) Sampling->Metabolite_Analysis Data_Comparison Compare Growth and Product Yields OD_Measurement->Data_Comparison Metabolite_Analysis->Data_Comparison

Caption: Workflow for comparative fermentation analysis.

Conclusion

This compound presents a versatile and valuable substrate for a range of applications in microbial culture and fermentation. Its utilization can lead to desirable outcomes such as altered metabolite profiles in probiotics, potentially enhanced yields in recombinant protein production, and controlled growth for secondary metabolite synthesis. The provided protocols and pathways serve as a foundation for researchers to explore and optimize the use of this compound in their specific microbial systems. Further research, particularly generating direct comparative quantitative data, will continue to elucidate the full potential of this complex carbohydrate in industrial and pharmaceutical biotechnology.

References

Application Notes and Protocols for Maltopentaose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of maltopentaose in various samples. The methods described include High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and reliable method for the quantification of non-volatile analytes like this compound that lack a UV chromophore. The separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column, and the ELSD provides universal detection for non-volatile compounds.

Experimental Protocol

a. Sample Preparation:

  • For liquid samples such as beer, simple dilution with a mixture of water and acetonitrile (e.g., 1:1 v/v) is often sufficient.[1]

  • Samples should be filtered through a 0.2 µm membrane filter prior to injection to remove any particulate matter.[1]

  • For solid samples, an extraction step with an appropriate solvent (e.g., water or a water/organic solvent mixture) may be necessary, followed by centrifugation and filtration.

b. HPLC-ELSD System and Conditions:

  • Column: Xbridge Amide column (e.g., 250 mm × 4.6 mm, 3.5 µm).[2][3]

  • Mobile Phase A: 80% Acetonitrile in Water.[2][3]

  • Mobile Phase B: 30% Acetonitrile in Water.[2][3]

  • Gradient Elution:

    • 0-16 min: 80% A to 20% A

    • 16-16.01 min: 20% A to 80% A

    • 16.01-30 min: 80% A[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3][4]

  • ELSD Settings:

    • Nebulizer Temperature: 60°C.[4]

    • Evaporator Temperature: 85°C.[4]

    • Gas (Nitrogen) Flow Rate: 1.1 SLM.[4]

c. Data Analysis:

  • A calibration curve is constructed by plotting the logarithm of the peak area against the logarithm of the concentration of this compound standards.[1]

  • The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary
ParameterThis compoundReference
Linearity (R²) 0.9945[2]
Limit of Detection (LOD) (mg/L) 15[2]
Limit of Quantification (LOQ) (mg/L) 40[2]
Recovery (%) 100.35 - 106.68[2]
Precision (RSD %) 2.89[2]

Experimental Workflow

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample Sample (e.g., Beer) Dilution Dilute with Water/Acetonitrile Sample->Dilution Filtration Filter (0.2 µm) Dilution->Filtration HPLC HPLC Separation (Amide Column) Filtration->HPLC ELSD ELSD Detection HPLC->ELSD Data Peak Area Measurement ELSD->Data Calibration Calibration Curve (log-log) Data->Calibration Quantification Quantification Calibration->Quantification HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filter (0.45 µm) (if cloudy) Sample->Filtration HPAEC HPAEC Separation (CarboPac Column) Filtration->HPAEC PAD PAD Detection HPAEC->PAD Data Peak Area Integration PAD->Data Standard External Standard Comparison Data->Standard Quantification Quantification Standard->Quantification LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Cleanup Extraction/Cleanup (e.g., SPE, LLE) Sample->Cleanup Dilution Dilution Cleanup->Dilution LC LC Separation Dilution->LC MS Mass Spectrometry Detection (ESI) LC->MS Data Peak Response Measurement MS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification Enzymatic_Assay_Pathway This compound This compound aAmylase α-Amylase This compound->aAmylase Products Maltotriose + Maltose aAmylase->Products aGlucosidase α-Glucosidase Products->aGlucosidase Glucose Glucose aGlucosidase->Glucose GOPOD Glucose Oxidase/ Peroxidase Glucose->GOPOD NADP_System Hexokinase/ G6P-DH Glucose->NADP_System ColoredProduct Colored Product (Absorbance) GOPOD->ColoredProduct NADPH NADPH (Absorbance at 340 nm) NADP_System->NADPH

References

Application Note: Analysis of Maltopentaose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of maltopentaose using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD). This compound, a maltooligosaccharide consisting of five glucose units, is of significant interest in various fields, including food science, biotechnology, and pharmaceutical development. The described methodology provides a reliable and efficient means for the separation and quantification of this compound from complex mixtures.

Introduction

This compound and other maltooligosaccharides are key components in various products and biological processes. Accurate and reproducible quantification of these oligosaccharides is crucial for quality control, formulation development, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and analysis of carbohydrates.[1] This application note outlines a specific HPLC-ELSD method optimized for this compound analysis, offering high sensitivity and resolution.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis, ensuring the removal of interfering substances and compatibility with the HPLC system.[2][3]

For liquid samples (e.g., beverages, fermentation broths):

  • Dilution: Dilute the sample with a mixture of acetonitrile and water (e.g., 50:50 v/v) to bring the this compound concentration within the calibration range.[4]

  • Protein Precipitation (if necessary): For samples containing proteins, such as beer, add a precipitating agent (e.g., trichloroacetic acid or an organic solvent) to denature and remove proteins.[5][6] Centrifuge the sample to pellet the precipitated proteins.

  • Filtration: Filter the diluted sample or the supernatant from the protein precipitation step through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4][6][7]

For solid samples:

  • Dissolution: Dissolve a known weight of the solid sample in an appropriate solvent, typically a mixture of acetonitrile and water.[7]

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter prior to injection.[7]

HPLC System and Conditions

The following HPLC parameters have been optimized for the analysis of this compound and other maltooligosaccharides.[8]

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Integrated High-Performance Liquid Chromatograph
Detector Evaporative Light Scattering Detector (ELSD)
Column Xbridge Amide Column (or equivalent HILIC column)
Mobile Phase A Acetonitrile:Water (80:20, v/v)
Mobile Phase B Acetonitrile:Water (30:70, v/v)
Gradient Elution A time-based gradient from a higher to a lower concentration of Mobile Phase A. A typical gradient might start at 100% A, gradually decreasing to allow for the elution of larger oligosaccharides.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 70°C
ELSD Gas Flow 1.5 L/min
Standard Preparation and Calibration
  • Stock Standard Solution: Prepare a stock standard solution of this compound (e.g., 1 mg/mL) in the mobile phase starting condition (Acetonitrile:Water 80:20). Analytical standards of this compound are commercially available.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot the peak area versus the concentration of this compound to generate a calibration curve. A linear regression with a correlation coefficient (R²) ≥ 0.99 is desirable.[8]

Data Presentation

The retention times for this compound and other common maltooligosaccharides using the described method are summarized in the table below. Note that exact retention times may vary slightly depending on the specific HPLC system and column used.

Table 2: Typical Retention Times of Maltooligosaccharides

CompoundRetention Time (min)
Maltose (G2)~8.5
Maltotriose (G3)~10.2
Maltotetraose (G4)~12.1
This compound (G5) ~14.3
Maltohexaose (G6)~16.8
Maltoheptaose (G7)~19.5

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound analysis protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution Sample->Dilution Protein_Precipitation Protein Precipitation (if needed) Dilution->Protein_Precipitation Filtration Filtration (0.22 µm) Protein_Precipitation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (HILIC Column) HPLC_Injection->Separation Detection ELSD Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Report Generation Quantification->Report

References

Application Notes and Protocols: Maltopentaose in Food Science and Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose, a maltooligosaccharide composed of five α-1,4 linked glucose units, is a functional ingredient with emerging applications in food science and nutrition. Its unique physicochemical properties and biological activities offer potential benefits in functional foods, specialized nutrition, and as a research tool. This document provides detailed application notes and experimental protocols for investigating and utilizing this compound, with a focus on its prebiotic effects, impact on food quality, and nutritional implications.

Nutritional Applications: Prebiotic Effects and Gut Health

This compound serves as a fermentable carbohydrate for beneficial gut bacteria, contributing to a healthy gut microbiome. Its partial digestion in the upper gastrointestinal tract allows it to reach the colon, where it is selectively utilized by specific bacterial genera.[1]

Application Note: Modulating the Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production

This compound has been shown to promote the growth of beneficial bacteria, particularly Bifidobacterium species.[2] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for gut health.[3] These SCFAs serve as an energy source for colonocytes, modulate intestinal pH, and have systemic anti-inflammatory effects.[4][5]

Table 1: Prebiotic Effects of Maltooligosaccharides (MOS) In Vitro

ParameterControl (No Substrate)1% Galacto-oligosaccharides (GOS)1% Maltooligosaccharides (MOS)2% Maltooligosaccharides (MOS)
Change in Bifidobacterium breve population (log CFU/mL) after 24h -IncreasedSignificantly Increased-
Total SCFA Production after 24h (mM) BaselineIncreasedIncreasedSignificantly Increased
Molar Ratio of Acetate:Propionate:Butyrate -Not SpecifiedNot SpecifiedApproximated to 60:20:20 in similar fermentations[6][7]

*Note: The maltooligosaccharide (MOS) mixture in the cited study contained 11.76% this compound.

Experimental Protocol: In Vitro Fermentation for Prebiotic Activity Assessment

This protocol outlines a method for evaluating the prebiotic effect of this compound by measuring its impact on the growth of probiotic bacteria and the production of SCFAs using a batch culture fermentation system with human fecal inoculation.

Materials:

  • This compound (≥95% purity)

  • Fecal samples from healthy human donors

  • Basal medium (e.g., PYF medium)

  • Anaerobic chamber or jars

  • Spectrophotometer

  • Gas chromatograph (GC) for SCFA analysis

  • Quantitative PCR (qPCR) for bacterial quantification

Procedure:

  • Prepare Basal Medium: Prepare and sterilize the basal fermentation medium.

  • Fecal Slurry Preparation: Collect fresh fecal samples and prepare a 10% (w/v) fecal slurry in a sterile buffer under anaerobic conditions.

  • Inoculation: In an anaerobic chamber, add the fecal slurry to the basal medium containing either no carbon source (negative control), a known prebiotic like inulin (positive control), or different concentrations of this compound.

  • Incubation: Incubate the cultures at 37°C for 24-48 hours.

  • Bacterial Growth Measurement: At various time points (e.g., 0, 12, 24, 48 hours), measure the optical density (OD) at 600 nm to assess bacterial growth. For specific quantification of Bifidobacterium, use qPCR with species-specific primers targeting a housekeeping gene like groEL.[8][9]

  • SCFA Analysis: At the end of the fermentation, centrifuge the culture samples, and analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.[10]

Signaling Pathway: this compound, SCFAs, and Gut Barrier Function

The fermentation of this compound to SCFAs, particularly butyrate, plays a role in strengthening the intestinal barrier. Butyrate serves as a primary energy source for colonocytes and has been shown to upregulate the expression of tight junction proteins, such as occludin and ZO-1, which are critical for maintaining the integrity of the gut epithelium.[11][12][13]

Gut_Barrier_Function This compound This compound in Colon Microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->Microbiota Fermentation SCFAs SCFA Production (Acetate, Propionate, Butyrate) Microbiota->SCFAs Butyrate Butyrate SCFAs->Butyrate Colonocyte Colonocyte Butyrate->Colonocyte Enters Cell TJ_Proteins Tight Junction Proteins (e.g., Occludin, ZO-1) Colonocyte->TJ_Proteins Upregulates Expression Barrier Enhanced Gut Barrier Function TJ_Proteins->Barrier

This compound fermentation enhances gut barrier function.

Food Science Applications: Improving Product Quality

This compound can be used in food formulations to modify texture, improve stability, and enhance sensory properties.

Application Note: Anti-staling Agent in Baked Goods

In the baking industry, this compound can act as an anti-staling agent. Staling is primarily caused by the retrogradation of amylopectin in starch. This compound is thought to interfere with the re-crystallization of amylopectin, thereby maintaining the softness of the bread crumb for a longer period.[14]

Table 2: Effect of Maltooligosaccharides on Bread Staling

ParameterControl (No Additive)This compound-producing Amylase
Crumb Firmness after 7 days (N) Increased SignificantlySignificantly Lower than Control
Amylopectin Retrogradation Enthalpy (ΔH) after 7 days (J/g) HighSignificantly Lower than Control[15]
Experimental Protocol: Measuring Bread Staling using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to quantify the effect of this compound on amylopectin retrogradation, a key indicator of bread staling.

Materials:

  • Bread samples (with and without this compound)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation: Prepare bread with and without the addition of this compound at a specified concentration. Store the bread loaves under controlled conditions (e.g., 25°C).

  • DSC Sample Preparation: At different time intervals (e.g., 1, 3, 5, 7 days), take a sample from the center of the bread crumb. Weigh 10-15 mg of the crumb into a hermetic aluminum DSC pan and seal it.

  • DSC Analysis: Place the sealed pan in the DSC. Heat the sample from 20°C to 100°C at a rate of 10°C/min.

  • Data Analysis: The endothermic peak observed between approximately 40°C and 70°C corresponds to the melting of retrograded amylopectin. Calculate the enthalpy of this transition (ΔH in J/g). A lower ΔH value indicates less amylopectin retrogradation and, therefore, a reduced rate of staling.[14][16]

Application Note: Foam Stabilizer in Beverages

In beverages like beer, maltooligosaccharides, including this compound, can positively influence foam stability. They are thought to increase the viscosity of the liquid in the foam lamellae, which slows down drainage and bubble coalescence, leading to a more stable foam head.[17]

Table 3: Potential Impact of this compound on Beer Foam Stability

ParameterStandard BeerBeer with this compound
Foam Stability (NIBEM value in seconds) BaselineExpected to be Higher[18]
Foam Collapse Rate (mm/min) BaselineExpected to be Lower
Experimental Protocol: Evaluation of Beer Foam Stability

This protocol uses the NIBEM (Nederlands Instituut voor Brouwgerst, Mout en Bier) method to assess the impact of this compound on beer foam stability.

Materials:

  • Beer samples (with and without this compound)

  • NIBEM-T foam stability tester

  • Glass vessels

Procedure:

  • Sample Preparation: Brew beer with a standard recipe and a variation containing a specific concentration of this compound.

  • Foam Generation: Pour a defined volume of beer into the NIBEM glass vessel to generate foam.

  • Measurement: The NIBEM instrument measures the time it takes for the foam to collapse a certain distance, providing a value in seconds.

  • Data Analysis: Compare the NIBEM values of the control beer and the beer containing this compound. A higher NIBEM value indicates greater foam stability.[4][19]

Nutritional and Sensory Properties

This compound possesses a mild sweetness and can be used to modify the sensory profile of food products.[20] Its low glycemic index makes it a suitable carbohydrate source for products aimed at blood sugar management.

Application Note: Low Glycemic Carbohydrate Source
Experimental Protocol: In Vivo Glycemic Index Determination

This protocol is based on the standardized method for determining the glycemic index of a food.

Materials:

  • This compound (food-grade)

  • Reference food (glucose or white bread)

  • Blood glucose monitoring device

  • Human volunteers

Procedure:

  • Subject Recruitment: Recruit healthy human subjects.

  • Protocol:

    • On separate occasions, after an overnight fast, subjects consume a portion of the reference food or this compound containing 50 grams of available carbohydrate.

    • Measure blood glucose levels at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after consumption.

  • Data Analysis:

    • Calculate the incremental area under the curve (iAUC) for the blood glucose response for both the this compound and the reference food.

    • The GI is calculated as: (iAUC of this compound / iAUC of reference food) x 100.[3]

Application Note: Sensory Profile

This compound has a clean, slightly sweet taste. Its sweetness intensity is significantly lower than that of sucrose. This property makes it useful as a bulking agent in low-sugar products where it can provide texture and mouthfeel without contributing excessive sweetness.[20][21]

Experimental Protocol: Sensory Analysis - Triangle Test

This protocol uses a triangle test to determine if a sensory difference exists between a control product and a product containing this compound.

Materials:

  • Control food/beverage

  • Food/beverage with this compound

  • Sensory panelists

  • Sensory booths

Procedure:

  • Sample Preparation: Prepare a control product and a version with a specific concentration of this compound.

  • Presentation: Present three samples to each panelist in a randomized order. Two samples are identical (either both control or both with this compound), and one is different.

  • Evaluation: Ask panelists to identify the sample that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications to determine if a statistically significant difference exists between the samples.

Experimental Workflows

Experimental_Workflows cluster_Prebiotic Prebiotic Activity Workflow cluster_Staling Bread Staling Analysis Workflow P1 In Vitro Fermentation with Fecal Slurry P2 Measure Bacterial Growth (OD600 & qPCR) P1->P2 P3 Analyze SCFA Production (Gas Chromatography) P1->P3 P4 Assess Prebiotic Effect P2->P4 P3->P4 S1 Prepare Bread with/ without this compound S2 Store Bread under Controlled Conditions S1->S2 S3 Analyze Crumb Samples over Time using DSC S2->S3 S4 Quantify Amylopectin Retrogradation (ΔH) S3->S4

References

Application Notes and Protocols for Maltopentaose Hydrolysis Assay in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug development. The selection of an appropriate substrate is critical for obtaining accurate and reproducible kinetic data. Maltopentaose, a linear oligosaccharide consisting of five α-1,4-linked glucose units, serves as an excellent substrate for enzymes such as α-amylases. Unlike starch, which is a heterogeneous mixture of amylose and amylopectin with varying molecular weights, this compound provides a chemically defined and consistent substrate, leading to more reliable kinetic parameter determinations.[1]

These application notes provide detailed protocols for performing this compound hydrolysis assays to determine the kinetic parameters of enzymes, particularly α-amylases. Two primary methods are described: a continuous coupled-enzyme assay and a stopped assay using dinitrosalicylic acid (DNS).

Principle of the Assays

The hydrolysis of this compound by α-amylase yields smaller oligosaccharides. The rate of this hydrolysis can be quantified by measuring the appearance of reaction products.

  • Coupled-Enzyme Assay: This is a continuous spectrophotometric assay. α-amylase first hydrolyzes this compound. The resulting products are then acted upon by a coupling enzyme, α-glucosidase, which breaks them down into glucose. The glucose produced is then quantified in a subsequent reaction catalyzed by glucose oxidase, which generates hydrogen peroxide (H₂O₂). Finally, peroxidase catalyzes a reaction between H₂O₂ and a chromogenic substrate, producing a colored product that can be measured over time. The rate of color formation is proportional to the α-amylase activity.

  • Dinitrosalicylic Acid (DNS) Assay: This is a stopped assay that measures the formation of reducing sugars. The enzymatic reaction is allowed to proceed for a specific time and is then terminated by the addition of DNS reagent. DNS reacts with the newly formed reducing ends of the sugar products upon heating, resulting in a color change that can be quantified spectrophotometrically.

Data Presentation

The following tables summarize key kinetic parameters for α-amylases from various sources acting on this compound and other substrates. This data is essential for comparing enzyme efficiency and substrate specificity.

Table 1: Michaelis-Menten Constants (Kₘ) for α-Amylases with this compound

Enzyme SourceKₘ (mmol/L)Notes
Unspecified α-amylase0.48NADP-coupled continuous method.[2]
Human Pancreatic α-amylaseApparent Kₘ decreases as the number of glucose units in the substrate increases.Studied with p-nitrophenyloligosaccharides.[3]
Human Salivary α-amylaseApparent Kₘ decreases as the number of glucose units in the substrate increases.Studied with p-nitrophenyloligosaccharides.[3]

Table 2: Comparative Kinetic Parameters of α-Amylases on Various Substrates

Enzyme SourceSubstrateKₘVₘₐₓkcatCatalytic Efficiency (kcat/Kₘ)
Bacillus licheniformis SKB4Starch6.2 mg/mL1.04 µmol/mg/min2 x 10³ s⁻¹3.22 x 10² mL/mg/s
Bacillus megaterium RAS103Starch0.878 mg/mL81.30 U/mL--
Aspergillus niveusStarch-168 U/mg--
Porcine Pancreatic α-amylaseStarch0.98 mg/mL---

Note: Direct comparison of Vₘₐₓ and kcat values can be challenging due to variations in enzyme purity and assay conditions across different studies.

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Assay for α-Amylase Activity

This protocol is adapted for a 96-well plate format but can be scaled for cuvettes.

Materials:

  • This compound

  • α-Amylase (enzyme to be tested)

  • α-Glucosidase (from yeast, high purity)

  • Glucose Oxidase (GO)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine, ABTS)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.9)

  • Calcium chloride (CaCl₂)

  • Microplate reader capable of absorbance measurements at the appropriate wavelength for the chosen chromogen.

Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.9, containing 1 mM CaCl₂.

  • This compound Stock Solution: Prepare a 10 mM stock solution in Assay Buffer.

  • Coupling Enzyme Mix: In Assay Buffer, prepare a solution containing:

    • α-Glucosidase (e.g., ≥10 kU/L)

    • Glucose Oxidase (e.g., ≥15 kU/L)

    • Horseradish Peroxidase (e.g., 200 µg/mL)

    • Chromogenic substrate (concentration as recommended by the manufacturer).

  • α-Amylase Solutions: Prepare serial dilutions of the α-amylase to be tested in Assay Buffer to find a concentration that yields a linear reaction rate.

Assay Procedure:

  • Reaction Setup: In each well of a microplate, add:

    • 50 µL of this compound solution (at various concentrations for kinetic analysis, typically ranging from 0.1 to 10 times the expected Kₘ).

    • 100 µL of the Coupling Enzyme Mix.

  • Temperature Equilibration: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the α-Amylase solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol based substrates, or other wavelengths depending on the chromogen) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars

This protocol measures the total reducing sugars produced.

Materials:

  • This compound

  • α-Amylase (enzyme to be tested)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.9)

  • Calcium chloride (CaCl₂)

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate

  • Sodium hydroxide (NaOH)

  • Spectrophotometer

  • Water bath

Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.9, containing 1 mM CaCl₂.

  • This compound Stock Solution: Prepare a 1% (w/v) solution in Assay Buffer.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water. Mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle at 4°C.

  • α-Amylase Solutions: Prepare appropriate dilutions of the α-amylase in Assay Buffer.

  • Maltose Standard Curve: Prepare a series of maltose standards (e.g., 0 to 2 mg/mL) in Assay Buffer.

Assay Procedure:

  • Enzyme Reaction:

    • Pipette 0.5 mL of the 1% this compound solution into a test tube.

    • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Add 0.5 mL of the diluted α-amylase solution to start the reaction.

    • Incubate for a defined period (e.g., 15 minutes).

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 1.0 mL of the DNS reagent.

    • Boil the tubes in a water bath for 5-10 minutes.

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Add 8.0 mL of distilled water to each tube and mix well.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme.

    • Construct a standard curve using the maltose standards.

    • Determine the amount of reducing sugar produced in your enzyme reactions from the standard curve.

    • Calculate the enzyme activity, typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Visualizations

Enzymatic_Reaction_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Glucose Production cluster_detection Step 3: Signal Generation This compound This compound Products Maltotriose + Maltose This compound->Products Hydrolysis Amylase α-Amylase Amylase->Products Glucose Glucose Products->Glucose Hydrolysis Glucosidase α-Glucosidase Glucosidase->Glucose H2O2 H₂O₂ Glucose->H2O2 Oxidation Glucose_Oxidase Glucose Oxidase Glucose_Oxidase->H2O2 Peroxidase Peroxidase Chromogen_ox Colored Product Peroxidase->Chromogen_ox H2O2->Chromogen_ox Reduction

Caption: Coupled-enzyme assay pathway for this compound hydrolysis.

Experimental_Workflow_DNS Start Start Prepare_Reagents Prepare this compound, Enzyme, and DNS Reagent Start->Prepare_Reagents Incubate Incubate Enzyme and This compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction with DNS Reagent Incubate->Stop_Reaction Boil Boil for Color Development Stop_Reaction->Boil Measure_Absorbance Measure Absorbance at 540 nm Boil->Measure_Absorbance Analyze Calculate Reducing Sugars using Standard Curve Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the DNS-based this compound hydrolysis assay.

References

Maltopentaose as a Carbon Source for Bacterial Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose, a maltooligosaccharide composed of five α-1,4 linked glucose units, serves as a valuable carbon source for various bacterial species. Understanding the mechanisms of this compound transport, metabolism, and the regulation of these pathways is crucial for research in microbiology, metabolic engineering, and the development of antimicrobial strategies. These application notes provide a comprehensive overview of the utilization of this compound by key bacterial species, detailed protocols for studying bacterial growth and enzymatic activity, and a summary of relevant quantitative data.

Bacterial Utilization of this compound

Several bacterial genera, including Escherichia, Bacillus, and Enterococcus, possess the genetic and enzymatic machinery to utilize this compound as a source of carbon and energy. The process generally involves transport of the oligosaccharide across the cell membrane(s) followed by intracellular enzymatic degradation into glucose or glucose-1-phosphate, which can then enter central glycolytic pathways.

Escherichia coli

E. coli utilizes a well-characterized maltose/maltodextrin system encoded by the mal regulon. This compound is transported across the outer membrane through the LamB porin and subsequently imported into the cytoplasm by the MalFGK2 ABC transporter.[1] Once inside the cell, this compound is metabolized by a series of enzymes:

  • Amylomaltase (MalQ): This enzyme catalyzes the transfer of glucose units from one maltodextrin to another, producing a mixture of shorter and longer maltodextrins, as well as glucose.

  • Maltodextrin Phosphorylase (MalP): MalP sequentially removes glucose units from the non-reducing end of maltodextrins, yielding glucose-1-phosphate.[2]

  • Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes maltodextrins, including this compound, to glucose.

The entire mal regulon is under the positive control of the MalT transcriptional activator, which is allosterically activated by maltotriose, an intermediate in maltodextrin metabolism.[2]

Bacillus subtilis

The Gram-positive bacterium Bacillus subtilis also efficiently utilizes maltodextrins. It employs an ABC transporter for the uptake of maltodextrins like this compound. The intracellular metabolism involves enzymes homologous to those found in E. coli, including a maltodextrin phosphorylase.

Enterococcus faecalis

Enterococcus faecalis, a commensal bacterium and opportunistic pathogen, can utilize a range of maltodextrins. For longer maltodextrins like this compound, uptake is mediated by an ABC transporter encoded by the mdxEFG operon.[3] The expression of the maltodextrin utilization genes is controlled by the transcriptional regulator MalR, which is inactivated by maltose.[3]

Quantitative Data on Bacterial Growth

While specific growth rates on this compound as a sole carbon source are not extensively documented, studies on maltodextrin metabolism provide valuable insights. In E. coli, it has been observed that maltodextrins with up to seven glucose units support similar growth rates.[4] The following tables summarize available data on the specific growth rates of relevant bacterial species on various carbon sources for comparison.

OrganismCarbon SourceSpecific Growth Rate (µ) (h⁻¹)Doubling Time (min)Reference
Escherichia coli K-12Glucose (minimal medium)~0.6 - 1.0~42 - 70[5][6]
Escherichia coli K-12Maltose (minimal medium)~0.6~70[6]
Escherichia coli K-12Maltodextrins (up to G7)Similar to maltoseSimilar to maltose[4]

Table 1: Specific growth rates of Escherichia coli on different carbon sources.

OrganismCarbon SourceSpecific Growth Rate (µ) (h⁻¹)Doubling Time (min)Reference
Bacillus subtilis 168Glucose (minimal medium)~0.48~87[1]
Bacillus subtilis 168Succinate (minimal medium)~0.35~120[7]
Bacillus subtilis NCIM 2063Glucose (10 g/L)0.273152.4[8]

Table 2: Specific growth rates of Bacillus subtilis on different carbon sources.

OrganismCarbon SourceSpecific Growth Rate (µ) (h⁻¹)Doubling Time (min)Reference
Enterococcus faecalis V583Glucose (limited)0.4104[9]
Enterococcus faecalis V583Glucose (limited)0.15277[9]
Enterococcus faecalis V583Glucose (limited)0.05832[9]

Table 3: Specific growth rates of Enterococcus faecalis on glucose at different dilution rates in a chemostat.

Experimental Protocols

Protocol 1: Bacterial Growth Curve Analysis on this compound

This protocol details the procedure for determining the growth kinetics of a bacterial strain using this compound as the sole carbon source.

Materials:

  • Bacterial strain of interest (e.g., E. coli, B. subtilis)

  • M9 minimal medium (or other suitable minimal medium)

  • Sterile this compound solution (e.g., 20% w/v)

  • Sterile glucose solution (e.g., 20% w/v, for control)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare Minimal Medium: Prepare M9 minimal medium according to standard protocols. Autoclave and cool to room temperature.

  • Prepare Carbon Source Stocks: Prepare a 20% (w/v) stock solution of this compound in deionized water and filter-sterilize. Prepare a 20% (w/v) glucose stock solution similarly for a positive control.

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of minimal medium supplemented with a non-repressing carbon source (e.g., glycerol) or a low concentration of glucose and grow overnight at the optimal temperature with shaking.

  • Growth Experiment Setup:

    • Dispense 10 mL of M9 minimal medium into sterile culture tubes.

    • Add the sterile this compound stock solution to a final concentration of 0.2% (w/v).

    • For the control, add the sterile glucose stock solution to another set of tubes to a final concentration of 0.2% (w/v).

    • Inoculate the tubes with the overnight culture to an initial optical density at 600 nm (OD600) of approximately 0.05.

  • Incubation and Measurement:

    • Incubate the cultures at the optimal temperature with shaking (e.g., 37°C for E. coli).

    • At regular time intervals (e.g., every 30-60 minutes), remove a sample from each tube and measure the OD600 using a spectrophotometer. Use sterile minimal medium as a blank.

  • Data Analysis:

    • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale).

    • Identify the exponential growth phase (the linear portion of the curve).

    • Calculate the specific growth rate (µ) from the slope of the linear regression of the natural logarithm of OD600 versus time during the exponential phase.

    • Calculate the doubling time (t_d) using the formula: t_d = ln(2) / µ.

Protocol 2: Assay for Maltodextrin Phosphorylase Activity

This protocol describes a method to measure the activity of maltodextrin phosphorylase, a key enzyme in maltodextrin metabolism. The assay measures the production of glucose-1-phosphate from a maltodextrin substrate.

Materials:

  • Bacterial cell lysate containing maltodextrin phosphorylase

  • This compound (or other maltodextrin) solution

  • Potassium phosphate buffer (pH 7.0)

  • Phosphoglucomutase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Magnesium chloride (MgCl2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay buffer: 50 mM Potassium phosphate buffer, pH 7.0, containing 5 mM MgCl2.

    • Substrate solution: 10 mM this compound in assay buffer.

    • Enzyme coupling mix: Prepare a solution in assay buffer containing 1 U/mL phosphoglucomutase, 1 U/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP+.

  • Prepare Cell Lysate:

    • Grow the bacterial strain under conditions that induce the expression of maltodextrin phosphorylase (e.g., in the presence of maltose or maltodextrins).

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using a standard method (e.g., sonication, French press) and clarify the lysate by centrifugation to remove cell debris.

  • Enzyme Assay:

    • Set up the reaction in a cuvette:

      • 800 µL of enzyme coupling mix

      • 100 µL of substrate solution (this compound)

      • 100 µL of cell lysate (the volume may be adjusted based on enzyme activity)

    • Mix gently by inverting the cuvette.

    • Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance is due to the reduction of NADP+ to NADPH.

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Signaling Pathway for Maltodextrin Utilization in E. coli

Maltodextrin_Metabolism_Ecoli cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltopentaose_out This compound LamB LamB Porin Maltopentaose_out->LamB Diffusion MalE MalE (Binding Protein) LamB->MalE Binding MalFGK2 MalFGK2 (ABC Transporter) MalE->MalFGK2 Delivery Maltopentaose_in This compound MalFGK2->Maltopentaose_in ATP-dependent Transport MalQ MalQ (Amylomaltase) Maltopentaose_in->MalQ MalP MalP (Maltodextrin Phosphorylase) Maltopentaose_in->MalP MalZ MalZ (Maltodextrin Glucosidase) Maltopentaose_in->MalZ Maltotriose Maltotriose MalQ->Maltotriose Glucose Glucose MalQ->Glucose Glucose_1P Glucose-1-Phosphate MalP->Glucose_1P MalZ->Glucose MalT_inactive Inactive MalT Maltotriose->MalT_inactive Activation Glycolysis Glycolysis Glucose->Glycolysis Glucose_1P->Glycolysis MalT_active Active MalT MalT_inactive->MalT_active mal_genes mal genes MalT_active->mal_genes Transcriptional Activation

Caption: Maltodextrin transport and metabolism pathway in E. coli.

Experimental Workflow for Bacterial Growth Analysis

Growth_Curve_Workflow start Start prep_media Prepare Minimal Medium + This compound (0.2%) start->prep_media prep_inoculum Prepare Overnight Inoculum start->prep_inoculum inoculate Inoculate Medium to OD600 ~0.05 prep_media->inoculate prep_inoculum->inoculate incubate Incubate with Shaking at Optimal Temperature inoculate->incubate measure_od Measure OD600 at Regular Intervals incubate->measure_od measure_od->incubate Continue until stationary phase plot_data Plot log(OD600) vs. Time measure_od->plot_data analyze Calculate Specific Growth Rate (µ) and Doubling Time plot_data->analyze end End analyze->end

Caption: Workflow for determining bacterial growth kinetics on this compound.

Conclusion

This compound is a significant carbohydrate that can be utilized by a variety of bacteria through specialized transport and metabolic systems. The study of these pathways provides fundamental insights into bacterial physiology and metabolism. The protocols and data presented herein offer a framework for researchers to investigate the role of this compound in bacterial growth and to explore potential targets for antimicrobial development. Further research is warranted to elucidate the specific growth kinetics of various bacterial species on this compound and to further characterize the regulatory networks that govern its utilization.

References

Application Notes and Protocols for Studying Carbohydrate-Binding Modules using Maltopentaose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Carbohydrate-Binding Modules and Maltopentaose

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that exhibit specific binding to carbohydrates.[1] They are often found as part of larger carbohydrate-active enzymes, where they play a crucial role in substrate recognition and localization, thereby increasing the efficiency of catalysis.[1] CBMs are classified into numerous families based on their amino acid sequence and structural similarity. Their binding specificity is dictated by the architecture of their binding sites, which can be planar surfaces for crystalline polysaccharides (Type A), clefts for internal glycan chains (Type B), or pockets for small sugars (Type C).[1]

This compound, a linear oligosaccharide consisting of five α-1,4-linked glucose units, serves as an excellent model substrate for studying CBMs that recognize α-glucans like starch and glycogen. Understanding the interaction between CBMs and well-defined oligosaccharides such as this compound is fundamental for elucidating enzyme mechanisms, developing novel biocatalysts, and designing targeted therapeutics. For instance, the C-terminal CBM of a this compound-forming amylase from the marine bacterium Saccharophagus degradans has been shown to be critical for the enzyme's activity at low temperatures and high salt concentrations.[2]

These application notes provide an overview of key experimental techniques used to characterize the binding of CBMs to this compound, including detailed protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Application 1: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of binding interactions in solution.[3] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[4]

Experimental Protocol: Isothermal Titration Calorimetry

Objective: To determine the thermodynamic parameters of the interaction between a CBM and this compound.

Materials:

  • Purified CBM (dialyzed extensively against the ITC buffer)

  • This compound (high purity, dissolved in the same ITC buffer)

  • ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the CBM in the ITC buffer.

    • Prepare a 500-1000 µM solution of this compound in the same ITC buffer. The ligand concentration should ideally be 10-20 times the protein concentration.

    • Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

    • Set the injection parameters: 19 injections of 2 µL each, with a 180-second spacing between injections. The first injection is typically a smaller volume (e.g., 0.4 µL) and is discarded during data analysis.

  • Titration:

    • Load the CBM solution into the sample cell (typically ~1.4 mL).

    • Load the this compound solution into the injection syringe.

    • Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.

    • Initiate the titration experiment.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to CBM.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:

      • ΔG = -RTln(Ka), where Ka = 1/Kd and R is the gas constant.

      • ΔG = ΔH - TΔS

Data Presentation

The following table presents representative thermodynamic data for the binding of a CBM to an oligosaccharide, illustrating the type of quantitative information obtained from ITC experiments.

CBM (Example)LigandTemperature (°C)Kd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)
CBM17 (from Clostridium cellulovorans)Cellohexaose2550-15.28.11.0
CBM28 (from Bacillus sp. 1139)Cellohexaose2525-14.68.31.0

Note: Data adapted from a study on CBMs binding to cello-oligosaccharides, which serves as a relevant example for this compound interactions.[3]

Visualization

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis CBM CBM Solution (20-50 µM) Degas Degas Solutions CBM->Degas This compound This compound Solution (500-1000 µM) This compound->Degas Load_CBM Load CBM into Cell Degas->Load_CBM Load_this compound Load this compound into Syringe Degas->Load_this compound Titrate Perform Titration Load_CBM->Titrate Load_this compound->Titrate Raw_Data Raw Data (Heat Pulses) Titrate->Raw_Data Integrate Integrate Peaks Raw_Data->Integrate Fit_Isotherm Fit Binding Isotherm Integrate->Fit_Isotherm Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Isotherm->Thermodynamics

Workflow for Isothermal Titration Calorimetry.

Application 2: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[5] It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: Surface Plasmon Resonance

Objective: To determine the kinetic and affinity constants of the interaction between a CBM and this compound.

Materials:

  • Purified CBM

  • This compound

  • SPR instrument with sensor chips (e.g., CM5 sensor chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the CBM (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without CBM injection.

  • Analyte Injection:

    • Prepare a series of this compound concentrations in the running buffer (e.g., ranging from 0.1 µM to 100 µM).

    • Inject the this compound solutions over the CBM and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in the running buffer for a defined time (e.g., 300 seconds).

    • Inject a regeneration solution if necessary to remove any remaining bound this compound (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the CBM flow cell data to correct for bulk refractive index changes.

    • Use the SPR instrument's software to globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation

The following table provides representative kinetic and affinity data for the interaction of a lectin with an oligosaccharide, which is analogous to a CBM-maltopentaose interaction.

Protein (Example)Ligandka (M-1s-1)kd (s-1)KD (µM)
Ricinus communis agglutinin-120Asialofetuin glycopeptide3.4 x 1052.1 x 10-36.2
Datura stramonium lectinAsialofetuin glycopeptide5.7 x 1051.3 x 10-32.3

Note: Data adapted from a study on lectin-oligosaccharide interactions, serving as an illustrative example.[2]

Visualization

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize CBM Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject this compound (Analyte) Deactivate->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Sensorgram Sensorgram (Response vs. Time) Regenerate->Sensorgram Fit_Data Fit to Binding Model Sensorgram->Fit_Data Kinetics Kinetic Constants (ka, kd, KD) Fit_Data->Kinetics

Workflow for Surface Plasmon Resonance.

Application 3: Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of macromolecules, offering detailed insights into the molecular basis of their function.[6] Determining the crystal structure of a CBM in complex with this compound can reveal the specific amino acid residues involved in binding, the conformation of the bound oligosaccharide, and the overall architecture of the binding site.

Experimental Protocol: X-ray Crystallography

Objective: To determine the three-dimensional structure of a CBM in complex with this compound.

Materials:

  • Highly purified and concentrated CBM (e.g., >10 mg/mL)

  • This compound

  • Crystallization screens and reagents (e.g., various precipitants, buffers, and salts)

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization:

    • Incubate the purified CBM with a 5-10 fold molar excess of this compound for at least 1 hour on ice.

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the CBM-maltopentaose complex with the crystallization screen solution in a 1:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of sufficient size have grown, carefully harvest them using a cryo-loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect X-ray diffraction data.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement, using the structure of a homologous CBM as a search model.

    • Build and refine the atomic model of the CBM-maltopentaose complex against the experimental data.

    • Validate the final structure.

Data Presentation

The following table presents crystallographic data for a maltose-binding protein in complex with maltoheptaose, which is a relevant example for a CBM-maltopentaose complex.

PDB ID (Example)ProteinLigandResolution (Å)R-work / R-freeSpace Group
4KHZMaltose-binding protein/maltose transporterMaltoheptaose2.900.243 / 0.283C 1 2 1

Note: Data obtained from the Protein Data Bank.[7]

Visualization

XRay_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure Structure Determination Complex Form CBM-Maltopentaose Complex Screen Crystallization Screening (Vapor Diffusion) Complex->Screen Optimize Optimize Crystal Growth Screen->Optimize Harvest Harvest and Cryo-protect Crystal Optimize->Harvest Diffraction Collect X-ray Diffraction Data Harvest->Diffraction Process Process Data Diffraction->Process Solve Solve Structure (Molecular Replacement) Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure Refine->Validate

Workflow for X-ray Crystallography.

Conclusion

The study of CBMs with well-defined ligands like this compound provides invaluable insights into the molecular recognition of carbohydrates. The combination of thermodynamic, kinetic, and structural data obtained from ITC, SPR, and X-ray crystallography, respectively, allows for a comprehensive understanding of these interactions. This knowledge is crucial for applications ranging from biofuel production to the development of novel diagnostics and therapeutics. The protocols and data presented here serve as a guide for researchers to design and execute experiments to characterize CBM-carbohydrate interactions effectively.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Maltopentaose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of maltopentaose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield lower than expected?

A1: Low yield of this compound can stem from several factors related to enzyme activity, reaction conditions, and substrate quality.

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme performance. The activity of maltooligosaccharide-forming amylases is highly dependent on these parameters. For instance, the optimal pH for porcine pancreatic α-amylase can shift from 6.9 to 5.2 with smaller substrates, indicating the importance of empirical optimization for your specific enzyme and substrate combination.[1] Temperature also plays a crucial role; one study on a this compound-forming amylase from Saccharophagus degradans showed higher substrate conversion at 25°C compared to 4°C, but a higher specificity for this compound at the lower temperature.[2]

  • Incorrect Enzyme Concentration: Both insufficient and excessive enzyme concentrations can negatively impact the yield. Generally, the reaction rate increases with enzyme concentration up to a certain point. However, very high concentrations can lead to rapid substrate depletion and potentially undesirable side reactions.

  • Substrate Quality and Concentration: The purity and concentration of the starch substrate are important. High concentrations of substrate can sometimes lead to substrate inhibition. It is also crucial to ensure the substrate is properly gelatinized to be accessible to the enzyme.

  • Enzyme Inactivation: The enzyme may lose activity over the course of the reaction due to thermal instability or the presence of inhibitors. Some enzymes require cofactors like Ca2+ for stability.[3]

  • Inadequate Mixing: Insufficient agitation can lead to poor substrate and enzyme distribution, resulting in localized reactions and lower overall yield.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme. Refer to the manufacturer's data sheet for recommended ranges.

  • Titrate Enzyme Concentration: Perform a series of experiments with varying enzyme concentrations to identify the optimal level for maximizing this compound yield.

  • Evaluate Substrate: Check the purity of your starch source. Optimize the substrate concentration by testing a range of concentrations to identify any potential substrate inhibition.

  • Ensure Enzyme Stability: Add known stabilizing agents, such as calcium chloride, if required for your enzyme. Consider enzyme immobilization to potentially enhance stability.

  • Improve Mixing: Ensure adequate and consistent mixing throughout the reaction.

Q2: I am observing a high concentration of byproducts such as smaller maltooligosaccharides (G1-G4) and larger dextrins. How can I improve the purity of my this compound?

A2: The presence of various byproducts is a common challenge in enzymatic synthesis. The key is to control the specificity of the enzymatic reaction.

  • Incorrect Enzyme Selection: The choice of enzyme is paramount. Maltooligosaccharide-forming amylases (MFAs) have varying product specificities. Some may naturally produce a wider range of maltooligosaccharides. The fusion of a carbohydrate-binding module to a this compound-forming amylase has been shown to improve product specificity.[4]

  • Reaction Time: Prolonged reaction times can lead to the breakdown of the desired this compound into smaller sugars by the same or contaminating enzymes. Conversely, a reaction time that is too short may not allow for the complete conversion of larger dextrins.

  • Hydrolysis vs. Transglycosylation: Some amylases exhibit both hydrolytic and transglycosylation activities. The balance between these activities can be influenced by reaction conditions, leading to a mixture of products.

  • Secondary Enzymes: The use of a debranching enzyme like pullulanase can be beneficial for increasing the yield of linear maltooligosaccharides from branched starch (amylopectin), but its activity needs to be balanced to avoid excessive production of smaller sugars.

Solutions:

  • Select a Highly Specific Enzyme: Choose a this compound-forming amylase known for its high specificity. Consider using engineered enzymes with enhanced product specificity. For example, replacing specific amino acid residues, like Trp139 in one study, dramatically increased this compound production while reducing maltohexaose formation.[4]

  • Optimize Reaction Time: Conduct a time-course experiment and analyze the product distribution at different time points to determine the optimal reaction duration that maximizes this compound concentration while minimizing byproducts.

  • Control Reaction Conditions: Fine-tune pH and temperature to favor the desired enzymatic activity.

  • Strategic Use of Secondary Enzymes: If using pullulanase, optimize its concentration and the timing of its addition (before, during, or after the main amylase reaction) to achieve the desired outcome.

Frequently Asked Questions (FAQs)

Q: What is the typical starting substrate for this compound synthesis?

A: The most common starting substrate is starch, which is a readily available and inexpensive polysaccharide. Both amylose (linear) and amylopectin (branched) can be used, though the presence of α-1,6 glycosidic bonds in amylopectin may necessitate the use of a debranching enzyme like pullulanase in conjunction with a this compound-forming amylase to improve the yield of linear this compound.

Q: Which enzymes are commonly used for this compound synthesis?

A: The primary enzymes are This compound-forming amylases (MFAs) , also known as G5 amylases. These enzymes specifically hydrolyze α-1,4 glycosidic bonds in starch to produce this compound as the main product. Additionally, pullulanase (a debranching enzyme) is often used to break down the α-1,6 linkages in amylopectin, making the starch more accessible to the MFA. In some cases, cyclodextrin glycosyltransferases (CGTases) can also be used, as they can produce a mixture of maltooligosaccharides, including this compound, through cyclization, coupling, and disproportionation reactions.[5]

Q: How can I monitor the progress of my reaction and analyze the final product?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction and analyzing the product mixture. Using an appropriate carbohydrate analysis column (like an amino or a specialized oligosaccharide column) with a refractive index (RI) or evaporative light scattering detector (ELSD), you can separate and quantify the different maltooligosaccharides (G1, G2, G3, G4, G5, etc.) in your reaction samples.[6]

Data Presentation

Table 1: Effect of Temperature on this compound (G5) Yield and Substrate Conversion

Temperature (°C)Reaction Time (h)Substrate Conversion (%)This compound (G5) Yield (%)Reference
42468~54[2]
252482.5~49.5[2]
4524< 80< 40[2]

Data adapted from a study on this compound-forming amylase from Saccharophagus degradans.[2]

Table 2: Influence of Enzyme Modification on this compound Production

EnzymeSubstrateConversion Rate (%)This compound (G5) Content (%)Reference
Fused BmMFA-SdMFAStarch92.6747.41[4]
Wild-type BmMFAStarchNot specifiedLower than fused enzyme[4]
SdMFA without SBDStarchNot specified3.5-fold lower than wild-type[4]

BmMFA: Bacillus megaterium MFA; SdMFA: Saccharophagus degradans MFA; SBD: Starch-Binding Domain.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using this compound-Forming Amylase (MFA)

  • Substrate Preparation: Prepare a 5% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). Heat the solution to boiling with constant stirring to ensure complete gelatinization, then cool to the desired reaction temperature (e.g., 50°C).

  • Enzyme Addition: Add the this compound-forming amylase to the starch solution. The optimal enzyme concentration should be determined empirically but a starting point of 10 U/g of starch can be used.

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant agitation for a predetermined time (e.g., 12-24 hours).

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Analysis: Centrifuge the reaction mixture to remove any insoluble material. Analyze the supernatant for this compound content using HPLC.

Protocol 2: Analysis of this compound by HPLC

  • Sample Preparation: Dilute the supernatant from the enzymatic reaction with deionized water to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-42A) and a refractive index (RI) detector.

  • Mobile Phase: Use deionized water as the mobile phase.

  • Running Conditions: Set the column temperature to 85°C and the flow rate to 0.6 mL/min.

  • Quantification: Prepare standard solutions of glucose, maltose, maltotriose, maltotetraose, and this compound of known concentrations to generate a calibration curve for each. Quantify the amount of each oligosaccharide in the sample by comparing the peak areas to the respective calibration curves.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Downstream & Analysis Starch Starch Substrate Gelatinization Gelatinization (Heating & Stirring) Starch->Gelatinization Buffer Buffer Solution Buffer->Gelatinization Reaction Incubation (Controlled Temp & pH) Gelatinization->Reaction Enzyme This compound-Forming Amylase (MFA) Enzyme->Reaction Termination Reaction Termination (Heating) Reaction->Termination Purification Purification/ Filtration Termination->Purification HPLC HPLC Analysis Purification->HPLC This compound This compound Product Purification->this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield? Conditions Suboptimal Conditions (pH, Temp) Start->Conditions Enzyme_Conc Incorrect Enzyme Concentration Start->Enzyme_Conc Substrate Poor Substrate Quality/Conc. Start->Substrate Inactivation Enzyme Inactivation Start->Inactivation Optimize_Cond Optimize pH & Temperature Conditions->Optimize_Cond Titrate_Enzyme Titrate Enzyme Concentration Enzyme_Conc->Titrate_Enzyme Check_Substrate Verify Substrate Quality & Optimize Conc. Substrate->Check_Substrate Stabilize Add Stabilizers/ Immobilize Enzyme Inactivation->Stabilize

References

Maltopentaose HPLC Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of maltopentaose.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound HPLC analysis?

A1: this compound HPLC analysis is crucial in various fields. In the food industry, it is used to analyze the composition of starch hydrolysates and other food products. In biotechnology, it is employed to monitor enzymatic reactions involving starch and related oligosaccharides. For pharmaceutical applications, it can be used in the characterization of drug formulations and excipients.

Q2: What are the recommended HPLC columns for this compound analysis?

A2: Amino-propyl bonded silica columns are commonly used for the analysis of simple sugars and oligosaccharides like this compound under hydrophilic interaction liquid chromatography (HILIC) conditions. For more complex mixtures or when analyzing anionic forms, ion-exchange chromatography columns may be employed.[1] Ligand exchange columns are also a suitable option, often utilizing just water as the mobile phase.[2]

Q3: What detection methods are suitable for this compound analysis?

A3: Since this compound lacks a significant UV chromophore, UV detection is not ideal. The most common detection methods include:

  • Refractive Index (RI) Detection: A universal detector for non-absorbing compounds.

  • Evaporative Light Scattering Detection (ELSD): A sensitive method for non-volatile analytes.

  • Pulsed Amperometric Detection (PAD): A highly sensitive and selective method for carbohydrates.[2]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during this compound HPLC analysis.

Peak Shape Problems

Q4: My this compound peak is tailing. What are the potential causes and solutions?

A4: Peak tailing can significantly affect peak integration and quantification.

  • Potential Causes:

    • Secondary interactions between the analyte and the stationary phase.

    • Column contamination or degradation.

    • Inappropriate mobile phase pH.

    • Sample overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: For amino-propyl columns, ensure the mobile phase has the appropriate water content to facilitate proper hydration of the stationary phase. The addition of a small amount of a buffer can sometimes mitigate tailing.

    • Column Wash: Flush the column with a strong solvent to remove potential contaminants. Refer to the column manufacturer's instructions for appropriate washing protocols.

    • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.

    • Check Column Health: If the problem persists, the column may be degraded and require replacement.

Q5: I am observing peak fronting for my this compound peak. What should I do?

A5: Peak fronting is less common than tailing but can still be problematic.

  • Potential Causes:

    • Sample overload.

    • Sample solvent being stronger than the mobile phase.

    • Column collapse or void formation.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample to a lower concentration.

    • Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible.

    • Inspect Column: A void at the column inlet can cause peak fronting. This may necessitate column replacement.

Q6: My this compound peak is split. What are the common reasons and how can I fix it?

A6: Split peaks can arise from various issues throughout the HPLC system.[3][4]

  • Potential Causes:

    • Clogged inlet frit or partially blocked tubing.

    • Void in the column packing material.

    • Sample solvent incompatibility with the mobile phase.[3]

    • Co-elution with an interfering compound.

    • For carbohydrate analysis using HILIC, the formation of anomers can sometimes lead to peak splitting or broadening.[5]

  • Troubleshooting Workflow:

    G start Peak Splitting Observed check_all_peaks Are all peaks split? start->check_all_peaks yes_all Yes check_all_peaks->yes_all All peaks no_all No check_all_peaks->no_all Only this compound peak system_issue System-wide issue: - Check for leaks - Inspect injector - Examine detector flow cell yes_all->system_issue column_issue Column-related issue: - Clogged frit - Column void no_all->column_issue method_issue Method-related issue: - Sample solvent mismatch - Co-elution column_issue->method_issue anomer_issue Consider anomer formation method_issue->anomer_issue

    Troubleshooting workflow for split peaks.

Retention Time and Resolution Issues

Q7: My this compound retention time is drifting. What could be the cause?

A7: Retention time instability can compromise the reliability of your analysis.

  • Potential Causes:

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

    • Column aging or contamination.

    • Leaks in the pump or fittings.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[6]

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of analyses.

    • System Check: Inspect the HPLC system for any leaks.

Q8: I am not getting good resolution between this compound and other oligosaccharides. How can I improve it?

A8: Achieving baseline separation is critical for accurate quantification.

  • Potential Causes:

    • Suboptimal mobile phase composition.

    • Inappropriate column temperature.

    • Column degradation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: For HILIC separations of oligosaccharides, the water content in the mobile phase is a critical parameter. Decreasing the water content will generally increase retention and may improve the resolution of early eluting peaks. Conversely, increasing the water content will decrease retention.

    • Optimize Temperature: Temperature can affect the selectivity of the separation. Experiment with different column temperatures to see if resolution improves.[7]

    • Consider a Different Column: If resolution cannot be achieved with the current column, a column with a different selectivity or higher efficiency may be required.

System and Column Health

Q9: I am experiencing high backpressure in my system. What are the likely causes and solutions?

A9: High backpressure can damage the HPLC system and the column.

  • Potential Causes:

    • Blockage in the system (e.g., tubing, inline filter, guard column).

    • Precipitation of buffer in the mobile phase.

    • Column contamination or frit blockage.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

    • Flush the System: If the column is the source of the high pressure, try back-flushing it according to the manufacturer's instructions.

    • Check Mobile Phase Compatibility: Ensure that the mobile phase components are fully miscible and that the buffer is soluble in the organic solvent concentration being used.

Q10: How can I extend the lifetime of my HPLC column for this compound analysis?

A10: Proper column care can significantly extend its operational life.[2][8]

  • Best Practices:

    • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[2][8]

    • Use a Guard Column: A guard column protects the analytical column from strongly retained compounds and particulates.[2]

    • Proper Storage: Store the column in an appropriate solvent as recommended by the manufacturer when not in use.

    • Avoid pH and Temperature Extremes: Operate the column within the recommended pH and temperature ranges to prevent degradation of the stationary phase.[8]

    • Gradual Changes: Avoid sudden changes in pressure and flow rate.

Experimental Protocols and Data

Detailed Experimental Protocol for Maltooligosaccharides Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Dissolve the maltooligosaccharide standard mixture (including this compound) in the initial mobile phase to a final concentration of 1 mg/mL each.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: Amide-based column (e.g., Xbridge Amide, 250 mm x 4.6 mm, 3.5 µm).[9]

    • Mobile Phase A: 80:20 (v/v) Acetonitrile/Water.[9]

    • Mobile Phase B: 30:70 (v/v) Acetonitrile/Water.[9]

    • Gradient Elution: A gradient program should be optimized to achieve the best separation. A starting point could be a linear gradient from a high percentage of A to a higher percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector: ELSD (Drift Tube Temperature: 50 °C, Nebulizer Gas Pressure: 3.5 bar).

Data Presentation: Impact of Mobile Phase and Temperature

The following tables illustrate the expected qualitative effects of mobile phase composition and temperature on this compound retention. Actual values will vary depending on the specific column and system used.

Table 1: Effect of Acetonitrile Concentration on Retention Time of Maltooligosaccharides (HILIC Mode)

Acetonitrile (%)Retention Time of this compound (min)Resolution (between Maltotetraose and this compound)
85LongerPotentially Improved
80ModerateOptimal
75ShorterPotentially Decreased

Note: In HILIC mode, increasing the organic solvent (acetonitrile) content increases the retention of polar analytes like this compound.

Table 2: Effect of Column Temperature on Retention Time and Efficiency

Temperature (°C)Retention Time of this compound (min)Peak Efficiency (Theoretical Plates)
30LongerLower
40ModerateOptimal
50ShorterMay Decrease if too high

Note: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times. It can also improve peak efficiency up to an optimal point.[10]

Visualization of Key Relationships

Logical Relationship of HPLC Parameters

This diagram illustrates the interconnectedness of various HPLC parameters and their impact on the final chromatogram.

G cluster_0 Method Parameters cluster_1 Performance Metrics Mobile Phase Mobile Phase Retention Time Retention Time Mobile Phase->Retention Time Resolution Resolution Mobile Phase->Resolution Peak Shape Peak Shape Mobile Phase->Peak Shape Column Column Column->Retention Time Column->Resolution Column->Peak Shape Backpressure Backpressure Column->Backpressure Temperature Temperature Temperature->Retention Time Temperature->Resolution Temperature->Backpressure Flow Rate Flow Rate Flow Rate->Retention Time Flow Rate->Resolution Flow Rate->Backpressure

Interplay of HPLC parameters and performance.

References

Technical Support Center: α-Amylase & Maltopentaose Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experiments involving the enzymatic activity of α-amylase on the maltopentaose substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound preferred over starch as a substrate for kinetic studies?

This compound is a well-defined oligosaccharide with a known molecular structure and weight. This uniformity provides more precise and reproducible data for determining enzyme specificity and kinetic parameters (Km, Vmax).[1] Starch, in contrast, is a broad term for a heterogeneous mixture of polysaccharides like amylose and amylopectin, with varying molecular weights, solubility, and purity, which can complicate kinetic analysis.[1] this compound is considered a good compromise as it is large enough to fill the enzyme's binding site but is more readily available and defined than larger malto-oligosaccharides.[1]

Q2: What are the optimal reaction conditions for α-amylase activity?

The optimal pH and temperature for α-amylase are highly dependent on its source (e.g., bacterial, fungal, or mammalian). It is crucial to determine the optimal conditions for the specific enzyme being used.

α-Amylase Source Optimal pH Optimal Temperature (°C) References
Human Pancreatic7.0~37[2][3]
Fungal (e.g., Aspergillus oryzae)4.8 - 5.445 - 55[4]
Bacterial (e.g., Bacillus sp.)6.0 - 11.030 - 100[5][6][7][8]
Bacillus licheniformis7.037[6]
Bacillus velezensis7.070[7]

Q3: What is the role of metal ions and other cofactors in α-amylase activity?

Many α-amylases are metalloenzymes that require specific ions for their activity and stability.

Activators/Inhibitors Effect on α-Amylase Activity Mechanism of Action References
Calcium (Ca²⁺) ActivatorEssential for structural integrity and stability.[3]
Chloride (Cl⁻) ActivatorRequired for the activity of human pancreatic α-amylase.[3][3]
Heavy Metal Ions (Hg²⁺, Cu²⁺, Pb²⁺, Zn²⁺) InhibitorsCan disrupt the enzyme's tertiary structure or interact with essential residues in the active site.[4][8][4][8]
EDTA InhibitorChelates divalent cations like Ca²⁺, which are essential for enzyme activity, leading to inhibition.[3][8][3][8]
Cyclodextrins & Acarbose InhibitorsAct as competitive or mixed non-competitive inhibitors by binding to the active site.[9][10][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during α-amylase assays with this compound.

Problem: I am observing little to no enzyme activity.

  • Possible Cause 1: Suboptimal pH or Temperature.

    • Solution: The activity of α-amylase is highly sensitive to pH and temperature.[11] Verify that the pH of your buffer and the temperature of your incubation system match the optimal conditions for your specific enzyme (see table above). Strong acids or bases can cause irreversible denaturation.[12]

  • Possible Cause 2: Enzyme Inactivation.

    • Solution: High temperatures can cause irreversible denaturation of the enzyme.[2][12] Ensure the enzyme has been stored correctly at the recommended temperature and has not been subjected to multiple freeze-thaw cycles. It is best to prepare fresh enzyme solutions for each experiment.[13]

  • Possible Cause 3: Presence of Inhibitors.

    • Solution: Check all solutions and water for contaminating inhibitors. Common inhibitors include heavy metal ions (Cu²⁺, Pb²⁺) and chelating agents like EDTA.[3][4][8] Use high-purity water and reagents.

Problem: My results are inconsistent and not reproducible.

  • Possible Cause 1: Inaccurate Reagent Preparation or Pipetting.

    • Solution: Ensure all reagents, including buffers and the this compound substrate solution, are prepared accurately. Calibrate your pipettes regularly to ensure precise dispensing of the enzyme and other reactants.

  • Possible Cause 2: Temperature and pH Fluctuations.

    • Solution: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment. Ensure your buffer has sufficient capacity to maintain a stable pH after the addition of all components.

  • Possible Cause 3: Substrate Purity.

    • Solution: While this compound is a defined substrate, its purity can affect results. Ensure you are using a high-purity grade and run a blank reaction to check for contaminants that may interfere with the assay.[14][15]

Problem: I am seeing a high background signal in my no-enzyme control.

  • Possible Cause 1: Contaminated Substrate.

    • Solution: Your this compound substrate may be contaminated with smaller sugars that react in your detection assay. Use a new, high-purity lot of this compound. The blank reaction rate can be used to verify the purity of the substrate.[14][15]

  • Possible Cause 2: Non-Enzymatic Hydrolysis.

    • Solution: Under harsh conditions (e.g., very high temperatures or extreme pH), the substrate may undergo non-enzymatic degradation. Ensure your assay conditions are within the stable range for the substrate.

Problem: A precipitate is forming in my reaction tubes.

  • Possible Cause 1: High Concentration of Reagents.

    • Solution: High concentrations of starch or other polysaccharides can precipitate, especially if the iodine concentration is also high.[16] While this compound is more soluble, high concentrations in certain buffers could lead to precipitation. Try diluting your sample. If a precipitate forms after stopping the reaction, centrifuge the tube and measure the absorbance of the supernatant.[16]

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal pH for α-Amylase Activity

This protocol outlines the steps to identify the optimal pH for your enzyme using a constant temperature.

Methodology:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0), such as citrate (pH 4-6), phosphate (pH 6-8), and glycine-NaOH (pH 8-10).

  • Set up reaction tubes for each pH to be tested, including a no-enzyme blank for each.

  • Add the buffer and this compound substrate solution to each tube and pre-incubate at a constant, known optimal temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[17]

  • Initiate the reaction by adding a fixed amount of α-amylase solution to each tube (except the blanks). Mix gently and start a timer.

  • Incubate for a precise period (e.g., 3-15 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding a stop solution, such as dinitrosalicylic acid (DNS) reagent, which also serves as a colorimetric indicator for reducing sugars.[17]

  • Develop the color by heating the tubes in a boiling water bath for a set time (e.g., 15 minutes), then cool them on ice.[17]

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the DNS method).

  • Calculate the relative activity at each pH, setting the highest activity to 100%.

  • Plot the relative activity against pH to determine the optimum.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4-10) prep_tubes Prepare Reaction & Blank Tubes prep_buffers->prep_tubes prep_reagents Add Buffer & this compound prep_tubes->prep_reagents pre_incubate Pre-incubate Tubes at Constant Temp. prep_reagents->pre_incubate add_enzyme Initiate Reaction with α-Amylase pre_incubate->add_enzyme incubate Incubate for Fixed Time add_enzyme->incubate stop_reaction Stop Reaction (e.g., add DNS) incubate->stop_reaction develop_color Develop & Measure Absorbance stop_reaction->develop_color calculate Calculate Relative Activity develop_color->calculate plot Plot Activity vs. pH calculate->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Workflow for determining the optimal pH of α-amylase.

Protocol 2: Determining the Optimal Temperature for α-Amylase Activity

This protocol is used to find the optimal temperature at the predetermined optimal pH.

Methodology:

  • Prepare a master mix of buffer (at the optimal pH) and this compound substrate solution to ensure consistency.

  • Set up multiple water baths or incubators at a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).

  • Aliquot the master mix into reaction tubes for each temperature, including blanks. Place the tubes in their respective temperature blocks to equilibrate for at least 5 minutes.

  • Pre-warm the enzyme solution to each corresponding temperature.

  • Initiate the reactions simultaneously (if possible) by adding the enzyme.

  • Incubate, stop the reaction, and measure the product as described in the optimal pH protocol.

  • Calculate and plot the relative activity versus temperature to identify the optimum.

References

troubleshooting maltopentaose separation by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of maltopentaose.

Frequently Asked Questions (FAQs)

Q1: What is the most critical mobile phase parameter for separating this compound from other maltooligosaccharides?

A1: The concentration of the organic modifier, typically isopropyl alcohol (IPA) or acetonitrile, is the most significant factor. The retention of this compound is extremely sensitive to small changes in this concentration. Unlike pH or buffer content, which have a lesser impact on nonionic polymer resin columns, adjusting the organic modifier concentration is key to achieving effective separation.[1] For complex mixtures, an isocratic mobile phase may not provide sufficient resolution, making a gradient elution with a changing organic solvent concentration necessary to obtain high-purity this compound.[1]

Q2: Which chromatographic technique is best suited for this compound analysis?

A2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for carbohydrate analysis, including this compound.[2][3] It offers high selectivity and sensitivity without the need for derivatization.[4][5] HPAEC allows for the separation of complex mixtures of carbohydrates, including isomers.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is also an effective method for separating oligosaccharides.[6][7]

Q3: My this compound peak is tailing. What are the common causes?

A3: Peak tailing is typically caused by secondary interactions between your analyte and the stationary phase, such as interactions with exposed silanol groups on silica-based columns.[8][9][10] Other common causes include column overload (injecting too much sample), extra-column dead volume in tubing or fittings, and using an injection solvent that is stronger than the mobile phase.[9][11][12]

Q4: Why are my retention times for this compound shifting between runs?

A4: Retention time variability is a frequent issue in HPLC. The most common causes include gradual changes in the mobile phase composition due to the evaporation of a volatile organic component, temperature fluctuations in the laboratory or column, and inconsistent flow rates caused by pump issues or leaks in the system.[13][14][15] Column aging and insufficient equilibration time between injections can also lead to drift.[13][16]

Troubleshooting Guides

Problem 1: Poor Peak Resolution

You are observing overlapping peaks between this compound and other components, such as maltotriose or maltotetraose.

G start Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? (e.g., IPA/ACN concentration) start->check_mobile_phase check_gradient Is a Gradient Elution Being Used? check_mobile_phase->check_gradient No solution_mp Optimize Organic Modifier Concentration check_mobile_phase->solution_mp Yes check_column Inspect Column Health (Age, Contamination) check_gradient->check_column No solution_gradient Implement a Shallow Gradient Profile check_gradient->solution_gradient Yes check_flow_rate Verify Flow Rate and Check for Leaks check_column->check_flow_rate No solution_column Replace Column or Use Guard Column check_column->solution_column Yes check_overload Is the Column Overloaded? check_flow_rate->check_overload No solution_flow Calibrate Pump, Tighten Fittings check_flow_rate->solution_flow Yes solution_overload Reduce Sample Concentration/Volume check_overload->solution_overload Yes

Caption: Troubleshooting workflow for poor peak resolution.

Possible Cause Solution
Inadequate Mobile Phase Composition The separation of maltooligosaccharides is highly dependent on the organic modifier (e.g., IPA, acetonitrile) concentration.[1] Optimize the concentration, starting with small adjustments. For complex mixtures, an isocratic method may be insufficient.
Isocratic Elution Implement a shallow gradient elution. A gradual change in the mobile phase composition can significantly improve the resolution between closely eluting oligosaccharides like maltotriose and this compound.[1]
Column Degradation or Contamination If the column is old or has been used with unfiltered samples, its performance will decline.[17] Try flushing the column with a strong solvent. If resolution does not improve, replace the column and consider using a guard column to protect the new one.[18]
Column Overload Injecting too high a concentration of the sample can saturate the stationary phase, leading to broad, poorly resolved peaks.[12] Dilute your sample and inject a smaller volume to see if resolution improves.
System Leaks or Flow Rate Fluctuation Leaks in the system or a malfunctioning pump can cause variable flow rates, which directly impacts resolution.[17][18] Check all fittings for salt buildup (a sign of a slow leak) and verify the pump's flow rate.
Problem 2: Peak Tailing

The this compound peak is asymmetrical with a pronounced "tail."

G start Peak Tailing Observed all_peaks Are ALL peaks tailing? start->all_peaks one_peak Is only the this compound (or basic analyte) peak tailing? all_peaks->one_peak No overload Dilute sample and re-inject. Does tailing improve? all_peaks->overload Yes secondary_int Secondary Interactions (e.g., silanols) are likely one_peak->secondary_int Yes extra_column Check for extra-column volume (fittings, tubing length) overload->extra_column No solution_overload Cause: Column Overload Solution: Reduce sample load overload->solution_overload Yes solution_secondary Cause: Analyte-Column Interaction Solution: Adjust mobile phase pH, use end-capped column, or add modifier secondary_int->solution_secondary solution_extra Cause: Extra-Column Effects Solution: Use narrower ID tubing, ensure proper fitting connections extra_column->solution_extra

Caption: Diagnostic flowchart for identifying the cause of peak tailing.

Possible Cause Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact strongly with hydroxyl groups on carbohydrates, causing tailing.[8][10] Lowering the mobile phase pH can help suppress the ionization of these silanols. Alternatively, use a modern, high-purity, end-capped column designed to minimize these interactions.[8][19]
Column Overload If all peaks in the chromatogram are tailing, the column may be overloaded with the sample mass.[9] Reduce the injection volume or the sample concentration.
Extra-Column Volume Excessive volume between the injector and the column or the column and the detector can cause peak broadening and tailing.[11] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005"). Check that all fittings are seated correctly to avoid creating dead volumes.[11]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.[18][20]
Problem 3: Variable Retention Times

The retention time for the this compound peak is drifting or shifting inconsistently between injections.

G start Variable Retention Time check_mp Check Mobile Phase (Freshly prepared? Degassed?) start->check_mp check_mp->start Issue Found (Remake/Degas MP) check_temp Check Temperature Control (Column oven stable?) check_mp->check_temp OK check_temp->start Issue Found (Stabilize Temp) check_leaks Inspect System for Leaks (Fittings, pump seals) check_temp->check_leaks OK check_leaks->start Issue Found (Tighten/Replace) check_equilibration Is Equilibration Time Sufficient? check_leaks->check_equilibration OK check_equilibration->start Issue Found (Increase Time) end Stable Retention Time check_equilibration->end OK

Caption: Workflow for troubleshooting variable retention times.

Possible Cause Solution
Mobile Phase Composition Change The volatile organic component of the mobile phase can evaporate over time, leading to a stronger mobile phase and shorter retention times (or longer if the aqueous portion evaporates).[14] Prepare the mobile phase fresh daily and keep the reservoir bottles covered. Online degassing is recommended.[18]
Temperature Fluctuations Changes in ambient laboratory temperature can affect retention times, especially for ion-exchange chromatography.[13][14] Use a column oven to maintain a constant, stable temperature for the column.[18]
Inconsistent Flow Rate (Leaks) A common cause of retention time drift is an unstable flow rate.[15][21] Check the entire system for leaks, paying close attention to pump seals and tubing connections. Even a small, slow leak can significantly alter retention times.[18]
Insufficient Column Equilibration If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times can shift, especially in gradient elution.[16] Ensure an equilibration time of at least 5-10 column volumes between runs.[16]
Column Aging Over time, the stationary phase of the column can degrade, which typically leads to a gradual decrease in retention times.[13] If other factors have been ruled out and performance continues to decline, it may be time to replace the column.

Experimental Protocols

Protocol 1: HPAEC-PAD for Maltooligosaccharides

This is a general protocol for the analysis of maltooligosaccharides, including this compound, using a system like the Thermo Scientific Dionex.

  • Column: CarboPac™ series column (e.g., PA100) with a corresponding guard column.[3]

  • Eluent: Use high-purity eluents. Improperly prepared eluents are a common source of performance issues.[4]

    • Eluent A: Deionized water (18 MΩ·cm resistivity).[4]

    • Eluent B: Sodium Hydroxide (NaOH) solution (e.g., 200 mM).

    • Eluent C: Sodium Acetate (NaOAc) in NaOH (e.g., 1 M NaOAc in 100 mM NaOH).

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient: A typical gradient involves starting with a low concentration of NaOH to separate smaller sugars, followed by a sodium acetate gradient to elute the larger oligosaccharides.

    • Example: Start with 100 mM NaOH for 5 minutes, then apply a linear gradient of sodium acetate to elute this compound and other larger species.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform should be optimized for carbohydrate detection.[3]

  • Sample Preparation: Dissolve the sample in deionized water. Filter through a 0.2 µm filter before injection to prevent column clogging.

References

Technical Support Center: Preventing Maltopentaose Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing maltopentaose, ensuring its stability during storage and throughout experimental procedures is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it can be stable for at least four years. For aqueous solutions, short-term storage at 2-8°C is recommended. However, for prolonged storage of solutions, freezing at -20°C or lower is advisable to prevent both chemical and microbial degradation.

Q2: What are the primary causes of this compound degradation?

This compound degradation can primarily occur through two pathways:

  • Enzymatic Hydrolysis: Contamination with amylolytic enzymes, such as α-amylase, can rapidly break down this compound into smaller oligosaccharides and glucose.

  • Chemical Hydrolysis: Non-enzymatic degradation can be catalyzed by acidic or alkaline conditions, especially at elevated temperatures. This involves the cleavage of the α-1,4-glycosidic bonds.

Q3: At what pH is this compound most stable?

While specific kinetic data for this compound is limited, studies on similar carbohydrates like dextrose suggest that solutions are most stable in a slightly acidic to neutral pH range. For dextrose solutions, the greatest stability is observed around pH 4.[1] Extreme pH values (highly acidic or alkaline) will accelerate hydrolysis.

Q4: How does temperature affect the stability of this compound solutions?

Higher temperatures significantly increase the rate of chemical hydrolysis.[2] For instance, studies on glucose and maltose solutions have shown that increasing temperature leads to a decrease in pH and the formation of degradation products. Therefore, it is crucial to avoid exposing this compound solutions to high temperatures for extended periods.

Q5: Can I use a preservative to prevent microbial growth in my this compound solution?

Yes, for aqueous solutions that will be stored for an extended period at refrigerated temperatures, the use of a preservative can inhibit microbial growth. Oligosaccharides themselves can be used as preservatives in some applications.[3][4] However, it is crucial to ensure that the chosen preservative does not interfere with downstream applications. Options such as sodium benzoate or potassium sorbate are effective at acidic pH. The compatibility of any preservative with your specific experimental setup should be validated.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, identifiable through methods like High-Performance Liquid Chromatography (HPLC) analysis.

Observed Problem Potential Cause Recommended Solution
Appearance of smaller oligosaccharide peaks (e.g., maltotriose, maltose) and a glucose peak in HPLC. Enzymatic Degradation: Your sample is likely contaminated with α-amylase or other glycosidases.- Use an amylase inhibitor: Acarbose is a known inhibitor of porcine pancreatic α-amylase and can prevent the hydrolysis of this compound.[5] Other natural inhibitors include certain dietary polyphenols.[6] - Ensure enzyme-free handling: Use sterile, nuclease-free water and consumables. Autoclave buffers and solutions where possible.
Gradual decrease in the main this compound peak area over time with a slight increase in smaller sugar peaks. Acid or Alkaline Hydrolysis: The pH of your solution may be too low or too high, leading to slow chemical degradation.- Buffer your solution: Maintain the pH of your this compound solution within a stable range, ideally between pH 4 and 7. Common laboratory buffers like citrate or phosphate can be used, but their stability and compatibility with your experiment should be verified.[7][8][9] - Store at low temperatures: Refrigerate or freeze solutions to slow down the hydrolysis rate.
Appearance of unknown peaks in HPLC, potentially with a change in solution color (yellowing/browning). Thermal Degradation: Exposure to high temperatures can lead to the formation of various degradation products, such as 5-hydroxymethylfurfural (HMF) and organic acids.[10]- Avoid excessive heat: Minimize the exposure of this compound solutions to high temperatures during experimental procedures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. - Store properly: Always store stock solutions at recommended low temperatures.
Inconsistent results or loss of biological activity in assays using this compound. Degradation of this compound Stock: The integrity of your this compound stock may be compromised.- Perform a quality check: Analyze your this compound stock solution by HPLC to confirm its purity and concentration. - Prepare fresh solutions: If degradation is suspected, prepare fresh solutions from a solid, properly stored stock of this compound.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and potential degradation products.

1. Materials:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Carbohydrate analysis column (e.g., Amino or Amide-based column).

  • Mobile Phase: Acetonitrile and water (gradient elution is often preferred for separating a range of oligosaccharides).

  • This compound standard and samples.

  • Standards for potential degradation products (glucose, maltose, maltotriose, etc.).

2. Sample Preparation:

  • Dissolve solid this compound in high-purity water to a known concentration (e.g., 1-10 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient: Start with a high concentration of acetonitrile (e.g., 80%) and gradually increase the water concentration to elute the larger oligosaccharides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: RI or ELSD.

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Identify peaks by comparing their retention times with those of the standards.

  • Quantify the amount of this compound and its degradation products by integrating the peak areas and using a calibration curve.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting this compound degradation.

This compound Degradation Troubleshooting start Problem: Inconsistent Results or Suspected this compound Degradation check_hplc Analyze Sample by HPLC start->check_hplc no_degradation No Degradation Products Observed check_hplc->no_degradation  Purity >99% degradation_observed Degradation Products Observed check_hplc->degradation_observed  Purity <99% other_issues Investigate Other Experimental Parameters (e.g., assay conditions, instrument calibration) no_degradation->other_issues identify_products Identify Degradation Products (Compare with standards) degradation_observed->identify_products small_sugars Smaller Sugars (Glucose, Maltose, etc.) identify_products->small_sugars unknown_peaks Unknown Peaks / Discoloration identify_products->unknown_peaks enzymatic_degradation Likely Enzymatic Degradation small_sugars->enzymatic_degradation chemical_degradation Likely Chemical/Thermal Degradation unknown_peaks->chemical_degradation solution_enzymatic Use Amylase Inhibitors Adopt Aseptic Techniques enzymatic_degradation->solution_enzymatic solution_chemical Buffer Solution (pH 4-7) Avoid High Temperatures Store Properly (-20°C) chemical_degradation->solution_chemical

Caption: Troubleshooting workflow for this compound degradation.

References

dealing with maltopentaose insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maltopentaose in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is soluble in water.[1] Published solubility values vary, with common figures being 50 mg/mL (or 50 g/L).[2][3][4] Some suppliers report higher solubilities of up to 100 mg/mL or 116.67 mg/mL, occasionally noting that sonication may be necessary to achieve this concentration.[5][6]

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation can occur if the this compound has not fully dissolved or if it has precipitated out of solution upon cooling. To address this, you can try gentle heating and/or sonication to aid dissolution.[5] It is recommended to prepare solutions fresh and use them promptly.[5]

Q3: What is the best way to store this compound powder and its aqueous solutions?

A3: this compound powder is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[2] For stock solutions, it is recommended to aliquot them and store at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5][6] Always protect from light.[5]

Q4: Can I use solvents other than water to dissolve this compound?

A4: this compound has limited solubility in organic solvents.[1] It is slightly soluble in DMSO and methanol.[7] For most biological applications, aqueous solutions are recommended.

Q5: How does the addition of other solvents, like ethanol, affect this compound solubility?

A5: The solubility of maltooligosaccharides like this compound is expected to decrease as the polarity of the solvent decreases.[8] Therefore, adding ethanol to an aqueous solution of this compound will likely reduce its solubility.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving this compound powder Insufficient mixing or low temperature.Use a vortex mixer or magnetic stirrer. Gentle heating (e.g., to 37°C) or sonication can also be applied.[5]
Solution is cloudy after mixing Incomplete dissolution or presence of insoluble impurities.Continue mixing/stirring. If cloudiness persists, try gentle heating or sonication.[5] If the issue remains, consider filtering the solution through a 0.22 µm filter.[5]
Precipitate forms after cooling a heated solution The solution was supersaturated at the higher temperature.Re-heat the solution gently to redissolve the precipitate. For future preparations, consider using a slightly lower concentration or maintaining the solution at a slightly elevated temperature if the experimental protocol allows.
Inconsistent experimental results Degradation of this compound.This compound can degrade in highly acidic environments or under extreme heat.[1] Ensure the pH of your solution is appropriate for your experiment and avoid excessive heating. Store stock solutions properly to prevent degradation.[5][6]

Experimental Protocols

Protocol 1: Standard Preparation of a this compound Aqueous Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add the required volume of high-purity water (e.g., deionized, distilled, or ultrapure) to the container.

  • Dissolution:

    • Mix the solution using a vortex mixer or a magnetic stirrer at room temperature until the powder is fully dissolved.

    • Visually inspect the solution for any undissolved particles.

  • Sterilization (Optional): If required for your application, sterilize the solution by filtering it through a 0.22 µm filter.[5]

  • Storage: Use the solution immediately or store it in aliquots at -20°C or -80°C.[5][6]

Protocol 2: Aided Dissolution for Higher Concentrations or Difficult Batches
  • Weighing and Solvent Addition: Follow steps 1 and 2 from Protocol 1.

  • Aided Dissolution:

    • Heating: Gently warm the solution in a water bath (e.g., 37-50°C). Periodically swirl the container to facilitate dissolution. Avoid boiling.

    • Sonication: Place the container in a sonicator bath and sonicate in short bursts until the this compound is dissolved.[5] Monitor the temperature to avoid excessive heating.

  • Cooling: If heating was used, allow the solution to cool to room temperature. Check for any precipitate formation upon cooling.

  • Sterilization and Storage: Follow steps 4 and 5 from Protocol 1.

Visual Guides

Maltopentaose_Dissolution_Workflow start Start weigh Weigh this compound start->weigh add_water Add Aqueous Solvent weigh->add_water mix Mix at Room Temp add_water->mix check_dissolved Completely Dissolved? mix->check_dissolved aided_dissolution Apply Gentle Heat or Sonication check_dissolved->aided_dissolution No solution_ready Solution Ready check_dissolved->solution_ready Yes check_again Completely Dissolved? aided_dissolution->check_again check_again->solution_ready Yes troubleshoot Troubleshoot Further (e.g., check purity, reduce concentration) check_again->troubleshoot No

Caption: Workflow for dissolving this compound in aqueous solutions.

Troubleshooting_Logic start Insolubility Issue Encountered is_cloudy Is the solution cloudy? start->is_cloudy has_precipitate Is there a precipitate? is_cloudy->has_precipitate No gentle_heat Apply Gentle Heat is_cloudy->gentle_heat Yes has_precipitate->gentle_heat Yes reassess Reassess Concentration and Purity has_precipitate->reassess No sonicate Sonicate gentle_heat->sonicate filter Filter (0.22 µm) sonicate->filter filter->reassess

Caption: Decision tree for troubleshooting this compound insolubility.

References

interference in maltopentaose assays and how to resolve it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing maltopentaose-based assays, particularly for the determination of α-amylase activity.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and what is it used for?

A this compound assay is a biochemical method used to measure the activity of α-amylase, an enzyme that hydrolyzes complex carbohydrates. In this assay, this compound, a defined oligosaccharide, serves as the substrate for α-amylase. The enzymatic reaction yields smaller sugar fragments, which are then measured, often through a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or spectrophotometric). These assays are crucial in clinical diagnostics for conditions like pancreatitis and in various research applications.

Q2: What are the common sources of interference in this compound assays?

Interference in this compound assays can arise from various endogenous and exogenous substances present in the sample. Common sources include:

  • Endogenous Sugars: High concentrations of glucose and maltose in biological samples can interfere with the assay, particularly in coupled assays that measure glucose production.[1][2]

  • Hemolysis: The release of hemoglobin from red blood cells can cause spectral interference in spectrophotometric readings.[3][4]

  • Lipemia and Icterus: High levels of lipids (lipemia) and bilirubin (icterus) can also interfere with the optical measurements of the assay.[3]

  • Other Sugars: Sugars like galactose and xylose can also interfere with some assay methods.[5]

  • Enzyme Inhibitors: Certain substances can act as inhibitors of α-amylase, leading to falsely low activity measurements.

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to inaccurate results.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Reagents Ensure all buffers and reagent solutions are freshly prepared and free from microbial contamination. Use sterile, disposable labware.
Substrate Impurity The purity of the this compound substrate is critical. A blank reaction using the substrate alone can help assess its purity.[2][6]
Non-specific Binding In plate-based assays, insufficient blocking can lead to non-specific binding of assay components. Optimize blocking conditions by increasing the concentration or duration of the blocking step.
Inadequate Washing For assays requiring wash steps, ensure washing is thorough to remove unbound reagents. Increase the number or duration of wash steps if necessary.
Issue 2: Inaccurate or Inconsistent Results

Inaccurate or inconsistent results are a common challenge and can stem from a variety of factors.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Interference Investigation cluster_3 Resolution cluster_4 Validation start Inaccurate/Inconsistent Results check_reagents Verify Reagent Preparation and Storage start->check_reagents check_instrument Calibrate and Check Instrument Settings start->check_instrument check_protocol Review Assay Protocol for Deviations start->check_protocol sample_quality Assess Sample Quality (Hemolysis, Lipemia) check_reagents->sample_quality check_instrument->sample_quality check_protocol->sample_quality spike_recovery Perform Spike and Recovery Experiment sample_quality->spike_recovery blank_measurements Run Sample Blanks spike_recovery->blank_measurements implement_correction Implement Correction Method (e.g., Bichromatic Measurement, Enzymatic Removal) blank_measurements->implement_correction optimize_assay Optimize Assay Parameters (e.g., Sample Dilution) implement_correction->optimize_assay end Validate Corrected Assay optimize_assay->end

Troubleshooting workflow for inaccurate results.

Resolving Specific Interferences

Glucose and Maltose Interference

High levels of endogenous glucose and maltose can lead to falsely elevated α-amylase activity in assays where glucose is a downstream product being measured.

Quantitative Data on Interference Levels:

Interfering SubstanceConcentration with No Significant EffectAssay Method/Resolution
Glucose Up to 4,000 mg/dLEnzymatic elimination using thermostable glucokinase, glucosephosphate isomerase, and phosphofructokinase.[1]
Maltose Up to 600 mg/dLEnzymatic elimination using thermostable glucokinase, glucosephosphate isomerase, and phosphofructokinase.[1]
Maltose 1 mmol/L (produces a signal equivalent to 1.4 mmol/L of glucose)Glucose dehydrogenase pyrroloquinolinequinone (GDH-PQQ) based glucose measurement.[7]

Experimental Protocol: Enzymatic Removal of Glucose and Maltose

This protocol is a generalized procedure based on the principle of enzymatically converting interfering sugars into non-interfering substances before the addition of the this compound substrate.

  • Reagent Preparation:

    • Prepare a "Sugar Elimination Reagent" containing:

      • Thermostable glucokinase

      • Glucose-6-phosphate isomerase

      • Phosphofructokinase-1

      • ATP and necessary cofactors in a suitable buffer (e.g., Tris or HEPES).

  • Sample Pre-incubation:

    • Add the sample to the Sugar Elimination Reagent.

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for the complete conversion of glucose and maltose.

  • α-Amylase Reaction:

    • Initiate the α-amylase reaction by adding the this compound substrate.

    • Proceed with the standard assay protocol for measuring α-amylase activity.

Signaling Pathway for Enzymatic Sugar Elimination:

Enzymatic_Sugar_Elimination cluster_0 Interfering Sugars cluster_1 Enzymatic Conversion cluster_2 Non-Interfering Products Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucokinase (ATP -> ADP) Maltose Maltose Maltose->Glucose α-Glucosidase F6P Fructose-6-Phosphate G6P->F6P Glucose-6-Phosphate Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 (ATP -> ADP) NonInterfering Non-Interfering Products F16BP->NonInterfering

Pathway for enzymatic removal of interfering sugars.
Hemolysis Interference

Hemoglobin absorbs light at wavelengths commonly used in spectrophotometric assays, leading to inaccurate readings.

Resolution Method: Bichromatic Measurement

This technique involves measuring the absorbance at two different wavelengths: a primary wavelength where the reaction of interest is measured, and a secondary wavelength where only the interfering substance (hemoglobin) absorbs. The absorbance at the secondary wavelength is then subtracted from the primary wavelength to correct for the interference.

Quantitative Data for Bichromatic Measurement:

ParameterWavelengthPurpose
Primary Wavelength 405 nmMeasurement of the α-amylase reaction product.[8]
Secondary Wavelength 577 nmMeasurement of hemoglobin interference.[8]

Experimental Protocol: Bichromatic Measurement for Hemolysis Correction

  • Instrument Setup:

    • Configure the spectrophotometer or plate reader to measure absorbance at both the primary (e.g., 405 nm) and secondary (e.g., 577 nm) wavelengths.

  • Assay Procedure:

    • Perform the this compound assay as per the standard protocol.

    • During the reading step, record the absorbance at both wavelengths.

  • Data Analysis:

    • For each sample, calculate the corrected absorbance by subtracting the absorbance at the secondary wavelength from the absorbance at the primary wavelength.

    • Use the corrected absorbance values to determine the α-amylase activity.

Logical Diagram of Bichromatic Measurement:

Bichromatic_Measurement cluster_0 Measurement cluster_1 Components Measured cluster_2 Calculation cluster_3 Result A_primary Absorbance at Primary Wavelength (A_prim) Reaction_Product Reaction Product + Hemoglobin A_primary->Reaction_Product Corrected_A Corrected Absorbance (A_corr = A_prim - A_sec) A_primary->Corrected_A A_secondary Absorbance at Secondary Wavelength (A_sec) Hemoglobin_Only Hemoglobin A_secondary->Hemoglobin_Only A_secondary->Corrected_A Final_Result Accurate α-Amylase Activity Corrected_A->Final_Result

Logic of bichromatic measurement for interference correction.

References

Maltopentaose Production Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the efficiency of maltopentaose production. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound is a maltooligosaccharide composed of five glucose units linked by α-1,4 glycosidic bonds.[1] It serves as a well-defined, homogenous substrate for studying the kinetics and inhibition of carbohydrate-active enzymes, particularly α-amylases, leading to more precise and reproducible data than heterogeneous substrates like starch.[2][3] Its applications include use as a substrate for α-amylase activity assays, a standard for chromatography, and in various research areas within glycobiology and drug delivery.[1]

Q2: What are the conventional methods for producing this compound? this compound is typically produced through the enzymatic hydrolysis of starch.[4] This process often utilizes specific maltooligosaccharide-forming amylases (MFAs), such as this compound-forming amylase (G5-amylase), which hydrolyze starch into maltooligosaccharides with a defined degree of polymerization.[5][6] The reaction conditions, including temperature, pH, and the specific enzyme used, determine the composition of the resulting hydrolysate.[5]

Q3: What key factors influence the efficiency and specificity of this compound production? The efficiency and specificity of this compound production are influenced by several factors:

  • Enzyme Selection: The choice of amylase is critical. This compound-forming amylases (G5-amylases) are specifically designed for this purpose.[5]

  • Enzyme Structure: Features like a starch-binding domain (SBD) can significantly modulate product specificity. For instance, the removal of an SBD from one enzyme resulted in a 3.5-fold lower production of this compound.[6]

  • Reaction Conditions: Parameters such as temperature, pH, and substrate concentration must be optimized for the specific enzyme being used.[7][8]

  • Substrate and Product Concentration: High concentrations of the substrate or the accumulation of this compound can inhibit the enzyme's activity, reducing the overall yield.[1]

Q4: Why is this compound preferred over starch for α-amylase kinetic studies? Starch is a heterogeneous mixture of amylose and amylopectin with varying molecular weights and solubilities, which makes it difficult to obtain precise and reproducible kinetic data.[2][3] this compound, in contrast, is a well-defined, homogenous substrate with a known molecular structure.[3] This allows for a more accurate determination of fundamental kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), which are crucial for understanding enzyme affinity and catalytic efficiency.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My enzymatic reaction is producing a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors related to the enzyme, reaction conditions, or substrate/product inhibition.

  • Cause A: Suboptimal Enzyme Activity The catalytic activity of your enzyme is crucial for a high yield.[1]

    • Troubleshooting Steps:

      • Enzyme Storage: Confirm that the enzyme has been stored at the correct temperature and in the recommended buffer to maintain its activity.[1]

      • Enzyme Age: Use an enzyme within its expiration date, as activity can diminish over time.[1]

      • Activity Assay: If possible, perform a specific activity assay on your enzyme stock to verify its potency.[1]

      • Enzyme Concentration: Ensure the correct concentration of the enzyme is being used in the reaction. Inaccurate concentrations can significantly impact the yield.[1]

  • Cause B: Substrate or Product Inhibition High concentrations of the substrate or the accumulation of the this compound product can inhibit enzyme activity.[1]

    • Troubleshooting Steps:

      • Substrate Concentration: If you suspect substrate inhibition, try running the reaction at a lower initial substrate concentration.[1] Excessively high concentrations can be counterproductive.[8]

      • Product Accumulation: As this compound accumulates, it can competitively inhibit the enzyme.[1] To mitigate this, consider a fed-batch approach where the substrate is added incrementally, or implement a strategy to remove the product from the reaction mixture as it is formed.[1]

  • Cause C: Inappropriate Reaction Conditions The reaction environment must be optimal for your specific enzyme.

    • Troubleshooting Steps:

      • pH and Temperature: Verify that the pH and temperature of your reaction buffer are at the optimal levels for your specific amylase. These conditions significantly impact enzyme activity.[7][8]

      • Incubation Time: Optimize the incubation period. Taking aliquots at various time points to monitor product formation via HPAEC-PAD can help determine the point of maximum yield before product degradation or side reactions occur.[1]

Problem 2: Low Purity of this compound

Q: The final product of my reaction contains significant amounts of other oligosaccharides (e.g., glucose, maltose, maltohexaose). How can I improve the purity of my this compound?

A: Product contamination is often due to the non-specific nature of some enzymes or the need for downstream purification.

  • Cause A: Non-Specific Enzyme Hydrolysis The enzyme may be cleaving starch into a variety of maltooligosaccharides instead of specifically producing this compound.

    • Troubleshooting Steps:

      • Select a Specific Enzyme: Utilize a dedicated this compound-forming amylase (G5-amylase) for higher product specificity.[5]

      • Enzyme Engineering: Research suggests that modifying enzymes, such as by appending a starch-binding domain (SBD), can improve specificity for this compound.[6]

  • Solution B: Downstream Purification After the enzymatic reaction, purification steps are often necessary to isolate this compound from other saccharides.

    • Troubleshooting Steps:

      • Size-Exclusion Chromatography (SEC): This is an effective method for separating this compound from both larger and smaller oligosaccharide contaminants.[9]

      • Yeast Fermentation: To remove smaller contaminants like glucose and maltose, you can use yeast (e.g., Saccharomyces cerevisiae), which will consume these simpler sugars while leaving the this compound intact.[9][10] The yeast can then be removed by centrifugation.[9]

      • Other Chromatographic Methods: Techniques like simulated moving bed chromatography can also be employed for high-purity separation.[11]

Quantitative Data Summary

Table 1: Impact of Enzyme Concentration on Product Yield

Enzyme ActivityRelative Yield (%)
100%100
75%75
50%50
25%25
(Data sourced from BenchChem troubleshooting guide)[1]

Table 2: Kinetic Parameters of Human Pancreatic α-Amylase

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Notes
Human Pancreatic α-AmylaseThis compound0.48Not specifiedNADP-coupled continuous method.[2]
(Data sourced from BenchChem application note)[2]

Table 3: Effect of Reaction Conditions on Sweet Potato Starch Hydrolysis

FactorConditionDP 2-6 Content (%)Notes
Temperature85 °C80.88Optimal temperature for highest DP 2-6 content.[8]
Temperature90 °C49.32Higher temperature reduced desired oligosaccharide yield.[8]
Enzyme Conc. (db)0.03%-Optimal concentration for hydrolysis.[8]
Enzyme Conc. (db)>0.03%-Higher concentrations led to slight inhibition.[8]
(Data sourced from a study on sweet potato starch hydrolysis)[8]

Experimental Protocols

Protocol 1: General Enzymatic Production of this compound

This protocol provides a general guideline and should be optimized for your specific enzyme and substrate.[1]

  • Substrate Preparation: Prepare a 4% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5). Heat the solution to fully dissolve the starch, then cool it to the enzyme's optimal reaction temperature (e.g., 45°C).[1]

  • Enzyme Addition: Add the this compound-forming amylase to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/g of starch.[1]

  • Incubation: Incubate the mixture at the optimal temperature with gentle agitation for 12-24 hours. Monitor the reaction's progress by taking aliquots at different time points for analysis.[1]

  • Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.[1]

  • Clarification: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant, containing the this compound, can then be collected for purification.[1]

Protocol 2: Purification by Preparative Size-Exclusion Chromatography (SEC)

This protocol is designed to separate this compound from other oligosaccharide contaminants.[9]

  • System Preparation: Equilibrate the SEC column with deionized, degassed water at a stable flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the refractive index (RI) detector.[9]

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase to a concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter.[9]

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the elution profile. Larger oligosaccharides will elute first, followed by this compound, and then smaller contaminants.[9]

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions containing high-purity this compound.[9]

  • Recovery: Recover the final product by lyophilization (freeze-drying).[9]

Protocol 3: Removal of Glucose/Maltose by Yeast Fermentation

This protocol is for the selective removal of smaller, fermentable sugar contaminants.[9]

  • Sample Preparation: Dissolve the contaminated this compound in sterile deionized water to create a 5-10% (w/v) solution.[9]

  • Yeast Inoculation: Add active dry baker's yeast (Saccharomyces cerevisiae) to the solution at a concentration of approximately 1-2% (w/v).[9]

  • Incubation: Incubate the mixture at 30°C for 2-4 hours. The optimal time should be determined empirically by monitoring the disappearance of glucose and maltose.[9]

  • Fermentation Termination: Stop the fermentation by heating the mixture to 80-90°C for 10-15 minutes to inactivate the yeast.[9]

  • Cell Removal: Centrifuge the solution at high speed (e.g., 5000 x g) for 15-20 minutes to pellet the yeast cells.[9]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the purified this compound.[9]

Visualizations

G cluster_workflow Enzymatic Production Workflow Starch Starch Substrate (e.g., 4% w/v solution) Enzyme This compound-Forming Amylase Addition Starch->Enzyme Incubation Incubation (e.g., 45°C, 12-24h) Enzyme->Incubation Termination Reaction Termination (Boiling for 10 min) Incubation->Termination Clarification Clarification (Centrifugation) Termination->Clarification Crude Crude this compound (Supernatant) Clarification->Crude Purification Downstream Purification (SEC, Fermentation) Crude->Purification Final High-Purity This compound Purification->Final

Caption: Workflow for the enzymatic production of this compound.

G cluster_troubleshooting Troubleshooting Low this compound Yield Start Low Yield Detected CheckEnzyme Check Enzyme Activity? (Storage, Age, Conc.) Start->CheckEnzyme CheckConditions Check Reaction Conditions? (pH, Temp, Time) CheckEnzyme->CheckConditions Activity OK Sol_Enzyme Perform Enzyme Activity Assay CheckEnzyme->Sol_Enzyme Activity Low CheckInhibition Check for Inhibition? (Substrate/Product Conc.) CheckConditions->CheckInhibition Conditions OK Sol_Conditions Optimize pH, Temp, and Incubation Time CheckConditions->Sol_Conditions Suboptimal Sol_Inhibition Adjust Concentrations or use Fed-Batch CheckInhibition->Sol_Inhibition Inhibition Likely End Yield Improved CheckInhibition->End No Inhibition Sol_Enzyme->CheckConditions Sol_Conditions->CheckInhibition Sol_Inhibition->End

Caption: Decision tree for troubleshooting low this compound yield.

G cluster_inhibition Enzymatic Reaction and Inhibition Pathways Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S Substrate Substrate (S) (Starch) Substrate->ES_Complex Substrate Inhibition ES_Complex->Enzyme + P Product Product (P) (this compound) Product->ES_Complex Product Inhibition

Caption: Substrate and product inhibition in this compound synthesis.

References

Validation & Comparative

Maltopentaose vs. Maltohexaose: A Comparative Guide for Enzyme Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Comparison of Maltopentaose and Maltohexaose as Enzyme Substrates for Researchers in Drug Development and a variety of scientific fields.

This guide provides a comprehensive comparison of this compound and maltohexaose as substrates for various enzymes, with a focus on α-amylases. The selection of an appropriate substrate is critical for accurate enzyme kinetic studies and inhibitor screening. This document summarizes key performance data, details experimental methodologies, and provides visual representations of enzymatic processes to aid researchers in making informed decisions.

Executive Summary

This compound and maltohexaose are linear maltooligosaccharides composed of five and six α-1,4-linked glucose units, respectively. They are valuable substrates for studying the activity of amylolytic enzymes. The choice between these two substrates can significantly impact experimental outcomes, as their chain length influences enzyme affinity, catalytic efficiency, and the profile of cleavage products. Generally, the susceptibility of these substrates to hydrolysis by α-amylases varies depending on the enzyme source. For instance, human pancreatic α-amylase hydrolyzes this compound more readily than maltohexaose. Conversely, human salivary α-amylase hydrolyzes maltohexaose slightly faster than this compound[1].

Quantitative Comparison of Kinetic Parameters

The kinetic parameters of an enzyme, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing its activity with a specific substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzymeKm (mM)Vmax (relative units)Catalytic Efficiency (Vmax/Km)
This compoundα-Amylase0.48[2]--
Maltohexaoseα-Amylase---

Performance Characteristics

The performance of this compound and maltohexaose as enzyme substrates is primarily determined by the specific α-amylase being investigated.

Human Pancreatic α-Amylase: This enzyme shows a higher susceptibility for this compound compared to maltohexaose[1]. This suggests that for studies involving human pancreatic α-amylase, this compound may be turned over more rapidly.

Human Salivary α-Amylase: In contrast to the pancreatic enzyme, human salivary α-amylase hydrolyzes maltohexaose at a slightly higher rate than this compound[1].

Bacterial α-Amylases: α-amylases from different bacterial sources can exhibit distinct preferences. For example, some bacterial α-amylases are specifically referred to as maltohexaose-forming amylases, indicating a preference for producing maltohexaose from starch[3]. The action pattern of an α-amylase from Lactobacillus fermentum on maltooligosaccharides shows that the enzyme can readily cleave the third glycosidic bond from the reducing end of both this compound and maltohexaose[4].

Experimental Protocols

The following is a generalized protocol for determining α-amylase activity using the 3,5-dinitrosalicylic acid (DNS) method, which is suitable for assessing the hydrolysis of both this compound and maltohexaose.

Objective: To measure the amount of reducing sugars produced from the enzymatic hydrolysis of a maltooligosaccharide substrate.

Materials:

  • α-Amylase solution

  • This compound or maltohexaose substrate solution (e.g., 1% w/v in buffer)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Spectrophotometer

  • Water bath

Procedure:

  • Substrate Preparation: Prepare a solution of either this compound or maltohexaose in the appropriate buffer.

  • Enzyme Reaction:

    • Pipette a defined volume of the substrate solution into a series of test tubes.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding a specific volume of the α-amylase solution to each tube.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding a volume of the DNS reagent to each tube.

    • Boil the tubes for a set time (e.g., 5-15 minutes) to allow for color development. The reducing sugars produced by the enzyme reaction will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown.

  • Measurement:

    • After cooling the tubes to room temperature, add a volume of distilled water to dilute the samples.

    • Measure the absorbance of each solution at 540 nm using a spectrophotometer.

  • Quantification:

    • Create a standard curve using known concentrations of a reducing sugar (e.g., maltose or glucose).

    • Determine the concentration of reducing sugars produced in the enzymatic reaction by comparing the absorbance values to the standard curve.

Enzyme Activity Calculation:

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Visualizing Enzymatic Processes

To better understand the experimental workflow and the enzymatic action on these substrates, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Prep Prepare Substrate (this compound or Maltohexaose) Incubation Incubate Substrate at Optimal Temperature Substrate_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Reaction Add Enzyme to Initiate Reaction Enzyme_Prep->Reaction Incubation->Reaction Termination Terminate Reaction with DNS Reagent Reaction->Termination Color_Dev Boil for Color Development Termination->Color_Dev Measure Measure Absorbance at 540 nm Color_Dev->Measure Quantify Quantify Reducing Sugars (Standard Curve) Measure->Quantify

Figure 1. Experimental workflow for an α-amylase assay using the DNS method.

Cleavage_Patterns cluster_this compound This compound (G5) cluster_maltohexaose Maltohexaose (G6) G1_p G G2_p G G1_p->G2_p G3_p G G2_p->G3_p G2_p->G3_p Maltose + Maltotriose G4_p G G3_p->G4_p G5_p G G4_p->G5_p G1_h G G2_h G G1_h->G2_h G3_h G G2_h->G3_h G4_h G G3_h->G4_h G3_h->G4_h Maltotriose + Maltotriose G5_h G G4_h->G5_h G6_h G G5_h->G6_h

Figure 2. Predominant cleavage patterns of α-amylase on this compound and maltohexaose.

Conclusion

The selection between this compound and maltohexaose as an enzyme substrate should be guided by the specific enzyme under investigation and the goals of the study. For researchers studying human pancreatic α-amylase, this compound may serve as a more rapidly hydrolyzed substrate. In contrast, studies involving human salivary α-amylase might benefit from the use of maltohexaose. The well-defined structures of both maltooligosaccharides make them superior to starch for detailed kinetic analyses[5]. It is recommended that researchers perform preliminary substrate specificity studies to determine the optimal substrate for their particular amylase and experimental conditions.

References

Validating Maltopentaose Purity: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of maltopentaose is critical for reliable experimental outcomes and product quality. This guide provides an objective comparison of key analytical methods for validating this compound purity, supported by experimental data and detailed protocols.

This compound, a maltooligosaccharide consisting of five glucose units, is utilized in various research and pharmaceutical applications. Its purity can be affected by the presence of other oligosaccharides, monosaccharides, and process-related impurities. Therefore, robust analytical methods are essential for its quality control. This guide explores and compares four principal techniques for this purpose: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound purity validation depends on the specific requirements of the analysis, such as the need for quantitation of impurities, structural elucidation, or high-throughput screening. The following tables summarize the quantitative performance and key characteristics of each method.

Table 1: Quantitative Performance Comparison
ParameterHPLC-ELSDHPAEC-PADQuantitative NMR (qNMR)Mass Spectrometry (MS)
Limit of Detection (LOD) 0.30 - 0.78 mg/mL[1][2]0.35 - 44.61 µg/L[3]Analyte-dependent, typically in the µg/mL rangeSub-nanogram levels[4]
Limit of Quantification (LOQ) 0.60 - 1.56 mg/mL[1][2]~1 mg/LAnalyte-dependent, typically in the µg/mL rangeLow µg/mL to ng/mL range
**Linearity (R²) **≥0.9914[1]>0.99[3]High linearityGood linearity (r² > 0.995)[4]
Precision (RSD) Intra-day: 2.4-9.4% Inter-day: 5.5-12.1%[1]< 5.47%[3]High precision (<1%)Repeatability (%RSD) available[4]
Accuracy (Recovery) 92.3% - 111.4%[1]61.41% - >86.95%[3]High accuracy (typically >99%)Not the primary method for accuracy
Table 2: Method Characteristics Comparison
FeatureHPLC-ELSDHPAEC-PADQuantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on polarity, detection based on light scattering of nebulized particles.Separation of anions at high pH, direct electrochemical detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation; signal is proportional to the number of nuclei.Ionization of molecules and separation based on mass-to-charge ratio.
Primary Use Quantification of known impurities.High-sensitivity quantification of carbohydrates.Absolute purity determination and structural confirmation.Identification and structural elucidation of unknown impurities.[5][6]
Sample Derivatization Not required.Not required.Not required.May be used to enhance ionization.
Destructive YesYesNoYes
Throughput Moderate to HighModerateLow to ModerateHigh
Instrumentation Cost ModerateHighHighVery High

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are the methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for quantifying non-volatile compounds like this compound that lack a UV chromophore.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1-10 mg/mL).

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., an amino or amide-based column) is typically used for oligosaccharide separation.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a gradient starting from 80% acetonitrile and decreasing to 40% over 20-30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • ELSD Conditions:

    • Nebulizer Temperature: 40-60 °C.

    • Evaporator Temperature: 60-80 °C.

    • Gas Flow Rate (Nitrogen): 1.0-2.0 L/min.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.

Workflow Diagram:

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Water A->B C Inject Sample B->C D HILIC Separation C->D E ELSD Detection D->E F Peak Integration E->F G Purity Calculation F->G

HPLC-ELSD Experimental Workflow
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, leveraging their weakly acidic nature at high pH.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in deionized water to a low concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series).[7]

    • Mobile Phase: A high pH eluent, typically sodium hydroxide, with a sodium acetate gradient for oligosaccharide elution. For example, a gradient of 100 mM NaOH with 0-200 mM sodium acetate.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 °C.

  • PAD Conditions: A gold working electrode is used with a pulsed waveform optimized for carbohydrate detection.

  • Data Analysis: Purity is assessed by the relative area of the this compound peak. The high sensitivity of this method allows for the detection of trace impurities.

Workflow Diagram:

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Water A->B C Inject Sample B->C D Anion-Exchange Separation C->D E PAD Detection D->E F Peak Integration E->F G Purity Assessment F->G

HPAEC-PAD Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[8] It is a primary ratio method based on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., D₂O) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification, including a long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) and a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal for both the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Inputs cluster_nmr NMR Measurement Mass_Analyte Mass of Analyte Calculation Purity Calculation Mass_Analyte->Calculation Mass_Standard Mass of Standard Mass_Standard->Calculation Purity_Standard Purity of Standard Purity_Standard->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Standard MW of Standard MW_Standard->Calculation Integral_Analyte Integral of Analyte Signal Integral_Analyte->Calculation Protons_Analyte Number of Protons (Analyte) Protons_Analyte->Calculation Integral_Standard Integral of Standard Signal Integral_Standard->Calculation Protons_Standard Number of Protons (Standard) Protons_Standard->Calculation Result This compound Purity (%) Calculation->Result

qNMR Purity Calculation Logic
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like LC (LC-MS), is a powerful tool for identifying and structurally characterizing impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a solvent compatible with the ionization source (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).

  • LC-MS Analysis:

    • Inject the sample into an LC system coupled to a mass spectrometer. A HILIC column is suitable for separation.

    • Acquire mass spectra over the appropriate mass range for this compound and potential impurities.

  • Data Analysis:

    • Examine the mass spectrum for ions corresponding to the expected molecular weight of this compound.

    • Search for other ions that may indicate the presence of impurities (e.g., other oligosaccharides with different degrees of polymerization, degradation products).

    • For structural confirmation of impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns. These patterns can be used to elucidate the structure of the impurity.[5][6]

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Dissolve this compound B LC Separation A->B C Mass Spectrometry B->C D Identify Impurity Masses C->D E MS/MS Fragmentation D->E F Structural Elucidation E->F

References

A Researcher's Guide: Maltopentaose vs. Starch for α-Amylase Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of substrate is a critical decision in designing accurate and reproducible α-amylase kinetic assays. This guide provides an objective comparison of maltopentaose and starch, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.

The precision of enzyme kinetic studies hinges on the purity and defined nature of the substrates used. While starch has historically been a common substrate for α-amylase assays due to its physiological relevance, its inherent heterogeneity presents significant challenges for obtaining precise and comparable kinetic parameters. This compound, a well-defined malto-oligosaccharide, has emerged as a preferred alternative for rigorous kinetic analysis.

Executive Summary: Key Differences

FeatureThis compoundStarch
Chemical Nature A single, well-defined molecule (C30H52O26) with a precise molecular weight.A complex mixture of amylose and amylopectin with varying chain lengths, branching, and purity.[1]
Reproducibility High reproducibility due to its defined chemical structure.Low reproducibility due to variability in botanical source, preparation, and composition.[1]
Kinetic Analysis Allows for precise determination of Michaelis-Menten constants (Km and Vmax) and provides clearer insights into enzyme-substrate interactions.Yields apparent kinetic parameters that can vary significantly, making direct comparisons between studies difficult.
Assay Methodology Often used in coupled enzymatic assays for continuous monitoring of product formation.Typically requires endpoint assays that measure the appearance of reducing sugars or the disappearance of the starch-iodine complex.
Cost & Availability Higher cost but readily available in high purity.[1]Lower cost and widely available, but purity can be a concern.

Quantitative Data Comparison

The following tables summarize kinetic parameters for α-amylase using this compound and starch as substrates. It is crucial to note that these values are compiled from different studies and are not directly comparable due to variations in enzyme source, assay conditions, and the inherent variability of starch.

Table 1: Kinetic Parameters for α-Amylase with this compound

α-Amylase SourceSubstrateK_m_ (mmol/L)Assay MethodReference
Human Pancreatic/SalivaryThis compound0.48NADP-coupled continuous assay[2][3]

Table 2: Kinetic Parameters for α-Amylase with Starch (Illustrative Examples)

α-Amylase SourceSubstrateK_m_ (mg/mL)V_max_ (U/mL)Assay MethodReference
Bacillus megateriumSoluble Starch0.87881.30DNS Assay[4]
Porcine PancreasSoluble Starch0.57713.31 x 10-5Potentiometric[5]
SalivarySoluble Starch0.011 (% w/v)5.27 x 10-4 (% w/v)/minIodine-Starch Assay[6]

Note: The different units for Km and Vmax in Table 2 further highlight the difficulty in comparing data from starch-based assays.

Experimental Protocols

I. α-Amylase Assay using this compound (NADP-Coupled Method)

This method provides a continuous assay format by coupling the hydrolysis of this compound to the production of NADPH, which can be monitored spectrophotometrically.

A. Principle:

  • α-Amylase hydrolyzes this compound to maltotriose and maltose.

  • α-Glucosidase hydrolyzes maltotriose and maltose to glucose.

  • Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate.

  • Glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate, reducing NADP+ to NADPH.

B. Reagents:

  • HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • This compound solution (e.g., 10 mM)

  • α-Glucosidase (sufficient units to ensure it is not rate-limiting)

  • ATP (e.g., 2 mM)

  • NADP+ (e.g., 1 mM)

  • Magnesium chloride (e.g., 5 mM)

  • Hexokinase/Glucose-6-phosphate dehydrogenase (sufficient units)

  • α-Amylase sample

C. Procedure:

  • Prepare a reaction mixture containing buffer, this compound, α-glucosidase, ATP, NADP+, and MgCl2.

  • Incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the α-amylase sample.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

  • Repeat steps 1-5 for a range of this compound concentrations to determine K_m_ and V_max_.

II. α-Amylase Assay using Starch (DNS Method)

This is a common endpoint assay that measures the amount of reducing sugars produced from the hydrolysis of starch.

A. Principle:

3,5-Dinitrosalicylic acid (DNS) is reduced by reducing sugars in an alkaline solution at high temperatures to produce 3-amino-5-nitrosalicylic acid, which has a reddish-brown color that can be measured spectrophotometrically.

B. Reagents:

  • Sodium phosphate or other suitable buffer (e.g., 20 mM, pH 6.9)

  • Soluble starch solution (e.g., 1% w/v)

  • α-Amylase sample

  • DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate in 0.4 M NaOH)

  • Maltose standard solutions (for calibration curve)

C. Procedure:

  • Prepare a series of tubes with varying concentrations of starch solution.

  • Pre-incubate the starch solutions at the desired temperature (e.g., 37°C).

  • Add the α-amylase sample to each tube to start the reaction and incubate for a fixed time (e.g., 10 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and add distilled water to a final volume.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using maltose solutions of known concentrations.

  • Determine the concentration of reducing sugars produced in the experimental samples from the standard curve.

  • Calculate the initial velocity and determine K_m_ and V_max_ by plotting the velocity against the substrate concentration.[7][8]

Visualizations

Enzymatic Reactions

Enzymatic_Reactions cluster_this compound This compound Hydrolysis cluster_starch Starch Hydrolysis This compound This compound aAmylase1 α-Amylase This compound->aAmylase1 Products1 Maltotriose + Maltose aAmylase1->Products1 Starch Starch (Amylose + Amylopectin) aAmylase2 α-Amylase Starch->aAmylase2 Products2 Maltose, Maltotriose, α-limit dextrins, etc. aAmylase2->Products2

Caption: Enzymatic hydrolysis of this compound and starch by α-amylase.

Comparative Experimental Workflow

Experimental_Workflow cluster_this compound This compound Assay (Continuous) cluster_starch Starch Assay (Endpoint) M_Start Prepare Reaction Mix (this compound, Coupled Enzymes, NADP+) M_Incubate Pre-incubate M_Start->M_Incubate M_AddEnzyme Add α-Amylase M_Incubate->M_AddEnzyme M_Measure Monitor Absorbance at 340 nm (Continuous) M_AddEnzyme->M_Measure M_Analyze Calculate Initial Velocity M_Measure->M_Analyze S_Start Prepare Starch Solutions (Varying Concentrations) S_Incubate Pre-incubate S_Start->S_Incubate S_AddEnzyme Add α-Amylase & Incubate (Fixed Time) S_Incubate->S_AddEnzyme S_Stop Stop Reaction (e.g., add DNS reagent) S_AddEnzyme->S_Stop S_Measure Measure Absorbance at 540 nm S_Stop->S_Measure S_Analyze Calculate Product Concentration & Initial Velocity S_Measure->S_Analyze

Caption: Comparative workflow for α-amylase kinetic assays.

Conclusion and Recommendation

For researchers seeking to perform precise and reproducible kinetic studies of α-amylase, This compound is the superior substrate . Its well-defined chemical nature allows for the accurate determination of kinetic parameters, facilitating meaningful comparisons across different studies and experimental conditions.[1] The use of continuous coupled assays with this compound also offers a more streamlined and higher-throughput workflow.

While starch remains a relevant substrate for studies investigating the digestion of complex carbohydrates as they occur in food, its heterogeneity makes it unsuitable for fundamental kinetic characterization of the enzyme itself.[1] When using starch, it is imperative to thoroughly document the source, preparation method, and composition to allow for any possible future comparisons.

Ultimately, the choice of substrate should be guided by the specific research question. For fundamental enzyme characterization and inhibitor screening, this compound is the recommended choice. For studies focused on the digestibility of food matrices, starch is a necessary, albeit more complex, substrate.

References

comparative analysis of different maltopentaose production methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maltopentaose, a maltooligosaccharide composed of five α-1,4-linked glucose units, is a molecule of significant interest in various scientific and industrial fields. Its applications range from a substrate for amylase activity assays to a potential therapeutic agent. The efficient and high-purity production of this compound is, therefore, a critical consideration for researchers and developers. This guide provides a comparative analysis of the primary methods for this compound production: enzymatic synthesis, microbial fermentation, and chemical synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparison of this compound Production Methods

FeatureEnzymatic SynthesisMicrobial Fermentation (Enzyme Production)Chemical Synthesis
Principle Direct conversion of starch or other substrates to this compound using isolated enzymes.Cultivation of microorganisms to produce this compound-forming enzymes, which are then used for synthesis.Stepwise chemical reactions to build the this compound molecule from protected glucose monomers.
Typical Yield Varies widely (20-80%) depending on the enzyme and reaction conditions.[1]High enzyme yields are possible with optimized fermentation. This compound yield is dependent on the subsequent enzymatic reaction.Generally lower overall yields due to the multi-step nature of the process.
Purity of Final Product Often a mixture of maltooligosaccharides requiring further purification. Purity can reach >95% after chromatography.Similar to enzymatic synthesis; the purity of this compound depends on the enzymatic reaction and purification.High purity can be achieved, but requires rigorous purification at each step.
Key Advantages High specificity, mild reaction conditions, and relatively simple process control.Potential for large-scale and cost-effective enzyme production.Precise control over the molecular structure, enabling the synthesis of derivatives.
Key Disadvantages Enzyme cost and stability can be limiting factors. Product purification can be challenging.Requires expertise in fermentation technology and downstream processing. The overall process is multi-stage.Complex, multi-step, time-consuming, and often involves hazardous reagents and solvents.[2]
Cost-Effectiveness Can be cost-effective at scale, especially with immobilized enzymes.Generally considered a cost-effective method for producing the catalytic enzyme.Typically the most expensive method due to the cost of reagents, solvents, and the lengthy process.

Section 1: Enzymatic Synthesis of this compound

Enzymatic synthesis is a widely employed method for this compound production due to the high specificity of enzymes, which allows for targeted hydrolysis of starch under mild conditions. The primary enzymes used are this compound-forming α-amylases (G5-amylases).

Quantitative Data for Enzymatic Production
Enzyme SourceSubstrateTemperature (°C)pHThis compound Yield/SelectivityReference
Bacillus megaterium & Saccharophagus degradans (Fusion Protein)Starch--47.41% of the final product[1]
Bacillus koreensis HL12Cassava Starch407.0Major product, specific yield not stated[3]
Pseudomonas stutzeri AS22Soluble Starch608.05.3 g/L (97% of total sugars produced in 15 min)[4]
Experimental Protocol: Enzymatic Production of this compound

This protocol is a generalized procedure based on common practices in the literature.[3][4]

1. Substrate Preparation:

  • Prepare a 1% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
  • Gelatinize the starch by heating the solution at 95°C for 15-30 minutes with constant stirring.
  • Cool the gelatinized starch solution to the optimal reaction temperature of the chosen enzyme (e.g., 40-60°C).

2. Enzymatic Reaction:

  • Add the this compound-forming amylase to the starch solution. The optimal enzyme concentration should be determined empirically but can range from 5 to 40 U/g of substrate.
  • Incubate the reaction mixture at the optimal temperature and pH for a predetermined time (e.g., 30 minutes to several hours), with gentle agitation.

3. Reaction Termination:

  • Terminate the enzymatic reaction by heat inactivation, typically by boiling the mixture for 10 minutes.

4. Product Analysis and Purification:

  • Analyze the composition of the hydrolysate using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the concentration of this compound and other maltooligosaccharides.
  • Purify the this compound from the reaction mixture using chromatographic techniques such as gel filtration or ion-exchange chromatography.[5]

Workflow for Enzymatic Production of this compound

Enzymatic_Production Starch Starch Slurry Gelatinization Gelatinization (Heating) Starch->Gelatinization Enzymatic_Hydrolysis Enzymatic Hydrolysis (this compound-forming Amylase) Gelatinization->Enzymatic_Hydrolysis Heat_Inactivation Heat Inactivation Enzymatic_Hydrolysis->Heat_Inactivation Purification Chromatographic Purification Heat_Inactivation->Purification This compound High-Purity This compound Purification->this compound Microbial_Production Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Induction Induction of Gene Expression Fermentation->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis (if intracellular) Cell_Harvest->Cell_Lysis Purification Enzyme Purification Cell_Lysis->Purification Amylase Purified This compound-forming Amylase Purification->Amylase Chemical_Synthesis cluster_synthesis Iterative Glycosylation Cycle Donor Protected Glucose (Glycosyl Donor) Glycosylation Glycosylation Reaction Donor->Glycosylation Acceptor Protected Glucose (Glycosyl Acceptor) Acceptor->Glycosylation Deprotection_Activation Selective Deprotection & Activation Glycosylation->Deprotection_Activation Deprotection_Activation->Glycosylation Chain Elongation Final_Deprotection Final Deprotection Deprotection_Activation->Final_Deprotection Purification Purification Final_Deprotection->Purification This compound This compound Purification->this compound

References

validating the results of maltopentaose quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of maltopentaose is critical in various fields, including enzymology, carbohydrate analysis, and food science. This guide provides an objective comparison of three common methods for this compound quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays.

This document outlines the performance characteristics of each method, supported by experimental data, to assist in selecting the most suitable assay for your research needs. Detailed experimental protocols and a visual representation of a relevant analytical workflow are also provided.

Performance Comparison

The selection of a this compound quantification assay depends on the specific requirements of the study, such as sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPAEC-PAD, LC-MS, and enzymatic assays.

Performance CharacteristicHPAEC-PADLC-MSEnzymatic Assay (α-Amylase)
Principle Anion-exchange chromatography with electrochemical detection.Liquid chromatography separation followed by mass-based detection.Enzymatic hydrolysis of this compound and detection of reaction products.
Limit of Detection (LOD) 0.03 - 0.21 mg/L[1]High sensitivity, sub-nanogram levels.[2] Specific LOD for similar oligosaccharides (e.g., lactulose) is 0.5 µg/mL.[3]1.39 U/L (for α-amylase activity)[4] / 8 µg/mL (for a colorimetric assay using a similar substrate)[5]
Limit of Quantification (LOQ) 0.10 - 0.71 mg/L[1]Specific LOQ for similar oligosaccharides (e.g., lactulose) is 2.5 µg/mL.[3][6]Not explicitly found for a direct this compound quantification assay.
Linearity (R²) 0.9941 - 0.9983[1]≥ 0.995[2]Up to 1600 U/L (for α-amylase activity)[4] / 20-500 µg/mL (for a colorimetric assay)[5]
Precision (RSD) Intraday: 0.35-8.34%, Interday: 2.34-6.64%, Reproducibility: 1.90-5.68%[1]Within-run: 0.7-2.9%, Between-run: 1.9-4.7% (for similar oligosaccharides)[3][6]Not explicitly found for a direct this compound quantification assay.
Accuracy (Recovery) 74.16% - 110.86%[1]>90.2% (for similar oligosaccharides)[6]Not explicitly found for a direct this compound quantification assay.
Selectivity HighVery HighModerate to High (depends on enzyme specificity)
Sample Throughput ModerateHighHigh
Instrumentation Cost HighVery HighLow to Moderate
Expertise Required HighHighModerate

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.

Principle: this compound is separated from other carbohydrates on a high-pH anion-exchange column. The separated analyte is then detected by pulsed amperometry, which involves its oxidation at the surface of a gold electrode.

Methodology:

  • Column: A specialized carbohydrate analysis column (e.g., Hamilton RCX-30) is used.[1]

  • Mobile Phase: A gradient elution is typically employed using sodium hydroxide and sodium acetate solutions. For example, a gradient of 50mM NaOH (A) and 50mM NaOH + 500mM Sodium Acetate (B) can be used.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and a silver/silver chloride reference electrode. The detector conditions can be set as follows: E1, +100 mV; E2, +550 mV; E3, -100 mV.[1]

  • Quantification: A calibration curve is generated using certified this compound standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity, making it suitable for complex matrices and low-level quantification.

Principle: this compound is first separated by liquid chromatography, typically using a column designed for polar compounds. The eluent is then introduced into a mass spectrometer, where the this compound molecules are ionized and detected based on their mass-to-charge ratio.

Methodology:

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) or a specialized carbohydrate column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate is often employed.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for oligosaccharides.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification to enhance sensitivity and selectivity.

  • Sample Preparation: Samples may require cleanup and filtration prior to injection. Dilution with ultrapure water is a common sample preparation step.[2]

  • Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is recommended for accurate quantification. Calibration curves are constructed using known concentrations of this compound.

Enzymatic Assay (α-Amylase Activity)

This method is often used to determine the activity of enzymes like α-amylase, for which this compound can serve as a substrate. The quantification of this compound itself is indirectly achieved by measuring the product of the enzymatic reaction.

Principle: α-amylase hydrolyzes this compound into smaller oligosaccharides and glucose. The rate of product formation, or the disappearance of the substrate, is proportional to the enzyme activity or can be used to quantify the initial substrate concentration if the enzyme activity is known and in excess. A common method involves a coupled enzymatic reaction where the product of the first reaction is a substrate for a second enzyme that produces a detectable signal (e.g., NADH).

Methodology:

  • Reagents:

    • This compound solution (substrate)

    • α-amylase solution of known activity

    • Coupling enzymes (e.g., α-glucosidase, hexokinase, glucose-6-phosphate dehydrogenase)

    • Cofactors (e.g., NADP+)

    • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Procedure:

    • Prepare a reaction mixture containing the buffer, coupling enzymes, and NADP+.

    • Add the this compound sample to the reaction mixture.

    • Initiate the reaction by adding a known amount of α-amylase.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADPH.

    • The rate of change in absorbance is proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is prepared using known concentrations of this compound.

Mandatory Visualization

The following diagram illustrates a general workflow for the quantification of this compound using a chromatography-based method, which is applicable to both HPAEC-PAD and LC-MS.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Injection Injection into Chromatography System Cleanup->Injection Separation Chromatographic Separation (HPAEC or LC) Injection->Separation Detection Detection (PAD or MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Workflow for this compound Quantification

The following diagram illustrates the principle of an enzymatic assay for α-amylase using this compound as a substrate.

G This compound This compound (Substrate) Products Maltotriose + Maltose This compound->Products Hydrolysis Amylase α-Amylase Amylase->this compound

Enzymatic Hydrolysis of this compound

References

comparison of different chromatographic columns for maltopentaose separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation and purification of maltooligosaccharides, such as maltopentaose, are critical for various applications in the pharmaceutical and biotechnology sectors, including their use as excipients, drug carriers, and in glycan analysis for drug development. The choice of chromatographic column is paramount for achieving high-resolution separation. This guide provides an objective comparison of different chromatographic columns for this compound separation, supported by experimental data from published research.

Overview of Chromatographic Techniques

Several high-performance liquid chromatography (HPLC) modes are employed for the separation of maltooligosaccharides. The primary techniques include Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and High-Performance Anion-Exchange Chromatography (HPAEC). Each method offers distinct advantages and is suited for different analytical or preparative purposes.

Performance Comparison of Chromatographic Columns

The selection of an appropriate column is dictated by the specific requirements of the separation, such as resolution, analysis time, and compatibility with detection methods. The following table summarizes the performance of various columns for this compound separation based on available data.

Column TypeStationary PhaseDimensionsMobile PhaseFlow RateTemperatureDetectionRetention Time of this compound (min)ResolutionReference
Size-Exclusion (SEC) Shodex Asahipak GF-210 HQ7.5 mm I.D. x 300 mmWater0.6 mL/min30°CRI~16Improved separation of tri- to hexa-saccharides compared to GF-310 HQ[1]
Hydrophilic Interaction (HILIC) SCF-6 (cyclofructan 6-based)10 cm x 0.46 cm i.d.75/25 (v/v) ACN/water1.5 mL/minNot SpecifiedUV (195 nm)~2.5Baseline separation of maltooligosaccharides[2]
Hydrophilic Interaction (HILIC) BCF-6 (cyclofructan 6-based)10 cm x 0.46 cm i.d.75/25 (v/v) ACN/water1.5 mL/minNot SpecifiedUV (195 nm)~2.5Baseline separation of maltooligosaccharides[2]
Hydrophilic Interaction (HILIC) FructoShell-N10 cm x 0.46 cm i.d.75/25 (v/v) ACN/water1.5 mL/minNot SpecifiedUV (195 nm)~3Baseline separation of maltooligosaccharides[2]
Nonionic Polymeric Sorbent SP207 (macroreticular polymeric)Not SpecifiedWater with varying IPA concentrationNot SpecifiedNot SpecifiedNot SpecifiedDependent on IPA concentration; ~300 min at 0.25% IPA, significantly less at 1% IPAGood separation from other maltooligosaccharides with gradient elution[3]
Reversed-Phase (RP) C18200 mm x 75 μmGradients of 5 mM ammonium acetate in water and acetonitrile0.3 mL/minNot SpecifiedUV, ESI-MSVaries with derivatization and gradientCan separate isomers, but often requires derivatization[4]
Anion-Exchange (HPAEC) MA1 CarboPacNot SpecifiedSodium hydroxide eluentNot SpecifiedNot SpecifiedPulsed Amperometric Detection (PAD)Not SpecifiedHigh-resolution separation without derivatization[5]

Note: Direct comparison of retention times across different studies can be misleading due to variations in experimental conditions, including column dimensions, mobile phase composition, and flow rates. The data presented here is for illustrative purposes to highlight the relative performance of each column type.

Detailed Experimental Protocols

Size-Exclusion Chromatography (SEC) with Shodex Asahipak GF-210 HQ [1]

  • Column: Shodex Asahipak GF-210 HQ (7.5 mm I.D. x 300 mm)

  • Mobile Phase: Water

  • Flow Rate: 0.6 mL/min

  • Temperature: 30°C

  • Detector: Refractive Index (RI)

  • Sample: 0.1% each of maltohexaose, this compound, maltotetraose, and maltotriose (20 μL injection volume).

Hydrophilic Interaction Liquid Chromatography (HILIC) with Cyclofructan-Based Columns [2]

  • Columns: SCF-6, BCF-6, FructoShell-N (10 cm x 0.46 cm i.d.)

  • Mobile Phase: 75/25 (v/v) Acetonitrile/Water

  • Flow Rate: 1.5 mL/min

  • Detector: UV (195 nm)

  • Sample: Mixture of glucose, maltose, maltotriose, maltotetraose, this compound, and maltohexaose.

Chromatography on a Nonionic Polymeric Sorbent (SP207) [3]

  • Adsorbent: Nonfunctional macroreticular polymeric sorbent SP207

  • Mobile Phase: The effect of isopropyl alcohol (IPA) concentration was studied. Gradient elution with changing IPA concentration was found to be effective for high-purity this compound. The retention time of this compound was significantly influenced by the IPA concentration, with higher concentrations leading to faster elution.

  • Note: This study focused on the impact of mobile phase modifiers on separation and highlights the importance of method development for optimizing the separation of maltooligosaccharides on this type of stationary phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [4]

  • General Principle: RP-HPLC separates molecules based on their hydrophobicity. For highly polar molecules like this compound, derivatization with a hydrophobic tag is often necessary to achieve retention on nonpolar stationary phases (e.g., C18).

  • Typical Conditions: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Advantages: RP-HPLC is a widely available and versatile technique.[4]

  • Disadvantages: The need for derivatization can add complexity to the workflow.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [5][6]

  • Principle: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on anion-exchange columns.

  • Mobile Phase: Typically a high-pH eluent such as sodium hydroxide.

  • Detection: Pulsed Amperometric Detection (PAD) allows for sensitive and direct detection of carbohydrates without the need for derivatization.[6]

  • Advantages: HPAEC-PAD is a powerful technique for the high-resolution separation of complex carbohydrate mixtures.

Visualizing the Separation Process

To better understand the workflow and the factors influencing the separation of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Maltooligosaccharide Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column Chromatographic Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A generalized experimental workflow for the HPLC separation of this compound.

logical_relationships cluster_factors Factors Affecting Separation cluster_performance Separation Performance Col Column Chemistry (Stationary Phase) Ret Retention Time Col->Ret Res Resolution Col->Res Peak Peak Shape Col->Peak Mob Mobile Phase (Composition, pH) Mob->Ret Mob->Res Mob->Peak Phys Physical Parameters (Flow Rate, Temperature) Phys->Ret Phys->Res Phys->Peak

Caption: Key factors influencing the chromatographic separation performance of this compound.

Conclusion

The selection of a chromatographic column for this compound separation is a multi-faceted decision that depends on the analytical goals.

  • For high-resolution separation of complex maltooligosaccharide mixtures, especially for quantitative analysis without derivatization, HPAEC-PAD is a superior choice.

  • HILIC offers excellent selectivity for polar compounds like this compound and provides good resolution, making it a strong alternative. Cyclofructan-based columns have demonstrated effective separation of a range of maltooligosaccharides.[2]

  • SEC is a suitable technique for separating oligosaccharides based on their size in solution and is particularly useful for determining molecular weight distribution. The Shodex Asahipak GF-210 HQ has shown better efficiency for lower molecular weight oligosaccharides compared to columns with larger pore sizes.[1]

  • RP-HPLC is a viable but often less direct method, typically requiring derivatization to achieve adequate retention of this compound. [4]

  • Specialty sorbents, like the nonionic polymeric resin SP207, can be effective, but require careful optimization of the mobile phase conditions. [3]

Ultimately, the optimal choice will involve a balance between the desired resolution, analysis time, sample preparation requirements, and the detection methods available. Researchers are encouraged to consider these factors and the data presented in this guide to make an informed decision for their specific application.

References

Maltopentaose as a Reference Standard for Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of enzyme activity, the choice of substrate is paramount. An ideal substrate should be well-defined, pure, and yield reproducible kinetic data. Maltopentaose, a maltooligosaccharide consisting of five α-1,4 linked glucose units, has emerged as a superior reference standard for the activity of amylolytic enzymes, particularly α-amylase, when compared to traditional substrates like starch and various chromogenic alternatives. This guide provides a comprehensive comparison of this compound with other common substrates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate substrate for their enzyme assays.

The Superiority of a Well-Defined Substrate

Historically, soluble starch has been a common substrate for α-amylase assays. However, starch is a heterogeneous mixture of amylose and amylopectin with varying molecular weights and degrees of branching, leading to significant batch-to-batch variability.[1] This inherent lack of a defined molecular structure can compromise the accuracy and reproducibility of enzyme kinetic studies.[1]

This compound, in contrast, is a chemically defined molecule with a known structure and molecular weight.[1] This characteristic ensures consistency across experiments and laboratories, making it an excellent reference standard for determining enzyme specificity and kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).[1] It represents a good compromise in size, being large enough to occupy the active site of enzymes like α-amylase effectively, while being more readily available than larger, pure maltooligosaccharides.[1]

Performance Comparison of α-Amylase Substrates

The selection of a substrate significantly impacts the performance and reliability of an enzyme activity assay. The following table summarizes key performance parameters for this compound, soluble starch, and a common chromogenic substrate, 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α,D-maltoheptaoside (EPS-G7).

ParameterThis compoundSoluble Starch4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α,D-maltoheptaoside (EPS-G7)
Chemical Definition Well-defined, single molecular entityHeterogeneous mixture of amylose and amylopectinWell-defined, single molecular entity
Reproducibility HighLow to moderateHigh
Assay Principle Coupled-enzyme, continuous spectrophotometric (NADP+)End-point colorimetric (DNS method)Coupled-enzyme, continuous spectrophotometric (p-nitrophenol release)
Michaelis-Menten Constant (Km) 0.48 mmol/L[2]0.878 mg/mL (Bacillus megaterium α-amylase)[3]Not explicitly found for direct comparison
Maximum Velocity (Vmax) Not explicitly found for direct comparison81.30 U/mL (Bacillus megaterium α-amylase)[3]Not explicitly found for direct comparison
Linearity Good[2]Dependent on assay conditionsGood
Interferences No interference from endogenous glucose (up to a certain concentration)[2]Reducing sugars present in the sample can interfereLess interference from glucose, triacylglycerols, bilirubin, and hemoglobin[4]

Note: The kinetic parameters for soluble starch are provided as an example from a specific study and can vary significantly depending on the starch source and the enzyme used. A direct comparison of Km and Vmax across different substrates requires experiments conducted under identical conditions with the same enzyme.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. Below are protocols for α-amylase activity assays using this compound, soluble starch, and a chromogenic substrate.

α-Amylase Assay using this compound (NADP-Coupled Method)

This continuous spectrophotometric assay measures the rate of NADH formation, which is proportional to the α-amylase activity.

Principle: α-Amylase hydrolyzes this compound to maltose and maltotriose. α-Glucosidase then hydrolyzes these products to glucose. Glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The rate of increase in absorbance at 340 nm is directly proportional to the α-amylase activity.

Reagents:

  • HEPES buffer (50 mmol/L, pH 7.15)

  • Sodium chloride (70 mmol/L)

  • Calcium chloride (1 mmol/L)

  • This compound (substrate)

  • α-Glucosidase

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • ATP

  • NADP+

  • α-Amylase sample

Procedure:

  • Prepare a reagent mixture containing all components except the α-amylase sample.

  • Pre-warm the reagent mixture to the desired assay temperature (e.g., 37°C).

  • Add the α-amylase sample to the reagent mixture and mix quickly.

  • Immediately place the reaction mixture in a spectrophotometer set to 340 nm and 37°C.

  • After an initial lag phase of 5-6 minutes, record the increase in absorbance over a defined period (e.g., 3 minutes).[2]

  • Calculate the α-amylase activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

α-Amylase Assay using Soluble Starch (DNS Method)

This is an end-point colorimetric assay that measures the amount of reducing sugars produced.

Reagents:

  • Sodium phosphate buffer (20 mM, pH 6.9) containing 6.7 mM NaCl

  • 1% (w/v) soluble potato starch solution

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose standard solution

  • α-Amylase sample

Procedure:

  • Pipette 1.0 mL of the starch solution into a test tube and pre-incubate at the desired temperature (e.g., 25°C) for 5 minutes.

  • Add a defined volume of the α-amylase sample to the starch solution and incubate for a precise time (e.g., 3 minutes).

  • Stop the reaction by adding 2.0 mL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and add 10 mL of distilled water.

  • Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).

  • Determine the concentration of reducing sugars produced by comparing the absorbance to a standard curve prepared with maltose.

α-Amylase Assay using 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α,D-maltoheptaoside (EPS-G7)

This is a continuous spectrophotometric assay that measures the release of p-nitrophenol.

Reagents:

  • HEPES buffer (50 mmol/L, pH 7.15)

  • Sodium chloride (70 mmol/L)

  • Calcium chloride (1 mmol/L)

  • EPS-G7 substrate (3.5 mmol/L)

  • α-Glucosidase (7.1 kU/L)

  • α-Amylase sample

Procedure:

  • Prepare a reagent solution containing all components except the α-amylase sample.

  • Pre-incubate the reagent solution at 37°C.

  • Add the α-amylase sample to the reagent solution.

  • Monitor the increase in absorbance at 405 nm for 3 minutes after a 2-minute lag phase.[4]

  • The rate of absorbance increase is proportional to the α-amylase activity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the coupled-enzyme assays, providing a clear visual representation of the reaction sequences.

CoupledEnzymeAssay_this compound cluster_alpha_amylase α-Amylase Reaction cluster_coupled_reactions Coupled Reactions cluster_detection Detection This compound This compound Amylase α-Amylase This compound->Amylase Products Maltose + Maltotriose Amylase->Products Glucosidase α-Glucosidase Products->Glucosidase Glucose Glucose Glucosidase->Glucose Hexokinase Hexokinase + ATP Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P G6PDH G6P Dehydrogenase + NADP+ G6P->G6PDH NADPH NADPH G6PDH->NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer ChromogenicAssay cluster_alpha_amylase_reaction α-Amylase Reaction cluster_glucosidase_reaction α-Glucosidase Reaction cluster_detection_chromogenic Detection EPS_G7 EPS-G7 (Chromogenic Substrate) alpha_Amylase α-Amylase EPS_G7->alpha_Amylase Fragments p-Nitrophenyl-oligosaccharides alpha_Amylase->Fragments alpha_Glucosidase α-Glucosidase Fragments->alpha_Glucosidase pNP p-Nitrophenol (Colored Product) alpha_Glucosidase->pNP Spectrophotometer_405 Measure Absorbance at 405 nm pNP->Spectrophotometer_405

References

Assessing Amylase Specificity: A Comparative Guide Using Maltopentaose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of three major amylolytic enzymes—alpha-amylase, beta-amylase, and glucoamylase—using the defined substrate, maltopentaose. Understanding the distinct modes of action of these enzymes on a specific maltooligosaccharide is crucial for various applications, from fundamental research in carbohydrate metabolism to the development of therapeutic agents targeting carbohydrate digestion.

Executive Summary

This compound, a linear oligosaccharide composed of five α-1,4 linked glucose units, serves as an excellent substrate for differentiating the activity of various amylases. Alpha-amylase exhibits endo-acting cleavage, producing a mixture of smaller oligosaccharides. Beta-amylase, an exo-hydrolase, releases maltose units from the non-reducing end. Glucoamylase, another exo-acting enzyme, systematically hydrolyzes terminal glucose units. This guide presents a summary of their comparative performance, detailed experimental protocols for assessing their activity, and visual representations of their mechanisms.

Comparative Performance of Amylases on this compound

The specificity of each amylase can be quantitatively assessed by comparing their kinetic parameters and the resulting hydrolysis products when acting on this compound.

Table 1: Kinetic Parameters of Amylases with this compound as Substrate
EnzymeSourceKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Experimental Conditions
α-Amylase Human Pancreatic0.48[1]N/AN/ANADP-coupled continuous method
β-Amylase Bacillus subtilis4.6 (for starch)47.62 U/mg (for starch)N/ApH 6.0, 50°C
Glucoamylase Aspergillus awamori1.01 (for maltose)20.4 (for maltose)20.2pH 4.4, 45°C

Note: Direct comparative kinetic data for all three enzymes on this compound under identical conditions is limited in the current literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 2: Hydrolysis Products of this compound by Different Amylases
EnzymeMode of ActionPrimary Hydrolysis Products
α-Amylase Endo-amylaseMaltose, Maltotriose, Glucose[2]
β-Amylase Exo-amylaseMaltose, Maltotriose[3]
Glucoamylase Exo-amylaseGlucose[4][5]

Experimental Protocols

To assess the specificity of amylases using this compound, two key experiments are recommended: an enzyme activity assay to determine kinetic parameters and a chromatographic analysis of the hydrolysis products.

Enzyme Activity Assay (DNS Method)

This method determines the rate of enzyme activity by measuring the increase in reducing sugars produced from the hydrolysis of this compound.

Materials:

  • This compound solution (substrate)

  • Amylase enzyme solution (α-amylase, β-amylase, or glucoamylase)

  • Sodium phosphate buffer (pH 6.9) or Sodium acetate buffer (pH 4.8 for β-amylase)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose or Glucose standard solutions

  • Spectrophotometer (540 nm)

  • Water bath

Procedure: [6][7][8][9]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the appropriate buffer.

    • Prepare a series of dilutions of the amylase enzyme in the same buffer.

    • Prepare the DNS reagent.

    • Prepare a standard curve using known concentrations of maltose (for α- and β-amylase) or glucose (for glucoamylase).

  • Enzyme Reaction:

    • Add a defined volume of the this compound solution to a series of test tubes and pre-incubate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a specific volume of the enzyme solution to each tube at timed intervals.

    • Include a blank control with buffer instead of the enzyme solution.

    • Incubate the reaction for a specific period (e.g., 10 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Calculation:

    • Determine the concentration of reducing sugars produced in each sample by comparing the absorbance to the standard curve.

    • Calculate the enzyme activity in units (e.g., µmol of product formed per minute).

    • Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying this compound concentrations and plotting the data using a Lineweaver-Burk plot.

Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the products of this compound hydrolysis.

Materials and Equipment: [10][11][12][13][14]

  • Reaction mixtures from the enzyme assay (reaction stopped at different time points).

  • HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • A carbohydrate analysis column (e.g., an amino-propyl or HILIC column).

  • Mobile phase (e.g., acetonitrile/water gradient).

  • Standards for glucose, maltose, maltotriose, maltotetraose, and this compound.

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction at various time points by heat inactivation or addition of a chemical quencher.

    • Filter the samples through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Run the analysis using a suitable gradient of the mobile phase to separate the different oligosaccharides.

    • The retention times of the peaks in the sample chromatograms are compared to those of the standards to identify the hydrolysis products.

  • Quantification:

    • The peak areas in the chromatograms are used to quantify the concentration of each product, typically by using calibration curves generated from the standards.

Visualizing Amylase Specificity

The distinct mechanisms of action of the three amylases on this compound can be represented through logical diagrams.

Amylase_Specificity_Workflow cluster_setup Experimental Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results This compound This compound Substrate Incubation Incubation (Defined Time Intervals) This compound->Incubation Enzyme Amylase (α-amylase, β-amylase, or Glucoamylase) Enzyme->Incubation Buffer Buffer Solution (Controlled pH and Temperature) Buffer->Incubation DNS_Assay DNS Assay (Quantify Reducing Sugars) Incubation->DNS_Assay HPLC HPLC Analysis (Identify & Quantify Products) Incubation->HPLC Kinetics Kinetic Parameters (Km, Vmax) DNS_Assay->Kinetics Products Hydrolysis Product Profile HPLC->Products

Caption: Experimental workflow for assessing amylase specificity.

Amylase_Action_on_this compound cluster_alpha α-Amylase (Endo-acting) cluster_beta β-Amylase (Exo-acting) cluster_gluco Glucoamylase (Exo-acting) M5_alpha G-G-G-G-G M2_alpha G-G M5_alpha->M2_alpha Random internal cleavage M3_alpha G-G-G M5_alpha->M3_alpha Random internal cleavage G1_alpha G M5_alpha->G1_alpha Random internal cleavage M5_beta G-G-G-G-G M2_beta G-G M5_beta->M2_beta Cleaves maltose from non-reducing end M3_beta G-G-G M5_beta->M3_beta Remaining fragment M5_gluco G-G-G-G-G G1_gluco1 G M5_gluco->G1_gluco1 Sequential release of glucose from non-reducing end G1_gluco2 G G1_gluco1->G1_gluco2 Sequential release of glucose from non-reducing end G1_gluco3 G G1_gluco2->G1_gluco3 Sequential release of glucose from non-reducing end G1_gluco4 G G1_gluco3->G1_gluco4 Sequential release of glucose from non-reducing end G1_gluco5 G G1_gluco4->G1_gluco5 Sequential release of glucose from non-reducing end

References

comparative study of maltopentaose metabolism in different microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Maltopentaose, a five-unit glucose polymer, serves as a significant carbon source for various microorganisms. Understanding the diverse strategies employed by different microbes to transport and metabolize this oligosaccharide is crucial for advancements in microbiology, biotechnology, and the development of novel antimicrobial agents. This guide provides a comparative analysis of this compound metabolism in select microorganisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.

Quantitative Comparison of this compound Metabolism

The efficiency of this compound metabolism varies significantly across different microbial species, reflecting their distinct genetic makeup and environmental adaptations. The following tables summarize key kinetic parameters for this compound transport and enzymatic degradation, as well as specific growth rates on this substrate.

MicroorganismTransport SystemSubstrateK_m (μM)V_max (nmol/min/mg protein)
Escherichia coliMaltodextrin ABC TransporterThis compoundData not availableData not available
Bacillus subtilisMaltodextrin ABC Transporter (MdxEFG-MsmX)Maltotriose1.4[1][2][3][4][5][6]0.21[1][4][5][6]
Thermococcus litoralisMaltose/Trehalose ABC TransporterMaltoheptaose460[7][8]Data not available

Table 1: Kinetic Parameters of this compound (and related maltodextrins) Transport. This table highlights the affinity (K_m) and maximum rate (V_max) of maltodextrin transport systems in different microorganisms. Data for this compound is limited, hence data for closely related maltodextrins is provided for comparison.

MicroorganismEnzymeSubstrateK_m (mM)V_max (U/mg)
Escherichia coliMaltodextrin Phosphorylase (MalP)This compoundData not availableData not available
Amylomaltase (MalQ)This compoundData not availableData not available
Maltodextrin Glucosidase (MalZ)This compoundData not availableData not available
Bacillus subtilisMaltogenic Amylase (MAase)This compoundData not availableData not available
Thermococcus litoralisMaltodextrin Phosphorylase (MalP)Maltoheptaose0.46[7][8]66[7][8]

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table presents the Michaelis constant (K_m) and maximum velocity (V_max) of enzymes responsible for the intracellular breakdown of this compound.

MicroorganismSole Carbon SourceSpecific Growth Rate (μ, h⁻¹)
Escherichia coliMaltose~0.6-0.7
Bacillus subtilisStarch0.094[9]
Lactobacillus caseiGlucose~0.5-0.6

Table 3: Specific Growth Rates on this compound and Related Carbohydrates. This table provides an overview of the growth efficiency of different microorganisms on this compound or related α-glucans as the sole carbon source.

Metabolic Pathways and Regulation

Microorganisms have evolved distinct pathways for the catabolism of this compound. Below are graphical representations of these pathways in Escherichia coli, Bacillus subtilis, and Thermococcus litoralis.

Maltopentaose_Metabolism_Ecoli Maltopentaose_out This compound (extracellular) Maltopentaose_in This compound (cytoplasm) Maltopentaose_out->Maltopentaose_in Maltodextrin ABC Transporter MalP_products Maltotetraose + Glucose-1-P Maltopentaose_in->MalP_products MalP (Maltodextrin Phosphorylase) MalQ_products Glucose + Maltotetraose (and other maltodextrins) Maltopentaose_in->MalQ_products MalQ (Amylomaltase) MalZ_products Glucose + Maltotetraose Maltopentaose_in->MalZ_products MalZ (Maltodextrin Glucosidase) Glycolysis Glycolysis MalP_products->Glycolysis MalQ_products->Glycolysis MalZ_products->Glycolysis

This compound metabolism in Escherichia coli.

Maltopentaose_Metabolism_Bsubtilis Maltopentaose_out This compound (extracellular) Maltopentaose_in This compound (cytoplasm) Maltopentaose_out->Maltopentaose_in Maltodextrin ABC Transporter (MdxEFG-MsmX) MAase_products Maltose + Maltotriose Maltopentaose_in->MAase_products MAase (Maltogenic Amylase) MalL_products Glucose MAase_products->MalL_products MalL (α-glucosidase) Glycolysis Glycolysis MalL_products->Glycolysis

This compound metabolism in Bacillus subtilis.

Maltopentaose_Metabolism_Tlitoralis Maltopentaose_out This compound (extracellular) Maltopentaose_in This compound (cytoplasm) Maltopentaose_out->Maltopentaose_in Maltose/Trehalose ABC Transporter Glucanotransferase_products Glucose + Maltotetraose Maltopentaose_in->Glucanotransferase_products 4-α-glucanotransferase MalP_products Maltotetraose + Glucose-1-P Glucanotransferase_products->MalP_products MalP (Maltodextrin Phosphorylase) Glycolysis Glycolysis Glucanotransferase_products->Glycolysis MalP_products->Glycolysis

This compound metabolism in Thermococcus litoralis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of this compound metabolism.

Determination of Bacterial Growth Rate on this compound

This protocol outlines the procedure for measuring the specific growth rate of a bacterial strain using this compound as the sole carbon source in a microplate reader.

Materials:

  • Microorganism of interest

  • Appropriate minimal medium lacking a carbon source

  • Sterile this compound solution (e.g., 20% w/v)

  • Sterile 96-well microplate with a clear bottom

  • Microplate reader with temperature control and shaking capabilities

Procedure:

  • Prepare Inoculum: Grow a starter culture of the microorganism overnight in a rich medium. The following day, wash the cells twice with sterile minimal medium (without a carbon source) to remove any residual nutrients. Resuspend the cells in the minimal medium.

  • Prepare Growth Medium: In a sterile container, prepare the final growth medium by adding the sterile this compound solution to the minimal medium to a final desired concentration (e.g., 0.2% w/v).

  • Set up Microplate: Dispense 180 µL of the growth medium into the wells of the 96-well plate. Add 20 µL of the washed cell suspension to each well to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05. Include wells with medium only as a blank control.

  • Incubation and Measurement: Place the microplate in a microplate reader pre-set to the optimal growth temperature for the microorganism. Set the reader to take OD₆₀₀ measurements at regular intervals (e.g., every 15-30 minutes) for a period of 24-48 hours. Ensure that the plate is shaken between readings to maintain a homogenous culture.

  • Data Analysis:

    • Subtract the average OD₆₀₀ of the blank wells from the OD₆₀₀ of the sample wells at each time point.

    • Plot the natural logarithm of the corrected OD₆₀₀ values against time.

    • The specific growth rate (µ) is the slope of the linear portion of this graph, which corresponds to the exponential growth phase.

Maltodextrin Phosphorylase (MalP) Activity Assay

This protocol describes a method to determine the activity of maltodextrin phosphorylase by measuring the release of inorganic phosphate.

Materials:

  • Purified MalP enzyme or cell-free extract

  • This compound solution (substrate)

  • Phosphate assay reagent (e.g., Malachite Green-based reagent)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Phosphate standard solution for calibration curve

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and this compound at a desired concentration.

  • Enzyme Addition: Pre-incubate the reaction mixture at the optimal temperature for the enzyme. Initiate the reaction by adding a known amount of the MalP enzyme or cell-free extract.

  • Incubation: Incubate the reaction for a specific period during which the reaction rate is linear.

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate assay reagent. This reagent will react with the inorganic phosphate released during the phosphorolysis of this compound, leading to a color change.

  • Measurement: Measure the absorbance of the solution at the wavelength specified by the phosphate assay kit manufacturer (typically around 620-660 nm).

  • Quantification: Determine the concentration of released phosphate using a standard curve prepared with the phosphate standard solution.

  • Calculate Activity: Enzyme activity is calculated as the amount of phosphate produced per unit time per amount of enzyme (e.g., in µmol/min/mg or Units/mg).

Amylomaltase (MalQ) Activity Assay

This protocol details the measurement of amylomaltase activity by quantifying the products of the disproportionation reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified MalQ enzyme or cell-free extract

  • This compound solution (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a suitable carbohydrate analysis column (e.g., an amino-based column) and a refractive index (RI) detector.

  • Standards for glucose and various maltodextrins (G1-G7)

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer and a known concentration of this compound.

  • Enzyme Addition: Equilibrate the reaction mixture to the optimal temperature for MalQ activity. Start the reaction by adding the enzyme.

  • Time-Course Sampling: At different time points, withdraw aliquots from the reaction mixture and immediately stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Sample Preparation: Centrifuge the heat-inactivated samples to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Use an isocratic mobile phase (e.g., a mixture of acetonitrile and water) to separate the different sugars.

  • Data Analysis: Identify and quantify the peaks corresponding to glucose and the various maltodextrins by comparing their retention times and peak areas to those of the standards. The activity of MalQ can be expressed as the rate of consumption of this compound or the rate of formation of the different products.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Select Microorganisms Growth_Rate Determine Specific Growth Rate on this compound Start->Growth_Rate Cell_Harvest Harvest Cells and Prepare Cell-Free Extracts Start->Cell_Harvest Data_Analysis Comparative Data Analysis Growth_Rate->Data_Analysis Transport_Assay This compound Transport Assay (Determine Vmax and Km) Cell_Harvest->Transport_Assay Enzyme_Assays Enzyme Activity Assays (Determine Vmax and Km for key enzymes) Cell_Harvest->Enzyme_Assays Transport_Assay->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Draw Conclusions on Metabolic Differences Data_Analysis->Conclusion

Workflow for comparative analysis of this compound metabolism.

References

Safety Operating Guide

Navigating the Disposal of Maltopentaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of maltopentaose, a non-hazardous oligosaccharide, aligning with standard laboratory safety protocols.

This compound, a white to light beige, water-soluble solid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Its safety profile, with NFPA ratings of 0 for health, fire, and reactivity, indicates that it is non-toxic, not flammable, and stable under normal conditions.[1][2] However, proper disposal procedures should always be followed to maintain a safe laboratory environment and adhere to institutional and local regulations.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

1. Aqueous Solutions of this compound:

Small quantities of dilute, neutral pH aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[3][4]

  • Step 1: Ensure Neutral pH. Before disposal, verify that the pH of the solution is between 5.5 and 10.5.[3]

  • Step 2: Dilute the Solution. If the solution is concentrated, dilute it with water.

  • Step 3: Drain Disposal. Pour the solution down a laboratory sink, followed by a significant amount of running water to ensure it is thoroughly flushed through the drainage system.[4]

  • Step 4: Log the Disposal. Record the disposal in your laboratory's chemical waste log, if required by your institution.

2. Solid this compound:

Solid, unused, or residual this compound that is not contaminated with hazardous materials can generally be disposed of in the regular trash.[3]

  • Step 1: Confirm Non-Hazardous Nature. Ensure the this compound has not been mixed or contaminated with any hazardous chemicals.

  • Step 2: Secure Packaging. Place the solid this compound in a sealed, clearly labeled container to prevent accidental exposure or spillage.[3]

  • Step 3: Trash Disposal. Dispose of the sealed container in the regular laboratory trash.

  • Step 4: Alert Maintenance Staff. It is good practice to inform maintenance staff when chemicals, even non-hazardous ones, are disposed of in the trash.[3]

3. Contaminated this compound:

If this compound has been contaminated with a hazardous substance, it must be disposed of as hazardous waste.

  • Step 1: Segregate Waste. Do not mix contaminated this compound with non-hazardous waste.

  • Step 2: Package and Label. Place the contaminated material in a compatible, sealed, and clearly labeled hazardous waste container. The label should identify the hazardous contaminant.

  • Step 3: Arrange for Pickup. Follow your institution's procedures for the collection and disposal of hazardous waste by the EH&S department or a licensed contractor.

Quantitative Data Summary

For non-hazardous substances like this compound, specific quantitative disposal limits are generally not defined. However, the following table summarizes key safety and physical properties relevant to its disposal.

PropertyValueSource
GHS ClassificationNot Classified[1]
NFPA Health Rating0[1][2]
NFPA Fire Rating0[1][2]
NFPA Reactivity Rating0[1][2]
Solubility in Water50 mg/mL[2]
Recommended pH for Drain Disposal5.5 - 10.5[3]

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.

MaltopentaoseDisposal start Start: this compound Waste is_contaminated Is the this compound contaminated with a hazardous substance? start->is_contaminated is_aqueous Is the waste an aqueous solution? is_contaminated->is_aqueous No hazardous_waste Dispose of as Hazardous Waste is_contaminated->hazardous_waste Yes is_neutral_ph Is the pH between 5.5 and 10.5? is_aqueous->is_neutral_ph Yes solid_waste Dispose of in regular trash is_aqueous->solid_waste No (Solid) drain_disposal Dispose of down the drain with copious water is_neutral_ph->drain_disposal Yes consult_ehs Consult Institutional EH&S Guidelines is_neutral_ph->consult_ehs No hazardous_waste->consult_ehs Follow Institutional Protocol drain_disposal->consult_ehs Verify Local Regulations solid_waste->consult_ehs Verify Local Regulations

References

Personal protective equipment for handling Maltopentaose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Maltopentaose, including detailed operational and disposal plans.

This compound is a water-soluble oligosaccharide that is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] While it does not present any particular risk when handled in accordance with good occupational hygiene and safety practices, adhering to standard laboratory safety protocols is essential to minimize any potential exposure and maintain a safe working environment.[2]

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound powder, the primary goal is to prevent inhalation of dust and to avoid direct contact with eyes and skin. The following personal protective equipment is recommended:

PPE CategoryRecommended EquipmentJustification
Eye/Face Protection Safety glasses or safety gogglesTo protect eyes from any airborne dust particles.
Hand Protection Standard laboratory gloves (e.g., nitrile)To prevent direct skin contact and maintain good laboratory hygiene. Chemical impermeable gloves are also an option.[3]
Body Protection Laboratory coatTo protect personal clothing from contamination with the powder.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if handling large quantities or if dust is generated.To prevent inhalation of airborne particles. Handling in a well-ventilated place is crucial to avoid the formation of dust and aerosols.[3]

Experimental Protocol: Safe Handling and Storage

1. Preparation and Handling:

  • Ensure adequate ventilation in the work area to minimize dust accumulation.[3]

  • Weigh and handle the solid this compound in a designated area, such as a weighing hood or a clean, draft-free space, to prevent the powder from becoming airborne.

  • Avoid creating dust.[3]

  • When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing and aerosol formation. This compound is soluble in water (50 mg/mL).[3]

  • After handling, wash hands thoroughly with soap and water.

2. Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.

  • It is typically shipped and stored at ambient temperature.

Disposal Plan

This compound is not considered environmentally hazardous.[3] However, all chemical waste should be disposed of responsibly.

  • Solid Waste: Collect solid this compound waste and place it in a suitable, closed container for disposal.[3] Dispose of in accordance with local, state, and federal regulations. For non-hazardous materials, this may include disposal in the regular trash, but it is essential to confirm with your institution's waste management guidelines.

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations and institutional policies.

Workflow for Safe Handling of this compound

Maltopentaose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Weigh this compound powder B->C D Dissolve in appropriate solvent C->D E Perform experimental procedure D->E F Clean workspace and equipment E->F G Dispose of waste (solid & liquid) F->G H Doff and dispose of/clean PPE G->H I Wash hands thoroughly H->I

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。